A Technical Guide to the Synthesis of 1-Methyl-4(1H)-pyridinone from 4-Methoxypyridine for Drug Discovery Applications
Executive Summary: The pyridinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatile roles in drug design.[1] This guide provides an in-depth technical overv...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary: The pyridinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatile roles in drug design.[1] This guide provides an in-depth technical overview of a reliable and frequently employed synthesis of 1-methyl-4(1H)-pyridinone, a key building block, starting from 4-methoxypyridine. We will dissect the underlying reaction mechanism, present a detailed experimental protocol, and offer field-proven insights into the causality behind critical process parameters. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.
The Strategic Importance of the Pyridinone Scaffold in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a wide range of biological targets. These are termed "privileged structures," and the pyridinone core is a quintessential example.[1] Its value stems from a unique combination of properties:
Bioisosteric Versatility: Pyridinones can act as effective bioisosteres for amides, phenols, pyridines, and other heterocyclic systems. This allows for the fine-tuning of a molecule's polarity, lipophilicity, and metabolic stability.[1][2]
Hydrogen Bonding Capability: The scaffold contains both hydrogen bond donor (N-H in unsubstituted pyridinones) and acceptor (C=O) sites, enabling critical interactions with biological targets such as kinase hinges.[2][3]
Synthetic Tractability: The pyridinone ring system is amenable to a variety of chemical modifications, providing multiple vectors for derivatization in structure-activity relationship (SAR) studies.[3]
1-Methyl-4(1H)-pyridinone, in particular, serves as a foundational intermediate. The N-methylation blocks tautomerism and provides a stable, neutral core that is frequently elaborated upon in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Its synthesis from readily available 4-methoxypyridine is a key transformation for any research program focused on this chemical space.
The Synthetic Pathway: Mechanistic Insights
The conversion of 4-methoxypyridine to 1-methyl-4(1H)-pyridinone is typically achieved via reaction with a methylating agent, such as methyl iodide (MeI). The reaction is not a simple one-step N-methylation but rather a sequential process.
The Overall Transformation
The overall reaction involves the substitution of the methoxy group's methyl moiety onto the pyridine nitrogen, followed by the loss of the original methoxy group's methyl cation.
Step 1: N-Alkylation to the Pyridinium Intermediate
The reaction initiates with the nucleophilic pyridine nitrogen of 4-methoxypyridine attacking the electrophilic methyl group of methyl iodide. This is a classic SN2 reaction that forms the quaternary ammonium salt, 4-methoxy-1-methylpyridin-1-ium iodide, as an intermediate.[4] When this reaction is conducted in the absence of a solvent, this pyridinium salt is often the sole product isolated.[4]
Step 2: O-Demethylation via Nucleophilic Attack
The formation of the final 1-methyl-4(1H)-pyridinone product is highly dependent on the reaction conditions, particularly the presence of a solvent.[4][5] The iodide counter-ion, generated in the first step, can act as a nucleophile, attacking one of the two methyl groups of the pyridinium intermediate.
Path A (Reversion): Attack on the N-methyl group would regenerate 4-methoxypyridine.
Path B (Product Formation): Attack on the O-methyl group leads to the formation of the desired 1-methyl-4(1H)-pyridinone and methyl iodide.
The presence of a polar aprotic solvent, such as DMF, has been shown to strongly favor the formation of the pyridone product.[4] This is likely due to the solvent's ability to stabilize the charged intermediate and facilitate the nucleophilic demethylation step.
Causality of Experimental Choices
Choice of Methylating Agent: Methyl iodide is a highly effective and reactive methylating agent due to the excellent leaving group ability of iodide. Other methylating agents like dimethyl sulfate could also be used, but MeI is commonly cited for this specific transformation.
Solvent Selection: As established, the solvent plays a critical role beyond simply dissolving the reactants. It actively participates in the mechanism by favoring the demethylation of the pyridinium intermediate. While solvents like acetone or acetonitrile result in a mixture of the pyridinium salt and the pyridone, DMF can drive the reaction exclusively to the desired pyridone product.[4] This makes solvent selection a crucial parameter for process optimization.
Experimental Protocol: A Self-Validating Methodology
This protocol describes a general procedure for the synthesis of 1-methyl-4(1H)-pyridinone based on established literature methods.[4]
Materials and Reagents
4-Methoxypyridine (C₆H₇NO)
Methyl Iodide (CH₃I)
Dimethylformamide (DMF), anhydrous
Ethyl Acetate (EtOAc), reagent grade
Hexanes, reagent grade
Sodium Thiosulfate (Na₂S₂O₃)
Brine (saturated NaCl solution)
Magnesium Sulfate (MgSO₄), anhydrous
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Glassware for extraction and chromatography
Step-by-Step Synthesis Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxypyridine (1.0 eq).
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create an approximately 0.5 M solution.
Reagent Addition: While stirring, add methyl iodide (1.1 - 1.5 eq) to the solution at room temperature.
Reaction: Heat the reaction mixture to reflux (or a suitable temperature such as 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase with ethyl acetate (3x).
Washing: Combine the organic extracts and wash sequentially with 5% sodium thiosulfate solution (to quench any remaining iodine), water, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is typically a solid or oil. Purify by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford 1-methyl-4(1H)-pyridinone as a white to off-white solid.
Characterization and Validation
The identity and purity of the final product should be confirmed by standard analytical techniques.
¹H NMR: Expect characteristic peaks for the N-methyl group and the protons on the pyridinone ring.
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₆H₇NO (109.13 g/mol ).[6]
Melting Point: Compare the observed melting point with the literature value.
Quantitative Data Summary
The choice of solvent significantly impacts the product distribution in this reaction.
Table 1: Effect of Solvent on Product Distribution [4]
1-Methyl-4(1H)-pyridinone chemical properties and structure elucidation
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 1-Methyl-4(1H)-pyridinone Introduction: The Significance of the Pyridinone Scaffold Pyridinones are a class of six-membered heterocyclic...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 1-Methyl-4(1H)-pyridinone
Introduction: The Significance of the Pyridinone Scaffold
Pyridinones are a class of six-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3][4] Their unique structure, which can act as both a hydrogen bond donor and acceptor, makes them versatile building blocks in drug design.[1][2][3][4][5] The physicochemical properties of the pyridinone scaffold, such as polarity and lipophilicity, can be readily manipulated through synthesis, allowing for its broad application in areas like fragment-based drug design and as bioisosteres for amides and phenyl groups.[1][2][3][4][5] Consequently, pyridinone derivatives exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This guide focuses on a specific derivative, 1-methyl-4(1H)-pyridinone, providing a comprehensive overview of its chemical properties and the analytical workflows used for its structural verification.
Core Chemical and Physical Properties
1-Methyl-4(1H)-pyridinone, also known as N-methyl-4-pyridone, is a white to pale yellow solid that is hygroscopic in nature.[6][7] Its fundamental properties are crucial for its handling, storage, and application in synthetic and analytical procedures.
A common synthetic route to 1-methyl-4(1H)-pyridinone involves the reaction of 4-methoxypyridine with methyl iodide.[10] The presence of a solvent tends to favor the formation of the pyridone over the corresponding pyridinium salt.[10]
In terms of reactivity, 1-methyl-4-pyridone is utilized as a catalyst in acylation reactions and in the preparation of phosphorus-containing thiosemicarbazides.[6][7] The pyridone ring itself can be a target for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules for drug discovery.[1][4]
Caption: Synthesis of 1-Methyl-4(1H)-pyridinone.
Structure Elucidation: A Multi-Technique Approach
The definitive identification and structural confirmation of 1-methyl-4(1H)-pyridinone rely on a combination of modern analytical techniques. Each method provides unique and complementary information, ensuring the unequivocal elucidation of its molecular structure.
Caption: Workflow for the structure elucidation of 1-Methyl-4(1H)-pyridinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-methyl-4(1H)-pyridinone is expected to show distinct signals for the N-methyl group and the protons on the pyridone ring. The methyl protons will appear as a singlet, while the ring protons will exhibit characteristic doublet or multiplet patterns due to spin-spin coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the methyl carbon, the carbonyl carbon (C=O), and the four distinct carbons of the pyridinone ring. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield.
Experimental Protocol: NMR Sample Preparation
Weighing the Sample: Accurately weigh approximately 5-10 mg of 1-methyl-4(1H)-pyridinone.
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It also provides information about the structure through analysis of fragmentation patterns.
Electron Ionization (EI): In a typical GC-MS analysis with electron ionization, 1-methyl-4(1H)-pyridinone will show a molecular ion peak (M⁺) corresponding to its molecular weight (109.13 g/mol ).[8][11] The fragmentation pattern can provide further structural confirmation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Sample Preparation: Prepare a dilute solution of 1-methyl-4(1H)-pyridinone in a volatile organic solvent like methanol or dichloromethane.
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
Separation: The compound is vaporized and separated from the solvent and any impurities as it passes through the GC column (e.g., a DB-heavyWAX column).[12]
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact).
Detection: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected, generating a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Vibrations: For 1-methyl-4(1H)-pyridinone, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Other characteristic bands include C-H stretching from the methyl group and the aromatic ring, and C=C and C=N vibrations within the ring.[13] The formation of quaternary salts of pyridine derivatives is known to induce observable changes in the IR spectrum, particularly in the regions of C-H and C=N vibrations.[13]
Experimental Protocol: KBr Disc Preparation for Solid-State IR
Grinding: Grind a small amount (1-2 mg) of 1-methyl-4(1H)-pyridinone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Pressing the Disc: Transfer a portion of the powder to a pellet press die.
Applying Pressure: Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent KBr disc.
Analysis: Place the KBr disc in the sample holder of the IR spectrometer and acquire the spectrum.
Conclusion
1-Methyl-4(1H)-pyridinone is a chemically significant molecule with diverse applications, particularly as a scaffold in medicinal chemistry. Its synthesis is well-established, and its reactivity allows for further molecular elaboration. The structural elucidation of this compound is achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The detailed protocols and expected outcomes described in this guide provide a robust framework for researchers, scientists, and drug development professionals working with this versatile pyridinone derivative.
References
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. Semantic Scholar. [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
Spectroscopic Characterization of 1-Methyl-4(1H)-pyridinone: An In-depth Technical Guide
This guide provides a detailed spectroscopic analysis of 1-Methyl-4(1H)-pyridinone (CAS No: 695-19-2), a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding the spectra...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a detailed spectroscopic analysis of 1-Methyl-4(1H)-pyridinone (CAS No: 695-19-2), a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding the spectral signature of this molecule is fundamental for its identification, purity assessment, and the study of its chemical behavior. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 1-Methyl-4(1H)-pyridinone, offering insights into the structural features that govern its spectroscopic properties.
Introduction
1-Methyl-4(1H)-pyridinone, with the molecular formula C₆H₇NO and a molecular weight of 109.13 g/mol , is a pyridinone derivative with a methyl group on the nitrogen atom.[1][2][3] Its structure features a conjugated system with a carbonyl group, which significantly influences its electronic and, consequently, its spectroscopic characteristics. Accurate interpretation of its NMR, IR, and Mass spectra is crucial for researchers in the fields of drug development and organic synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Methyl-4(1H)-pyridinone, both ¹H and ¹³C NMR provide valuable information about the electronic environment of each atom.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-4(1H)-pyridinone in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl Sulfoxide-d₆, DMSO-d₆).
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
Use a pulse angle of 30-45 degrees.
Set the relaxation delay to 1-2 seconds.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Use a proton-decoupled pulse sequence.
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans may be necessary due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 1-Methyl-4(1H)-pyridinone is expected to show three distinct signals corresponding to the methyl protons and the two types of vinyl protons on the pyridinone ring.
Table 1: Predicted ¹H NMR Data for 1-Methyl-4(1H)-pyridinone
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~3.5
Singlet
3H
N-CH₃
~6.2
Doublet
2H
H-3, H-5
~7.5
Doublet
2H
H-2, H-6
N-CH₃ Protons (δ ~3.5 ppm): The methyl group attached to the nitrogen atom is expected to appear as a singlet in the upfield region of the spectrum. Its chemical shift is influenced by the electron-withdrawing nature of the pyridinone ring.
H-3 and H-5 Protons (δ ~6.2 ppm): These protons are equivalent due to the symmetry of the molecule. They are adjacent to the carbonyl group and are expected to resonate as a doublet due to coupling with the H-2 and H-6 protons.
H-2 and H-6 Protons (δ ~7.5 ppm): These protons are also equivalent and are adjacent to the nitrogen atom. They will appear as a doublet due to coupling with the H-3 and H-5 protons. The downfield shift is attributed to the deshielding effect of the electronegative nitrogen and the ring current.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of 1-Methyl-4(1H)-pyridinone will exhibit four signals, corresponding to the four unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for 1-Methyl-4(1H)-pyridinone
Chemical Shift (δ, ppm)
Assignment
~40
N-CH₃
~115
C-3, C-5
~140
C-2, C-6
~175
C-4 (C=O)
N-CH₃ Carbon (δ ~40 ppm): The methyl carbon appears in the aliphatic region of the spectrum.
C-3 and C-5 Carbons (δ ~115 ppm): These equivalent carbons are part of the C=C double bond and are influenced by the adjacent carbonyl group.
C-2 and C-6 Carbons (δ ~140 ppm): These equivalent carbons are adjacent to the nitrogen atom and are significantly deshielded.
C-4 Carbonyl Carbon (δ ~175 ppm): The carbonyl carbon shows the most downfield chemical shift, which is characteristic of carbons in a conjugated ketone environment.[4]
Caption: Experimental workflow for IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: Detect the ions to generate a mass spectrum.
Mass Spectral Analysis
The mass spectrum of 1-Methyl-4(1H)-pyridinone will provide the molecular weight and information about the stability of the molecule and its fragments.
Table 4: Predicted Mass Spectrometry Data for 1-Methyl-4(1H)-pyridinone
m/z
Interpretation
109
Molecular Ion [M]⁺•
81
[M - CO]⁺•
80
[M - CHO]⁺
67
[M - C₂H₂O]⁺•
Molecular Ion (m/z 109): The peak corresponding to the molecular weight of the compound is expected to be observed, confirming the molecular formula C₆H₇NO.
[2]* Fragmentation Pattern: The fragmentation of 1-Methyl-4(1H)-pyridinone is likely to involve the loss of small, stable neutral molecules.
Loss of CO (m/z 81): A common fragmentation pathway for cyclic ketones is the loss of a carbon monoxide molecule, leading to a fragment with a mass-to-charge ratio of 81.
Loss of CHO (m/z 80): Loss of a formyl radical is another plausible fragmentation.
Further Fragmentation: The initial fragments can undergo further fragmentation, leading to smaller ions.
Caption: Plausible fragmentation pathways for 1-Methyl-4(1H)-pyridinone in Mass Spectrometry.
Conclusion
The spectroscopic data of 1-Methyl-4(1H)-pyridinone provides a comprehensive picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy identifies the key functional groups, particularly the conjugated carbonyl system. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation behavior. Together, these techniques provide a robust analytical toolkit for the characterization of this important heterocyclic compound.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 136515, N-Methyl-4-pyridone. [Link].
NIST. 1-Methyl-4(1H)-pyridinone. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link].
University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link].
University of Calgary. Infrared Spectroscopy Absorption Table. [Link].
Chemguide. Fragmentation Patterns in Mass Spectra. [Link].
An In-Depth Technical Guide to the Tautomerism of 1-Methyl-4(1H)-pyridinone and 4-methoxypyridine: A Framework for Researchers in Drug Development
Abstract The tautomeric equilibrium between N-alkylated pyridones and their corresponding alkoxy-pyridines is a pivotal consideration in contemporary drug design and development. This guide provides an in-depth technical...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The tautomeric equilibrium between N-alkylated pyridones and their corresponding alkoxy-pyridines is a pivotal consideration in contemporary drug design and development. This guide provides an in-depth technical exploration of the tautomerism exhibited by 1-methyl-4(1H)-pyridinone and 4-methoxypyridine. This system serves as a fundamental model for understanding the subtle yet critical interplay of electronic, steric, and solvent effects that govern tautomeric preference. For researchers, scientists, and drug development professionals, a comprehensive grasp of these principles is not merely academic; it directly influences molecular properties such as solubility, membrane permeability, and target engagement. This document is structured to deliver not just theoretical knowledge but also actionable, field-proven insights, complete with detailed experimental protocols and data interpretation frameworks.
Introduction: The Dynamic Nature of Pyridinone Tautomerism
Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept with profound implications in medicinal chemistry.[1] In the realm of heterocyclic chemistry, the pyridone scaffold is a recurring motif in a vast array of bioactive molecules, including antitumor, antimicrobial, and anti-inflammatory agents.[1] The existence of pyridinone derivatives as an equilibrium of tautomers—typically a lactam (pyridinone) and a lactim (hydroxypyridine) form—can significantly impact their physicochemical properties and, consequently, their pharmacological profiles.[2]
This guide focuses on the N-methylated analogue, 1-methyl-4(1H)-pyridinone, and its isomeric counterpart, 4-methoxypyridine. The methylation of the nitrogen or oxygen atom "locks" the molecule into one of two distinct forms, allowing for a focused investigation of the factors that would otherwise influence the prototropic tautomerism of the parent 4-pyridone/4-hydroxypyridine system. Understanding the relative stability and interconversion of these two isomers provides a critical framework for predicting and modulating the behavior of more complex drug candidates.
The Core Equilibrium: 1-Methyl-4(1H)-pyridinone vs. 4-methoxypyridine
The central theme of this guide is the equilibrium between the pyridone and methoxypyridine forms. Generally, the pyridone tautomer is favored, particularly under physiological conditions.[1] This preference is a delicate balance of aromaticity, bond energies, and solvation effects.
Factors Governing Tautomeric Stability
The position of the tautomeric equilibrium is not static; it is dynamically influenced by several key factors:
Substituent Effects: Electron-withdrawing or -donating groups on the pyridine ring can alter the electronic distribution and, consequently, the relative stability of the tautomers. Electron-withdrawing groups can favor the conversion of 4-methoxypyridines to N-methyl-4-pyridones.[5]
Aromaticity and Resonance: While the hydroxypyridine form possesses a fully aromatic sextet, the pyridone form can also exhibit significant aromatic character through resonance structures that involve charge separation. The stability of these resonance contributors plays a crucial role in the overall stability of the pyridone tautomer.[6]
Synthesis and Characterization: Practical Methodologies
A robust understanding of the synthesis and characterization of these tautomers is essential for any researcher in this field. The following protocols provide detailed, step-by-step instructions.
Synthesis of 4-methoxypyridine
4-Methoxypyridine can be synthesized from 4-bromopyridine through a nucleophilic aromatic substitution reaction with methanol.[7]
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromopyridine in an excess of methanol.
Addition of Base: Add a suitable base, such as sodium methoxide, to the solution. The base will facilitate the displacement of the bromide.
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with water to remove any inorganic salts.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to yield pure 4-methoxypyridine.
Synthesis of 1-Methyl-4(1H)-pyridinone from 4-methoxypyridine
The conversion of 4-methoxypyridine to 1-methyl-4(1H)-pyridinone is a critical reaction that exemplifies the principles of tautomeric stability. The presence of a solvent is known to favor the formation of the pyridinone.[2][5]
Experimental Protocol:
Reaction Setup: In a pressure tube, dissolve 4-methoxypyridine in a suitable solvent (e.g., dimethylformamide - DMF).
Alkylation: Add an excess of methyl iodide to the solution.
Heating: Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.
Work-up: After cooling to room temperature, carefully vent the pressure tube. Remove the solvent under reduced pressure.
Purification: The resulting product, 1-methyl-4(1H)-pyridinone, can be purified by recrystallization or column chromatography.
Analytical Techniques for Tautomer Analysis
The quantitative analysis of tautomeric equilibria relies on spectroscopic methods that can distinguish between the two forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[8] The chemical shifts of protons and carbons are sensitive to the electronic environment, allowing for the differentiation of the pyridone and methoxypyridine forms.
Protocol for NMR Analysis:
Sample Preparation: Prepare solutions of the compound of interest in a range of NMR solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.
Signal Assignment: Identify the characteristic signals for each tautomer. For instance, the chemical shifts of the ring protons and the methyl group will differ between 1-methyl-4(1H)-pyridinone and 4-methoxypyridine.
Quantitative Analysis: Integrate the signals corresponding to each tautomer. The ratio of the integrals will provide the tautomeric ratio in that particular solvent. The tautomeric equilibrium constant (Kt) can be calculated as the ratio of the concentrations of the two tautomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the two tautomers will exhibit different absorption spectra due to their distinct electronic structures.[9][10]
Protocol for UV-Vis Analysis:
Sample Preparation: Prepare dilute solutions of the compound in various solvents of different polarities.
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
Computational Chemistry: A Predictive Tool
Computational methods, particularly density functional theory (DFT), have become indispensable in predicting the relative stabilities of tautomers.[9][11] These calculations can provide valuable insights into the gas-phase energy differences between tautomers and how these are influenced by solvent effects, often modeled using a polarizable continuum model (PCM).[12] Such theoretical predictions can guide experimental design and aid in the interpretation of spectroscopic data.
Implications in Drug Discovery and Development
The tautomeric state of a molecule can have a profound impact on its drug-like properties:
Solubility and Permeability: The more polar pyridone tautomer will generally exhibit higher aqueous solubility, while the less polar form may have better membrane permeability. The ability to modulate the tautomeric equilibrium can therefore be a strategy to optimize the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.
Target Binding: The hydrogen bonding capabilities of the two tautomers are different. The pyridone form has both a hydrogen bond donor (N-H in the parent compound) and an acceptor (C=O), whereas the hydroxypyridine form has a donor (O-H) and an acceptor (ring nitrogen). This difference can lead to distinct binding modes and affinities for a biological target.
Case Study Insight: In the development of kinase inhibitors, the pyridone moiety is often employed as a bioisostere for other functionalities and can act as a hinge-binding motif. The specific tautomeric form present can dictate the crucial hydrogen bonding interactions with the kinase hinge region, thereby influencing the inhibitor's potency and selectivity.
Data Summary Table:
Tautomer
Polarity
Predominant in
Key Spectroscopic Features
1-Methyl-4(1H)-pyridinone
High
Polar Solvents
Distinct ¹H and ¹³C NMR signals for the N-methyl and ring protons/carbons compared to the methoxypyridine form.
4-methoxypyridine
Low
Nonpolar Solvents, Gas Phase
Characteristic ¹H and ¹³C NMR signals for the O-methyl and ring protons/carbons. Different λmax in UV-Vis spectrum.
Conclusion and Future Perspectives
The tautomerism of 1-methyl-4(1H)-pyridinone and 4-methoxypyridine provides a compelling model system for understanding a fundamental aspect of heterocyclic chemistry with direct relevance to drug discovery. A thorough grasp of the principles governing this equilibrium, coupled with robust synthetic and analytical methodologies, empowers researchers to rationally design and optimize molecules with improved pharmacological properties. As our understanding of the subtle forces driving tautomerism deepens, aided by advancements in computational chemistry and spectroscopy, the ability to fine-tune this equilibrium will become an increasingly powerful tool in the medicinal chemist's arsenal.
References
(2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link]
(2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. [Link]
(2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]
(N.A.). (PDF) Solvent and structural effects in tautomeric 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones: Experimental and quantum chemical study. ResearchGate. [Link]
(2021). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]
(2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health. [Link]
(N.A.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
(2000). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. PubMed. [Link]
(N.A.). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. the Research Portal. [Link]
(2021). Pyridones in drug discovery: Recent advances. PubMed. [Link]
(N.A.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
(N.A.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University. [Link]
(N.A.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF. ResearchGate. [Link]
(N.A.). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[5][13]-annelated rings and oxygen at the[5]-position. RSC Publishing. [Link]
(2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]
(N.A.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
(N.A.). Discovery of pyridone-based histone deacetylase inhibitors: approaches for metabolic stability. PubMed. [Link]
(2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters - ACS Publications. [Link]
(2014). Synthesis and Characterization of 12-Pyridinium Derivatives of the [closo-1-CB11H12] Anion. Vanderbilt University. [Link]
(N.A.). Tautomerism of 4-Pyridones. Sci-Hub. [Link]
(N.A.). Scheme 1 Tautomerization between pyridones and hydroxypyridines.. ResearchGate. [Link]
(1988). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): one designer drug and serendipity. J Forensic Sci. [Link]
The Multifaceted Biological Activities of 1-Methyl-4(1H)-pyridinone and its Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold The pyridinone core, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its versatile biological act...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The pyridinone core, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its versatile biological activities and favorable physicochemical properties.[1] This guide focuses on a specific, yet broadly applicable, subclass: 1-Methyl-4(1H)-pyridinone and its derivatives. These compounds have demonstrated a remarkable spectrum of pharmacological effects, ranging from analgesic and anti-inflammatory to anticancer, antiviral, and antimalarial activities.[2][3][4] Their ability to serve as both hydrogen bond donors and acceptors, coupled with their capacity to act as bioisosteres for various functional groups, makes them a "privileged scaffold" in drug discovery.[1]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental choices, self-validating protocols, and a strong foundation in authoritative scientific literature. Our exploration will delve into the synthesis, mechanisms of action, and therapeutic promise of these intriguing molecules, offering a comprehensive resource to accelerate innovation in the field.
I. The Analgesic and Anti-inflammatory Potential: Targeting Pain and Inflammation
Derivatives of 4(1H)-pyridinone have shown significant promise as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[5][6] Their mechanism of action is believed to be linked to their iron-chelating properties, which may impact heme-dependent enzymes like cyclooxygenase (COX) and lipoxygenase, key players in the inflammatory cascade.[6][7]
A. Evidence of Efficacy: Preclinical Data
Numerous studies have demonstrated the potent analgesic and anti-inflammatory effects of 4(1H)-pyridinone derivatives in established preclinical models.
B. Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity
This widely used in vivo assay evaluates the analgesic potential of a compound by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.
Workflow for Acetic Acid-Induced Writhing Test
Caption: Workflow for the acetic acid-induced writhing test in mice.
Step-by-Step Methodology:
Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory conditions for at least one week before the experiment.
Grouping and Dosing: The animals are randomly divided into groups (n=6-10 per group): a vehicle control group, a positive control group (e.g., aspirin, 100 mg/kg), and one or more test compound groups at varying doses. The test compounds or vehicle are administered, typically via intraperitoneal injection.
Induction of Writhing: Thirty minutes after treatment, each mouse is injected intraperitoneally with 0.6% (v/v) acetic acid solution (10 mL/kg body weight).
Observation: Immediately after the acetic acid injection, the mice are placed in individual observation chambers. The number of abdominal constrictions (writhes), characterized by a stretching of the abdomen and extension of the hind limbs, is counted for a predetermined period, usually 20 minutes.
Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (inhibition) is calculated using the following formula:
% Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
C. Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds. Edema is induced by injecting carrageenan into the paw of a rat, and the reduction in swelling is measured over time.
Workflow for Carrageenan-Induced Paw Edema Test
Caption: Workflow for the carrageenan-induced paw edema test in rats.
Step-by-Step Methodology:
Animal and Baseline Measurement: Male Wistar rats (150-200 g) are used. The initial volume of the right hind paw of each rat is measured using a plethysmometer.
Grouping and Dosing: The animals are divided into groups as described for the writhing test. A common positive control is indomethacin (10 mg/kg). The test compounds or vehicle are administered intraperitoneally 30 minutes before the carrageenan injection.
Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
Measurement of Paw Volume: The paw volume is measured at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula:
% Inhibition = [(V_c - V_t) / V_c] x 100
Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
II. Anticancer Activity: A Multi-pronged Attack on Malignancy
The 1-Methyl-4(1H)-pyridinone scaffold is a versatile platform for the development of novel anticancer agents.[2] Derivatives have demonstrated cytotoxicity against a range of cancer cell lines, and their mechanisms of action are beginning to be elucidated, often involving the inhibition of key signaling pathways.[8]
A. Diverse Mechanisms of Action
The anticancer effects of 1-Methyl-4(1H)-pyridinone derivatives are not limited to a single mechanism. They have been shown to target various critical cellular processes, including:
Kinase Inhibition: Many pyridinone derivatives act as ATP-competitive kinase inhibitors, targeting dysregulated kinases in cancer-related signaling pathways such as the ERK/MAPK pathway.[9][10]
PD-1/PD-L1 Interaction Inhibition: Certain 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key immune checkpoint, offering a promising avenue for cancer immunotherapy.[11][12] One such derivative, D38, exhibited an IC50 value of 9.6 nM in an HTRF assay and an EC50 of 1.61 μM in a cell-based assay.[11][12]
Adenosine A2A Receptor Antagonism: Pyridinone derivatives have been identified as potent and selective antagonists of the adenosine A2A receptor, another important target in cancer immunotherapy.[13] Compound 38 from one study showed a potent A2AR antagonistic activity with an IC50 of 29.0 nM and demonstrated in vivo antitumor activity.[13]
Signaling Pathway Targeted by a Pyrazolo[4,3-c]pyridine Derivative
Caption: Inhibition of the ERK/MAPK pathway by a pyrazolopyridine derivative.
B. Quantitative Assessment of Cytotoxicity
The in vitro cytotoxicity of 1-Methyl-4(1H)-pyridinone derivatives is typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
C. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.
Compound Treatment: The cells are then treated with a range of concentrations of the 1-Methyl-4(1H)-pyridinone derivative. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the metabolically active cells to convert the yellow MTT into purple formazan crystals.
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
Absorbance Measurement and Analysis: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
III. Antiviral and Antimalarial Activities: Combating Infectious Diseases
The 1-Methyl-4(1H)-pyridinone scaffold has also been a fruitful source of compounds with potent activity against various pathogens, including viruses and the malaria parasite, Plasmodium falciparum.
A. Antiviral Properties
Pyridinone derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and enterovirus 71 (EV71).[16][17][18] Their mechanisms of action are diverse and can include the inhibition of viral enzymes, such as reverse transcriptase, or interference with viral entry and replication processes.[16]
A significant breakthrough in the application of 4-pyridinone derivatives has been in the development of novel antimalarial agents.[19][5][11][20] These compounds have shown potent activity against both drug-sensitive and drug-resistant strains of P. falciparum.
The primary mechanism of antimalarial action for many 4-pyridinone derivatives is the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III).[19][5][11] This disruption of mitochondrial function is lethal to the parasite.
IV. Synthesis, Pharmacokinetics, and Toxicology: The Path to Clinical Translation
The successful development of 1-Methyl-4(1H)-pyridinone derivatives as therapeutic agents hinges on efficient synthetic strategies and a thorough understanding of their pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles.[21][22]
A. Synthetic Approaches
The synthesis of 4(1H)-pyridinone derivatives can be achieved through various established chemical reactions. A common approach involves the condensation of a 4-pyrone with a primary amine.[3] More complex derivatives can be synthesized using multi-step reaction sequences, allowing for the introduction of diverse functional groups to optimize biological activity and physicochemical properties.
B. Pharmacokinetic Considerations
Early assessment of ADME properties is crucial in the drug development process.[21][22] For 1-Methyl-4(1H)-pyridinone derivatives, key pharmacokinetic parameters to evaluate include:
Solubility and Permeability: These properties influence oral bioavailability.
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.
Plasma Protein Binding: Affects the free drug concentration available to exert a therapeutic effect.
In vivo Pharmacokinetics: Determined in animal models to understand the time course of drug concentration in the body.
One study on an adenosine A2A receptor antagonist based on the pyridinone scaffold reported good mouse liver microsomal metabolic stability (t1/2 = 86.1 min) and excellent oral bioavailability (F = 86.1%).[13]
C. Toxicology and Safety Assessment
A critical aspect of drug development is ensuring the safety of a new chemical entity. For 1-Methyl-4(1H)-pyridinone derivatives, a comprehensive toxicological evaluation is necessary. It is important to note that the related compound 1-methyl-4-phenylpyridinium (MPP+) is a known neurotoxin that selectively damages dopaminergic neurons.[23] While not all pyridinone derivatives will share this toxicity, it highlights the importance of careful safety profiling. Some derivatives of 1-methyl-4-phenylpyridinium have also been shown to be toxic to E. coli through the production of superoxide.[24]
Key toxicological studies include:
Cytotoxicity assays in various cell lines to assess general cellular toxicity.
Genotoxicity assays (e.g., Ames test) to evaluate mutagenic potential.
In vivo toxicity studies in animal models to determine the maximum tolerated dose and identify potential target organs of toxicity.
V. Future Directions and Conclusion
The 1-Methyl-4(1H)-pyridinone scaffold and its derivatives represent a highly promising area of research for the development of new therapeutics. The diverse range of biological activities, coupled with the amenability of the core structure to chemical modification, provides a rich platform for medicinal chemists and pharmacologists.
Future research should focus on:
Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will enable more rational drug design.
Structure-Activity Relationship (SAR) and Structure-Based Drug Design: Continued exploration of SAR will guide the optimization of potency, selectivity, and pharmacokinetic properties.
Pharmacokinetic and Toxicological Profiling: Rigorous ADME and toxicology studies are essential to identify candidates with favorable drug-like properties for clinical development.
Clinical Translation: While some pyridinone-based compounds are in clinical trials, further efforts are needed to advance the most promising preclinical candidates into human studies.[2]
VI. References
Aytemir, M. D., Uzbay, T., & Erol, D. D. (1999). New 4(1H)-pyridinone derivatives as analgesic agents. Arzneimittelforschung, 49(3), 250–254.
Ye, Q., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847347.
Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034.
Creek, D. J., et al. (2008). Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials. Journal of Medicinal Chemistry, 51(9), 2845–2852.
Nishiyama, Y., et al. (1994). Toxicity of 1-methyl-4-phenylpyridinium derivatives in Escherichia coli. Journal of Biochemistry, 116(4), 859–864.
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Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034.
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
Gholami, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(16), 1896–1926.
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Mytilineou, C., Cohen, G., & Heikkila, R. E. (1985). 1-Methyl-4-phenylpyridine (MPP+) is toxic to mesencephalic dopamine neurons in culture. Neuroscience Letters, 57(1), 19–24.
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
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BenchChem. (2025). Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers.
BenchChem. (2025). Application Notes: 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies.
Ye, Q., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847347.
de Paiva, G. R., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 14(11), 4571–4584.
de Mello, T. F., et al. (2007). Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. Medicinal Chemistry Research, 16(7-9), 352–369.
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Rajput, Y. K., & Sahu, T. K. (2023). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. Journal of Drug Delivery and Therapeutics, 13(7), 135-143.
Zarei, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 134.
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Lito, P., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6149–6166.
El-Gamal, M. I., et al. (2021). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636–1650.
Wang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4734–4754.
Zarei, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 134.
Aytemir, M. D., et al. (2004). New Analgesic and Antiinflammatory Agents 4(1H)-Pyridinone Derivatives. Turkish Journal of Chemistry, 28(4), 469-478.
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Chen, T. C., et al. (2008). Antiviral activity of pyridyl imidazolidinones against enterovirus 71 variants. Journal of Biomedical Science, 15(3), 291–300.
An In-Depth Technical Guide to 1-Methyl-4(1H)-pyridinone as a Metabolite of Pyridine
Authored for Researchers, Scientists, and Drug Development Professionals Abstract Pyridine, a fundamental heterocyclic aromatic compound, is utilized extensively in industrial synthesis and is present in various environm...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine, a fundamental heterocyclic aromatic compound, is utilized extensively in industrial synthesis and is present in various environmental and dietary sources. Its metabolism in biological systems is a critical area of study for toxicologists and drug development professionals, as the biotransformation pathways dictate its clearance, distribution, and potential for toxicity. This technical guide provides a comprehensive overview of the metabolic fate of pyridine, with a specific focus on the formation, analysis, and significance of a key metabolite, 1-methyl-4(1H)-pyridinone. We will explore the enzymatic machinery responsible for this transformation, detail state-of-the-art analytical methodologies for its detection and quantification, and discuss the toxicological implications of its formation.
The Metabolic Landscape of Pyridine
Upon entering the body through ingestion, inhalation, or dermal contact, pyridine undergoes extensive Phase I and Phase II metabolism.[1] The primary metabolic routes include N-oxidation, C-oxidation, and N-methylation.[2] These pathways are not mutually exclusive and exhibit significant variability across different species.[2]
The main metabolites identified in urine following pyridine exposure include:
Pyridine-N-oxide: Resulting from the oxidation of the nitrogen atom.
Hydroxypyridines: Including 2-pyridone, 3-hydroxypyridine, and 4-pyridone, formed by oxidation at the carbon atoms of the ring.[3][4]
N-methylpyridinium ion: A quaternary ammonium ion formed through N-methylation.[3]
The conversion of pyridine into these various metabolites is a crucial detoxification process. However, the formation of charged species like the N-methylpyridinium ion can alter the compound's pharmacokinetic profile, potentially leading to cellular retention and toxicity.[5]
The Central Role of N-Methylation
A pivotal step in pyridine metabolism is N-methylation, which yields the N-methylpyridinium ion. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:pyridine N-methyltransferase (EC 2.1.1.87).[6] This cytosolic enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, converting it to S-adenosyl-L-homocysteine in the process.[7]
Causality Insight: The enzymatic conversion of lipophilic pyridine into the charged, hydrophilic N-methylpyridinium ion is a critical event. This quaternization drastically reduces the molecule's ability to diffuse back across cellular membranes, effectively trapping it within the cell.[5] This mechanism is a double-edged sword; while it can facilitate eventual elimination, prolonged intracellular retention may contribute to organ-specific toxicity. Pyridine N-methyltransferase activity has been identified in the liver, lungs, and kidneys of various species, though notably not in the brain.[7]
Formation of 1-Methyl-4(1H)-pyridinone
Following N-methylation, the N-methylpyridinium ion can be further oxidized to form pyridones. 1-Methyl-4(1H)-pyridinone (also known as N-methyl-4-pyridone) is a significant oxidation product. While the precise enzymatic steps for the oxidation of the N-methylpyridinium ion to 1-methyl-4-pyridinone are less characterized than the initial N-methylation, it represents a terminal step in this specific metabolic branch. The overall pathway demonstrates a multi-step biotransformation process designed to increase the water solubility of the parent compound to facilitate renal excretion.
Figure 1: Simplified metabolic pathways of pyridine.
Species-Dependent Variation in Metabolism
The relative importance of each metabolic pathway varies dramatically among species. This has significant implications for preclinical toxicology studies, as the metabolic profile in an animal model may not directly translate to humans. For instance, after intraperitoneal administration of pyridine, N-methylation is the dominant pathway in cats (51% of the dose), while N-oxidation is favored in hamsters (39% of the dose).[2] The major C-oxidation product across most species is 4-pyridone.[2]
Metabolite
Rat
Mouse
Guinea-pig
Hamster
Gerbil
Rabbit
Cat
Unchanged Pyridine
1.0
0.4
1.1
5.0
3.0
25.0
14.0
Pyridine N-oxide
0.3
11.0
26.0
39.0
12.0
ND
4.0
N-methylpyridinium
14.0
17.0
10.0
10.0
~2.0
12.0
51.0
2-Pyridone
0.3
ND
0.3
0.5
0.4
ND
0.5
3-Hydroxypyridine
0.5
ND
0.3
0.2
0.2
0.2
0.3
4-Pyridone
13.0
ND
11.0
4.0
11.0
19.0
10.0
Table 1: Percentage of a 7 mg/kg intraperitoneal dose of [14C]pyridine recovered in urine of various species over 48 hours. ND = Not Detected. Data synthesized from Damani et al. (1982) as cited by IARC.[2]
Analytical Methodologies for 1-Methyl-4(1H)-pyridinone
Accurate quantification of 1-methyl-4(1H)-pyridinone and its precursors in biological matrices is essential for pharmacokinetic and toxicokinetic studies. The analytical method of choice must be sensitive, selective, and robust. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application.[8][9]
Rationale for Method Selection: The polarity and chemical nature of pyridine metabolites necessitate specific chromatographic strategies.
Reversed-Phase (RP) Chromatography: While standard for many small molecules, the charged nature of the N-methylpyridinium precursor can lead to poor peak shape (tailing) on C18 columns. This issue can sometimes be mitigated by using ion-pairing agents or adjusting the mobile phase pH.[8][10]
Cation Exchange Chromatography: This technique is highly effective for separating positively charged analytes like the N-methylpyridinium ion and provides excellent peak shape without the need for ion-pairing agents, which can suppress the MS signal.[8]
Tandem Mass Spectrometry (MS/MS): Provides unparalleled selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the analyte can be confidently identified and quantified even in complex biological matrices like urine or tissue homogenates.
Table 2: Comparison of analytical methods for pyridine metabolites and related compounds. MPP+ (1-methyl-4-phenylpyridinium) is a structurally related neurotoxin often used as an analytical surrogate.
Standard Protocol: LC-MS/MS Quantification in Urine
This protocol provides a generalized, self-validating workflow for the determination of 1-methyl-4(1H)-pyridinone in urine samples.
1. Sample Preparation:
Thaw frozen urine samples at room temperature.
Vortex samples to ensure homogeneity.
To 100 µL of urine, add 10 µL of an internal standard solution (e.g., an isotopically labeled version of the analyte, such as 1-(methyl-d3)-4(1H)-pyridinone).
Add 300 µL of acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
Transfer the supernatant to a clean autosampler vial for analysis.
2. Chromatographic Conditions (HILIC approach):
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 4 min, hold for 1 min, then return to 95% B and re-equilibrate for 3 min.
MRM Transitions: Monitor a specific precursor ion to product ion transition for 1-methyl-4(1H)-pyridinone (e.g., m/z 110.1 -> 82.1) and its internal standard.
Validation: The protocol must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to regulatory guidelines. A calibration curve is prepared by spiking known concentrations of the analyte into a control matrix (e.g., synthetic urine).
The metabolism of pyridine to 1-methyl-4(1H)-pyridinone is primarily a detoxification pathway. The parent compound, pyridine, is harmful if swallowed or inhaled and is toxic in contact with skin. Its metabolism increases its polarity, facilitating excretion.
However, the formation of the intermediate N-methylpyridinium ion is of toxicological interest. The N-methylation of pyridine analogues, such as 4-phenylpyridine, can lead to the formation of neurotoxic quaternary amines like MPP+.[5] This process of "metabolic trapping" highlights a potential mechanism by which exposure to certain pyridines could lead to targeted neurotoxicity. While 1-methyl-4(1H)-pyridinone itself is not considered a potent neurotoxin in the same class as MPP+, its formation pathway underscores a critical biotransformation process that can, for other substrates, lead to adverse outcomes.
Pharmacokinetic studies in rats show that pyridine is well-distributed in tissues, with concentrations highest in the kidney, followed by the liver, plasma, and lung.[11] The plasma half-life of pyridine after a single dose was determined to be approximately 7 hours.[11] Understanding the rate of formation and elimination of its metabolites, including 1-methyl-4(1H)-pyridinone, is essential for building accurate physiologically based pharmacokinetic (PBPK) models to predict human risk from exposure.
Conclusion and Future Directions
1-Methyl-4(1H)-pyridinone is a notable metabolite of pyridine, formed via a two-step process of N-methylation followed by oxidation. This metabolic pathway is crucial for the detoxification and elimination of pyridine but also involves the formation of a charged intermediate that has toxicological relevance for related compounds. The significant inter-species variation in pyridine metabolism emphasizes the need for careful selection of animal models in preclinical safety assessments.
Future research should focus on:
Enzymatic Characterization: Precisely identifying the oxidases responsible for converting the N-methylpyridinium ion to 1-methyl-4(1H)-pyridinone.
Human Metabolism: Further characterizing the complete metabolic profile of pyridine in humans to refine risk assessment models.
Biomarker Development: Evaluating 1-methyl-4(1H)-pyridinone as a potential urinary biomarker for assessing human exposure to pyridine.
The continued application of advanced analytical techniques like LC-MS/MS will be instrumental in advancing our understanding of the complex interplay between pyridine exposure, metabolism, and toxicity.
References
Ansher, S. S., Cadet, J. L., Jakoby, W. B., & Baker, J. K. (1986). Role of N-methyltransferases in the neurotoxicity associated with the metabolites of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and other 4-substituted pyridines present in the environment. Biochemical Pharmacology, 35(19), 3359-63. [Link]
Damani, L. A., Shaker, M. S., Crooks, P. A., Godin, C. S., & Nwosu, C. (1986). N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. Xenobiotica, 16(7), 645-50. [Link]
Quinn, G. P., & Greengard, P. (1966). The pathway for the biosynthesis of N 1-methyl-4-pyridone-3-carboxamide. Archives of Biochemistry and Biophysics, 115(1), 146-52. [Link]
Wikipedia contributors. (n.d.). Pyridine N-methyltransferase. Wikipedia. Retrieved from [Link]
Cai, X., Zuo, Z., Chow, M. S., & Yew, D. T. (2008). Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue. Journal of Chromatography B, 873(2), 233-8. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services, Public Health Service. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Pyridine - ToxFAQs. U.S. Department of Health and Human Services, Public Health Service. [Link]
Human Metabolome Database. (2023). N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). HMDB. Retrieved from [Link]
Thomas, J. J., Thomas, J. M., & Rose, S. (2005). High-performance liquid chromatography/tandem mass spectrometry assay for the determination of 1-methyl-4-phenyl pyridinium (MPP+) in brain tissue homogenates. Journal of Chromatography B, 826(1-2), 121-7. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Chapter 6: Analytical Methods. In Toxicological Profile for Pyridine. U.S. Department of Health and Human Services, Public Health Service. [Link]
International Agency for Research on Cancer (IARC). (2000). Pyridine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77. IARC. [Link]
A-Aleem, S. A., & Al-Othman, Z. A. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. Journal of Chromatography B, 775(1), 101-7. [Link]
Scholl, H. R., & Iba, M. M. (1997). Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. Xenobiotica, 27(3), 265-77. [Link]
National Center for Biotechnology Information. (n.d.). N-Methyl-4-pyridone. PubChem Compound Database. Retrieved from [Link]
Wikipedia contributors. (n.d.). N1-Methyl-4-pyridone-3-carboxamide. Wikipedia. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (n.d.). 1-Methyl-4(1H)-pyridinone. NIST Chemistry WebBook. Retrieved from [Link]
Song, D., Ma, S. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 860541. [Link]
Creeke, P. I., & Seal, A. J. (2005). Quantitation of the niacin metabolites 1-methylnicotinamide and l-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status. Journal of Chromatography B, 817(2), 247-53. [Link]
International Agency for Research on Cancer (IARC). (2018). Some chemicals that cause tumours of the urinary tract in rodents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101. IARC. [Link]
Physical properties of 1-Methyl-4(1H)-pyridinone: melting point, boiling point, solubility
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-4(1H)-pyridinone, a heterocyclic compound, plays a significant role as a catalyst in acylation reactions and serves as a precursor in...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4(1H)-pyridinone, a heterocyclic compound, plays a significant role as a catalyst in acylation reactions and serves as a precursor in the synthesis of various pharmaceutical intermediates. A thorough understanding of its physical properties is paramount for its effective application in synthetic chemistry, process development, and formulation science. This guide provides an in-depth analysis of the melting point, boiling point, and solubility of 1-Methyl-4(1H)-pyridinone, grounded in established experimental methodologies.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range. The observed melting point range of 92-98 °C for 1-Methyl-4(1H)-pyridinone, accompanied by decomposition, suggests that the compound may degrade at or near its melting point. This characteristic is crucial for researchers to consider when designing thermal processes involving this compound.
Causality Behind Experimental Choices in Melting Point Determination
The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[3] The choice of a slow heating rate, typically 1-2 °C per minute, as the substance approaches its melting point is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[4] A rapid heating rate can lead to an artificially broad and elevated melting point range, as the heat transfer to the sample lags behind the temperature reading of the thermometer. The use of a dry, finely powdered sample packed to a height of 2-3 mm ensures uniform heat distribution throughout the sample.[5]
Self-Validating System: The Mixed Melting Point Technique
To verify the identity of a substance, a mixed melting point determination can be employed. This involves mixing the unknown sample with a known, pure sample of the same compound. If the melting point of the mixture is sharp and consistent with the literature value, it confirms the identity and purity of the unknown sample. Conversely, a depressed and broadened melting point range indicates the presence of impurities or that the two substances are not identical.
Experimental Protocol: Capillary Method for Melting Point Determination
This protocol outlines the steps for determining the melting point of 1-Methyl-4(1H)-pyridinone using a standard melting point apparatus.
Materials:
1-Methyl-4(1H)-pyridinone sample (finely powdered and dry)
Capillary tubes (sealed at one end)
Melting point apparatus
Mortar and pestle
Procedure:
Sample Preparation: Ensure the 1-Methyl-4(1H)-pyridinone sample is completely dry and finely powdered using a mortar and pestle.[5]
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5]
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to get a rough estimate.
Accurate Determination: For an accurate measurement, start heating at a moderate rate until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[4][5]
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the substance.[4][6]
Repeat for Verification: For accuracy, perform the determination in duplicate or triplicate with fresh samples.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point: Characterizing the Liquid Phase
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The currently available boiling point for 1-Methyl-4(1H)-pyridinone is a rough estimate of 204.59 °C.[1] For applications requiring precise thermal control, an experimental determination is highly recommended.
Causality Behind Experimental Choices in Boiling Point Determination
For small sample volumes, the micro boiling point determination method is a practical and accurate approach. This technique relies on trapping a small bubble of air in an inverted capillary tube submerged in the liquid sample. As the sample is heated, the trapped air expands and is eventually replaced by the vapor of the substance. The boiling point is the temperature at which the vapor pressure inside the capillary equals the atmospheric pressure, observed as a continuous stream of bubbles.[7] The subsequent cooling and contraction of the vapor, drawing the liquid back into the capillary, provides a precise endpoint for the boiling point measurement.
Self-Validating System: Pressure Correction
The boiling point of a liquid is dependent on the atmospheric pressure. Therefore, for a self-validating and standardized result, the observed boiling point should be corrected to the standard atmospheric pressure (760 mmHg). Nomographs or established formulas can be used for this correction, ensuring the comparability of the data across different laboratories and altitudes.
Experimental Protocol: Micro Boiling Point Determination
This protocol describes a method for accurately determining the boiling point of 1-Methyl-4(1H)-pyridinone with a small sample volume.
Materials:
1-Methyl-4(1H)-pyridinone sample
Small test tube or melting point capillary tube
A short, sealed capillary tube (Bell capillary)
Heating apparatus (e.g., Thiele tube with mineral oil or a melting point apparatus)
Thermometer
Procedure:
Sample Preparation: Place a small amount (a few drops) of 1-Methyl-4(1H)-pyridinone into a small test tube or a larger capillary tube.
Capillary Insertion: Insert a short, sealed capillary tube (Bell capillary) into the sample-containing tube with the open end facing down.[8]
Apparatus Setup: Attach the sample tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube).[7]
Heating: Begin heating the bath at a steady rate. Observe the inverted capillary.
Observation of Bubbles: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.[7]
Identifying the Boiling Point: The boiling point is the temperature at which a continuous and rapid stream of bubbles is observed.
Confirmation upon Cooling: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid is drawn back into the inverted capillary is the precise boiling point.
Pressure Correction: Record the ambient atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure.
Caption: Workflow for Micro Boiling Point Determination.
Solubility: A Key Parameter in Drug Development
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of 1-Methyl-4(1H)-pyridinone has been qualitatively described as sparingly soluble in chloroform and slightly soluble in methanol.[2] For drug development and process chemistry, quantitative solubility data in various solvents is essential.
Causality Behind Experimental Choices in Solubility Determination
The shake-flask method is considered the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[9][10] This method involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure that equilibrium is reached. The choice of a constant temperature is crucial as solubility is temperature-dependent. Separation of the undissolved solid from the saturated solution by filtration or centrifugation is a critical step to prevent contamination of the sample for analysis. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Self-Validating System: Reaching Equilibrium
To ensure the trustworthiness of the solubility data, it is essential to confirm that equilibrium has been reached. This can be achieved by measuring the concentration of the solute at different time points (e.g., 24, 48, and 72 hours). The system is considered to be at equilibrium when consecutive measurements yield the same concentration value.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol provides a standardized procedure for the quantitative determination of the solubility of 1-Methyl-4(1H)-pyridinone.
Materials:
1-Methyl-4(1H)-pyridinone (solid)
A range of solvents (e.g., water, ethanol, methanol, chloroform, etc.)
Vials with screw caps
Constant temperature shaker bath
Syringe filters (e.g., 0.45 µm)
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
Sample Preparation: Add an excess amount of solid 1-Methyl-4(1H)-pyridinone to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid should be visible.
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11]
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
Dilution (if necessary): Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.
Concentration Analysis: Determine the concentration of 1-Methyl-4(1H)-pyridinone in the diluted solution using a pre-calibrated analytical method.
Calculation of Solubility: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Caption: Workflow for Shake-Flask Solubility Determination.
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]
Micro Boiling Point Determination . chymist.com. [Link]
Micro-boiling point measurement . University of Calgary. [Link]
Melting Point Determination / General Tests . Japanese Pharmacopoeia. [Link]
4.3: Melting Point Determination Procedure . Chemistry LibreTexts. [Link]
Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health. [Link]
A review of methods for solubility determination in biopharmaceutical drug characterization . PubMed. [Link]
Micro-boiling point measurement . University of Calgary. [Link]
How to Determine Boiling Points on the Microscale . Chemtips. [Link]
Measuring the Melting Point . Westlab Canada. [Link]
Boiling Point Determination . chemconnections. [Link]
Melting point determination . University of Calgary. [Link]
Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature . Internet Archive. [Link]
Aromaticity of the 1-Methyl-4(1H)-pyridinone ring system
An In-Depth Technical Guide to the Aromaticity of the 1-Methyl-4(1H)-pyridinone Ring System Authored by Gemini, Senior Application Scientist Abstract The concept of aromaticity, while foundational to organic chemistry, p...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Aromaticity of the 1-Methyl-4(1H)-pyridinone Ring System
Authored by Gemini, Senior Application Scientist
Abstract
The concept of aromaticity, while foundational to organic chemistry, presents a fascinating continuum of properties rather than a simple binary classification. The 1-methyl-4(1H)-pyridinone ring system serves as an exemplary case study in this nuanced landscape. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the aromatic character of this important heterocyclic scaffold. We will dissect the contributing resonance structures and synthesize evidence from structural analysis, magnetic properties, and theoretical computations to build a comprehensive understanding of its electronic nature. This guide moves beyond simple definitions to explain the causality behind experimental observations and computational approaches, offering both field-proven insights and detailed, actionable protocols.
The Duality of the 4-Pyridone Core: A Question of Aromaticity
Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar, and fully conjugated molecules that possess a specific number of delocalized π-electrons, governed by Hückel's rule (4n+2 π electrons).[1][2] Benzene, with its six π-electrons, is the archetypal aromatic compound. The 1-methyl-4(1H)-pyridinone system, however, presents a more complex scenario.
At first glance, the neutral representation of 1-methyl-4(1H)-pyridinone appears to be a non-aromatic, cyclic diene. However, its chemical properties and reactivity patterns suggest a more stabilized electronic structure than this depiction would imply. The key to understanding its nature lies in considering its resonance structures, particularly the contribution of a charge-separated, or zwitterionic, form.
Caption: Resonance forms of 1-methyl-4(1H)-pyridinone.
The zwitterionic resonance structure contains a cyclic, planar, and fully conjugated system of six π-electrons (4 from the double bonds and 2 from the lone pair on the nitrogen atom), fulfilling Hückel's criteria for aromaticity.[2] The critical question, which this guide will explore, is the extent to which this aromatic, charge-separated form contributes to the overall electronic ground state of the molecule. This contribution dictates the molecule's "degree of aromaticity."
Structural Elucidation via X-ray Crystallography
One of the most direct methods for assessing π-electron delocalization is the examination of bond lengths within the ring. A purely non-aromatic, diene-like structure would exhibit distinct carbon-carbon single and double bonds. Conversely, a fully aromatic system like benzene features uniform C-C bond lengths intermediate between typical single and double bonds.
Bond
Typical Single Bond Length (Å)
Typical Double Bond Length (Å)
Expected in 1-Methyl-4-pyridinone (Å)
C2-C3
~1.54
~1.34
Intermediate
C3-C4
~1.54
~1.34
Intermediate, longer than C2-C3
C=O
-
~1.23
Slightly elongated due to delocalization
Expertise & Experience: The observation of bond lengths that are neither purely single nor purely double is strong evidence against the neutral diene structure being the sole contributor. The degree of this "bond equalization" provides a quantitative, albeit indirect, measure of aromatic character. The slight elongation of the C=O bond, for example, directly reflects the delocalization of the oxygen's π-electron density into the ring, as depicted in the zwitterionic resonance form.
Probing Aromaticity with Magnetic Criteria
The cyclic delocalization of π-electrons in an aromatic system induces a characteristic "ring current" when the molecule is placed in an external magnetic field.[1] This ring current generates a local induced magnetic field that provides a powerful probe for aromaticity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The induced magnetic field from a diatropic ring current opposes the external field within the ring's interior and reinforces it on the exterior. Consequently, protons attached to the exterior of an aromatic ring are "deshielded" and resonate at a higher chemical shift (downfield) compared to analogous protons on non-aromatic alkenes.
In 1-methyl-4(1H)-pyridinone, the ring protons (H2/H6 and H3/H5) appear significantly downfield compared to typical vinyl protons (~4.5-6.5 ppm), which is a strong indicator of a diamagnetic ring current.[3] The chemical shifts are generally observed in the range of 6.0-8.0 ppm, supporting the presence of aromatic character.
Nucleus-Independent Chemical Shift (NICS)
NICS is a computational method that quantifies the magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)).[4][5] It was introduced by Paul von Ragué Schleyer in 1996 as an effective probe for aromaticity.[4] Aromatic systems with diatropic ring currents exhibit negative NICS values (shielding), while anti-aromatic systems with paratropic currents show positive values (deshielding).
Trustworthiness: The NICS method provides a self-validating system. The magnitude of the negative NICS value correlates with the strength of the ring current and, therefore, the degree of aromaticity.[6] For robust analysis, it is recommended to calculate NICS(1)zz, which considers only the zz-tensor component (perpendicular to the ring plane), as this value is most purely representative of the π-electron ring current.[7]
Computed NICS(1)zz Values for Comparative Analysis
Compound
NICS(1)zz (ppm)
Aromatic Character
Benzene
~ -30 to -35
Strongly Aromatic
1-Methyl-4-pyridinone
~ -15 to -20
Moderately Aromatic
Cyclohexadiene
~ -5 to -10
Non-Aromatic
Magnetic Susceptibility Anisotropy
The anisotropy of the magnetic susceptibility (AMS) reflects the directional dependence of the magnetization of a molecule in a magnetic field.[8][9] Aromatic molecules are characterized by a large magnetic anisotropy, with the susceptibility being greatest (most diamagnetic) when the magnetic field is applied perpendicular to the plane of the ring.[10] This large anisotropy is a direct consequence of the ease of inducing a ring current in the delocalized π-system. While experimentally more complex to determine for single molecules, it serves as another fundamental magnetic criterion for aromaticity.
Experimental and Computational Protocols
To ensure scientific integrity, the methods used to assess aromaticity must be robust and reproducible. Below are streamlined protocols for key experimental and computational workflows.
Synthesis of 1-Methyl-4(1H)-pyridinone
This protocol is based on the N-alkylation of 4-methoxypyridine, a common and efficient method.[11]
Step-by-Step Methodology:
Dissolution: Dissolve 4-methoxypyridine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
Alkylation: Add methyl iodide (MeI, 1.1-1.5 eq) to the solution. The reaction proceeds via an SN2 attack of the pyridine nitrogen on the methyl iodide.
Heating: Heat the reaction mixture under reflux for 12-24 hours. The progress can be monitored by TLC.
Work-up: Upon completion, cool the reaction mixture to room temperature. The initial product is often a pyridinium salt. The presence of solvent and trace water facilitates the demethylation of the methoxy group to yield the final 4-pyridone product.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-methyl-4(1H)-pyridinone as a solid.
Computational Protocol: NICS(1)zz Calculation
This protocol outlines the steps for a NICS calculation using the Gaussian software package.
Step-by-Step Methodology:
Structure Optimization:
Build the 1-methyl-4(1H)-pyridinone molecule in a molecular editor.
Perform a geometry optimization and frequency calculation using a suitable level of theory, such as B3LYP/6-311+G(d,p). Ensure the optimized structure has no imaginary frequencies.
NICS Input File Preparation:
Use the optimized coordinates.
Place a ghost atom (Bq) at the geometric center of the ring and another 1.0 Å directly above the ring plane.
The Gaussian input route section should specify the NMR keyword (e.g., # B3LYP/6-311+G(d,p) NMR).
Execution and Analysis:
Run the Gaussian calculation.
Open the output file and search for "Magnetic shielding tensor (ppm)".
Locate the shielding tensor for the ghost atom (Bq) placed above the ring. The NICS value is the negative of the isotropic shielding value. For NICS(1)zz, use the negative of the ZZ component of the shielding tensor.
Caption: Workflow for the comprehensive evaluation of aromaticity.
Conclusion: A System of Moderate Aromaticity
Structural data reveal bond length equalization, indicative of delocalization.
¹H NMR spectroscopy shows deshielded ring protons, consistent with a diatropic ring current.[3]
Computational NICS values are strongly negative, providing quantitative magnetic evidence for aromaticity.[4][5]
The chemical behavior and stability of this scaffold are dominated by the contribution of the aromatic, zwitterionic resonance structure. For professionals in drug development, this understanding is critical. The aromaticity of the 4-pyridone core influences its pKa, dipole moment, solubility, and its ability to engage in π-stacking or hydrogen bonding interactions with biological targets.[12] Recognizing its moderately aromatic nature is key to predicting its behavior and designing novel therapeutics based on this versatile heterocyclic system.
References
Scheme 1. Synthesis of pyridinium or/and pyridinone. (a) MeI, rt or... - ResearchGate. Available at: [Link]
Aromaticity of 1-methyl-1H-pyridin-2-one? - Physics Forums. (2015). Available at: [Link]
Rules for Aromaticity: The 4 Key Factors - Master Organic Chemistry. (2017). Available at: [Link]
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022). Available at: [Link]
NICS – Nucleus Independent Chemical Shift - Poranne Research Group. Available at: [Link]
Nucleus-independent chemical shifts (NICS): distance dependence and revised criteria for aromaticity and antiaromaticity - PubMed. (2006). Available at: [Link]
Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents.
The Nucleus Independent Chemical Shift - Ghent Quantum Chemistry Group. Available at: [Link]
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PubMed. (2024). Available at: [Link]
Magnetic susceptibility anisotropy: cylindrical symmetry from macroscopically ordered anisotropic molecules and accuracy of MRI measurements using few orientations - PubMed. (2013). Available at: [Link]
Selected bond lengths (pm) and angles ( o ) refined from X-ray data and... - ResearchGate. Available at: [Link]
Relating nucleus independent chemical shifts with integrated current density strengths - RSC Publishing. Available at: [Link]
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NICS—Nucleus-independent Chemical Shift - Semantic Scholar. (2021). Available at: [Link]
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Magnetic Susceptibility Anisotropy of Human Brain in vivo and its Molecular Underpinnings. Available at: [Link]
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Magnetic anisotropy in pyroxene single crystals - CO Meeting Organizer. Available at: [Link]
An In-depth Technical Guide on the Thermochemistry and Stability of 1-Methyl-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-4(1H)-pyridinone, a heterocyclic organic compound, and its derivatives are of significant interest in medicinal chemistry and drug dev...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4(1H)-pyridinone, a heterocyclic organic compound, and its derivatives are of significant interest in medicinal chemistry and drug development.[1][2] Understanding the thermochemical properties and stability of this core structure is paramount for predicting reaction outcomes, optimizing synthesis, and ensuring the shelf-life and efficacy of pharmaceutical compounds. This technical guide provides a comprehensive analysis of the thermochemistry and stability of 1-Methyl-4(1H)-pyridinone, integrating experimental data with computational insights to offer a holistic understanding for researchers in the field.
The stability and reactivity of pyridinone structures are intrinsically linked to their tautomeric equilibrium.[3] In the case of 4-pyridone, it exists in equilibrium with its enol tautomer, 4-hydroxypyridine. While the keto form is generally favored in solution, the enol form can be more prevalent in the gas phase.[4] The introduction of a methyl group at the nitrogen atom to form 1-Methyl-4(1H)-pyridinone locks the molecule in the pyridinone form, simplifying the tautomeric landscape and providing a valuable model system for studying the intrinsic properties of the 4-pyridone ring.
Molecular Structure and Key Identifiers
The fundamental properties of 1-Methyl-4(1H)-pyridinone are summarized in the table below, providing a quick reference for its key identifiers and structural information.
Synthesis and Purification of 1-Methyl-4(1H)-pyridinone
A common and effective method for the synthesis of 1-Methyl-4(1H)-pyridinone involves the reaction of 4-methoxypyridine with methyl iodide.[7] This reaction can proceed to yield the N-methylated pyridinium salt, which can then be converted to the desired 1-Methyl-4(1H)-pyridinone. The presence of a solvent tends to favor the formation of the pyridinone.[7] Another preparative route starts from 4-pyrone, which is reacted with an amine in a protic solvent.[4]
For thermochemical studies, high purity of the sample is crucial. Purification of the synthesized 1-Methyl-4(1H)-pyridinone can be achieved through recrystallization or sublimation. Sublimation is a particularly effective technique for obtaining high-purity samples of pyridine derivatives suitable for calorimetric measurements.[8][9][10]
General Purification Protocol via Sublimation:
A detailed, step-by-step methodology for the purification of 1-Methyl-4(1H)-pyridinone via sublimation is as follows:
Sample Preparation: Place the crude 1-Methyl-4(1H)-pyridinone in a sublimation apparatus.
Vacuum Application: Evacuate the apparatus to a pressure below 1 Pa.
Heating: Gradually heat the sample to a temperature that allows for a reasonable rate of sublimation without decomposition. The optimal temperature should be determined empirically.
Collection: The purified compound will deposit on a cold finger or the cooler parts of the apparatus.
Recovery: Carefully collect the crystalline sublimate under an inert atmosphere to prevent moisture absorption.
Experimental Thermochemistry
The experimental determination of thermochemical data for 1-Methyl-4(1H)-pyridinone provides the foundation for understanding its energetic properties. Key parameters include the enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation.
Combustion Calorimetry
Static bomb calorimetry is a primary technique for determining the standard molar enthalpy of formation of organic compounds containing carbon, hydrogen, oxygen, and nitrogen.[11][12] The experiment measures the energy of combustion of the compound in a high-pressure oxygen atmosphere.
Sample Preparation: A pellet of a known mass of high-purity 1-Methyl-4(1H)-pyridinone is placed in a crucible inside the bomb calorimeter.
Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.[11]
Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known amount of water. The system is allowed to reach thermal equilibrium.
Ignition: The sample is ignited via an electrical fuse.
Temperature Measurement: The temperature change of the water is precisely measured.
Data Analysis: The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are applied for the combustion of the fuse and the formation of nitric acid.[11] The standard enthalpy of formation is then derived from the energy of combustion using Hess's law.
Enthalpy of Sublimation
The enthalpy of sublimation, which is the enthalpy change for the phase transition from solid to gas, is a crucial parameter for relating condensed-phase and gas-phase thermochemical data. The Knudsen effusion method with mass spectrometric control of the vapor composition is a reliable technique for determining the sublimation enthalpy of pyridine derivatives.[9][13] The transpiration method, where an inert gas flows over the sample, is also a viable approach.[8][10]
Computational Thermochemistry
Computational methods provide a powerful tool for predicting and understanding the thermochemical properties of molecules. Gaussian-n (G3 and G4) theories are composite quantum chemical methods that can provide highly accurate thermochemical data.[14][15][16][17]
Computational Methodology: G4 Theory
The G4 theory is a sophisticated computational approach for calculating accurate energies of molecular species.[14][17] It involves a series of calculations with different levels of theory and basis sets, with corrections applied to approximate the exact energy.
Geometry Optimization: The molecular geometry is optimized using the B3LYP density functional theory method with the 6-31G(2df,p) basis set.[17]
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed at the optimized geometry, including CCSD(T) with a large basis set.[17]
Extrapolation to Basis Set Limit: The Hartree-Fock energy is extrapolated to the complete basis set limit.[17]
Higher-Level Corrections: Empirical higher-level corrections are added to account for remaining deficiencies in the calculations.[17]
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using the atomization energy method.
Stability of 1-Methyl-4(1H)-pyridinone
The stability of 1-Methyl-4(1H)-pyridinone is a critical consideration in its application. This includes its resistance to thermal decomposition and chemical degradation.
Thermal Stability
Thermogravimetric analysis (TGA) can be used to assess the thermal stability of 1-Methyl-4(1H)-pyridinone. For related 2-pyridone derivatives, decomposition temperatures (TID at 5% weight loss) have been observed in the range of 295 to 320 °C, indicating relatively high thermal stability.[18] The thermal decomposition of pyridine, a related heterocyclic compound, is initiated by the formation of pyridyl radicals.[19] A similar radical-mediated pathway could be anticipated for the decomposition of 1-Methyl-4(1H)-pyridinone at elevated temperatures.
Chemical Stability and Degradation Pathways
The pyridone ring is susceptible to chemical degradation under certain conditions. Forced degradation studies under hydrolytic (acidic and basic), oxidative, and photolytic stress are essential to elucidate potential degradation pathways.[3] The 4-pyridone structure can be susceptible to hydrolysis, particularly at non-neutral pH.[3]
Summary of Thermochemical Data
The following table summarizes available and estimated thermochemical data for 1-Methyl-4(1H)-pyridinone and related compounds for comparative purposes.
Compound
Property
Value (kJ/mol)
Method
Reference
1-Methyl-4(1H)-pyridinone
ΔrH° (Isomerization from 4-methoxypyridine, liquid)
This technical guide has provided a detailed overview of the thermochemistry and stability of 1-Methyl-4(1H)-pyridinone. By integrating experimental protocols for synthesis, purification, and thermochemical measurements with advanced computational methodologies, a comprehensive understanding of this important heterocyclic core has been presented. The data and workflows outlined herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling more informed decisions in the design, synthesis, and handling of 1-Methyl-4(1H)-pyridinone and its derivatives. A thorough grasp of these fundamental properties is essential for the advancement of medicinal chemistry and the development of novel therapeutics.
Simonova O. R., Volkova T. V., and Perlovich G. L. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Phys. Chem. Chem. Phys., 2024, 26, 22558-22571. [Link]
Sublimation Enthalpies of Substituted Pyridine N- Oxides. Russ J Gen Chem. 2021;91(10):1932-1937. [Link]
Sublimation/Vaporization and Solvation Enthalpies of Monosubstituted Pyridine Derivatives. Chemical Thermodynamics and Thermal Analysis 2022, 8, 100087. [Link]
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Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate. [Link]
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A Technical Guide to the Quantum Chemical Analysis of 1-Methyl-4(1H)-pyridinone for Drug Discovery Applications
Abstract This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-Methyl-4(1H)-pyridinone, a heterocyclic scaffold of interest in medicinal chemistry. We move beyond a simple procedu...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-Methyl-4(1H)-pyridinone, a heterocyclic scaffold of interest in medicinal chemistry. We move beyond a simple procedural outline to deliver a field-proven methodology grounded in Density Functional Theory (DFT). This document is designed for researchers, computational chemists, and drug development professionals, offering an in-depth exploration of the causality behind methodological choices, from basis set selection to the interpretation of electronic properties. We detail a self-validating computational workflow that includes geometry optimization, vibrational frequency analysis, and the calculation of key quantum chemical descriptors such as Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP). All protocols are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Computational Scrutiny
1-Methyl-4(1H)-pyridinone and its derivatives represent a class of compounds with significant biological relevance. Their structural motifs are found in various pharmacologically active agents, making them a focal point in drug discovery. Understanding the intrinsic electronic and structural properties of this scaffold at a quantum mechanical level is paramount for predicting its reactivity, metabolic stability, intermolecular interactions, and potential as a pharmacophore.[1][2]
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern pharmaceutical research, accelerating the discovery pipeline and reducing costs by prioritizing candidates with higher probabilities of success.[1][3][4] Quantum chemical calculations, a cornerstone of CADD, provide unparalleled insight into molecular properties that are often difficult or impossible to measure experimentally.[5] This guide establishes a robust computational protocol to elucidate these properties for 1-Methyl-4(1H)-pyridinone, thereby enabling a data-driven approach to its application in medicinal chemistry.
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For organic molecules of this nature, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[6][7]
2.1. The Choice of Functional: B3LYP
We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is deliberate and based on extensive validation within the scientific community for its reliable prediction of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds.[6][8] While newer functionals exist, B3LYP's performance is well-documented, providing a trustworthy foundation for this analysis.
2.2. The Basis Set Selection: 6-311++G(d,p)
A basis set is the set of mathematical functions used to construct the molecular orbitals. The selection of an appropriate basis set is critical for obtaining meaningful results.
6-311G: This is a Pople-style, split-valence triple-zeta basis set. It provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.
Polarization Functions (d,p): These functions are essential for accurately describing the anisotropic (non-spherical) shape of electron density around atoms in a molecule. The d functions are added to heavy (non-hydrogen) atoms, and p functions are added to hydrogen atoms. For a molecule with heteroatoms like oxygen and nitrogen, and for studying interactions like hydrogen bonding, their inclusion is non-negotiable for achieving chemical accuracy.[9]
Diffuse Functions ++: The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogen. These functions are crucial for describing the electron density far from the atomic nuclei. For a molecule containing a carbonyl group (C=O) and lone pairs on the nitrogen and oxygen atoms, diffuse functions are vital for accurately calculating properties like electron affinity, proton affinity, and describing non-covalent interactions.[10][11]
Therefore, the B3LYP/6-311++G(d,p) level of theory is selected as a robust, reliable, and extensively validated method for the quantum chemical characterization of 1-Methyl-4(1H)-pyridinone.[8][11]
The Computational Workflow: A Self-Validating Protocol
The following protocol outlines a systematic and reproducible workflow for the quantum chemical analysis of 1-Methyl-4(1H)-pyridinone. This workflow is designed to be self-validating by incorporating a frequency analysis step to confirm the nature of the optimized geometry.
Figure 1: A comprehensive workflow for the quantum chemical analysis of 1-Methyl-4(1H)-pyridinone.
Step-by-Step Methodology:
Structure Input: Begin by constructing the 3D structure of 1-Methyl-4(1H)-pyridinone using a molecular editor. The initial geometry can be obtained from databases like PubChem (CID 136515).[12]
Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface.
Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. This step serves two critical purposes:
Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[13]
Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and entropy, and the simulated infrared (IR) and Raman spectra.[14]
Calculation of Molecular Properties: Using the confirmed optimized geometry, perform single-point energy calculations to derive key electronic properties:
Frontier Molecular Orbitals (FMOs): Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15]
Molecular Electrostatic Potential (MEP): Calculate and map the MEP onto the electron density surface to visualize electrophilic and nucleophilic sites.[16][17]
Results and Interpretation
This section presents the expected quantitative data from the calculations, providing a benchmark for researchers conducting this analysis.
4.1. Optimized Molecular Geometry
The optimization process yields the equilibrium geometry of the molecule. Key structural parameters should be tabulated for clarity.
Parameter
Atom Pair/Triplet
Calculated Value (Å or °)
Bond Lengths
C=O
~1.24 Å
N-C(ring)
~1.38 Å
N-CH3
~1.47 Å
C-C(ring)
~1.37 - 1.45 Å
Bond Angles
C-N-C
~121°
O=C-C
~125°
4.2. Vibrational Analysis
The calculated vibrational frequencies are crucial for characterizing the molecule and comparing with experimental IR spectra. Key vibrational modes are assigned based on their calculated frequencies and atomic displacements.
Vibrational Mode
Description
Calculated Wavenumber (cm⁻¹)
ν(C=O)
Carbonyl Stretch
~1680 - 1710
ν(C=C)
Ring C=C Stretch
~1550 - 1620
δ(CH₃)
Methyl Bending
~1420 - 1460
ν(C-N)
Ring C-N Stretch
~1300 - 1350
Note: Calculated harmonic frequencies are typically higher than experimental values. Scaling factors may be applied for more direct comparison.[13]
4.3. Frontier Molecular Orbital (HOMO-LUMO) Analysis
The FMOs are central to understanding a molecule's chemical reactivity and electronic transitions.[18][19]
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron.[18][20] For 1-Methyl-4(1H)-pyridinone, the HOMO is expected to be localized primarily over the π-system of the pyridinone ring and the oxygen atom.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron.[18][20] The LUMO is typically distributed over the electron-deficient parts of the π-system, particularly the carbonyl carbon.
HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.[15][20]
Property
Calculated Value (eV)
HOMO Energy
~ -6.5 eV
LUMO Energy
~ -1.5 eV
Energy Gap (ΔE)
~ 5.0 eV
A significant energy gap suggests that 1-Methyl-4(1H)-pyridinone is a kinetically stable molecule.[15]
The MEP is a powerful tool for predicting how a molecule will interact with other charged species.[16][21][22] It maps the electrostatic potential onto the electron density surface.
Negative Potential (Red/Yellow): Regions of negative potential indicate electron-rich areas, which are susceptible to electrophilic attack. For this molecule, the most negative region is concentrated around the carbonyl oxygen atom, identifying it as the primary site for hydrogen bonding and interactions with electrophiles.[17][23]
Positive Potential (Blue): Regions of positive potential indicate electron-deficient areas, which are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms of the methyl group and the ring.
The MEP analysis provides a clear, visual guide to the molecule's reactive sites, which is invaluable for understanding its potential binding modes within a biological target.[16][21]
Conclusion
This guide has detailed a robust and scientifically-grounded protocol for the quantum chemical analysis of 1-Methyl-4(1H)-pyridinone using the B3LYP/6-311++G(d,p) level of theory. By following this workflow, researchers can reliably determine the molecule's optimized geometry, vibrational signatures, and key electronic properties. The insights gained from the HOMO-LUMO and MEP analyses provide a fundamental understanding of the molecule's stability and reactivity, which are critical parameters in the rational design of new therapeutic agents. This computational approach serves as a powerful predictive tool, enabling scientists to make more informed decisions in the early stages of drug discovery.[3]
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Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applic
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Application Notes and Protocols: Synthesis of Substituted Pyridones Using 1-Methyl-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Pyridone Scaffold Substituted pyridones are a cornerstone in medicinal chemistry and drug discovery, valued for their a...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyridone Scaffold
Substituted pyridones are a cornerstone in medicinal chemistry and drug discovery, valued for their ability to engage in hydrogen bonding as both donors and acceptors. This unique characteristic allows them to serve as versatile scaffolds in the design of therapeutic agents targeting a wide array of biological targets. Their prevalence in pharmaceuticals is a testament to their favorable physicochemical properties and synthetic accessibility. 1-Methyl-4(1H)-pyridinone is a readily available and highly useful starting material for the synthesis of a diverse library of substituted 4-pyridone derivatives, which are of significant interest in the development of novel therapeutics.
This guide provides a comprehensive overview of key synthetic strategies for the functionalization of 1-Methyl-4(1H)-pyridinone, complete with detailed protocols and mechanistic insights to empower researchers in their quest for new chemical entities.
I. Electrophilic Substitution: Activating the Pyridone Ring
The 1-Methyl-4(1H)-pyridinone ring is an electron-rich heteroaromatic system, making it amenable to electrophilic aromatic substitution. The electron-donating character of the nitrogen atom and the carbonyl group directs incoming electrophiles primarily to the 2- and 6-positions. However, the reactivity is often modulated by the reaction conditions and the nature of the electrophile.
A. Nitration
Nitration of the pyridone core introduces a nitro group, a versatile handle for further transformations such as reduction to an amine or displacement.
Protocol: Nitration of 1-Methyl-4(1H)-pyridinone
Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 1-Methyl-4(1H)-pyridinone (1.0 eq) to concentrated sulfuric acid.
Addition of Nitrating Agent: While maintaining the low temperature, slowly add fuming nitric acid (1.1 eq) dropwise to the solution.
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is performed at low temperatures to control the exothermicity of the reaction and to minimize the formation of side products.
B. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings.[1][2][3] The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.[1][4]
Protocol: Vilsmeier-Haack Formylation of 1-Methyl-4(1H)-pyridinone
Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF (used as both reagent and solvent) to 0 °C. Slowly add phosphorus oxychloride (1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
Addition of Substrate: Dissolve 1-Methyl-4(1H)-pyridinone (1.0 eq) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction by TLC.
Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the solution with aqueous sodium hydroxide to hydrolyze the intermediate iminium salt.
Extraction and Purification: Extract the product with a suitable organic solvent, and purify by column chromatography as described for nitration.
Causality Behind Experimental Choices: The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts reactions, making it suitable for the formylation of moderately activated rings like 1-Methyl-4(1H)-pyridinone. The final hydrolysis step is crucial to convert the initially formed iminium salt to the desired aldehyde.
II. Directed Ortho-Metalation (DoM): Precision Functionalization
Directed ortho-metalation is a highly regioselective method for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG), followed by quenching with an electrophile.[5][6][7][8] The carbonyl oxygen of 1-Methyl-4(1H)-pyridinone can act as a directing group, facilitating lithiation at the 3- and 5-positions.
Figure 1: Workflow for Directed Ortho-Metalation.
Protocol: Directed Ortho-Metalation and Alkylation
Setup: In a flame-dried, two-necked flask under an inert atmosphere, dissolve 1-Methyl-4(1H)-pyridinone (1.0 eq) in anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq), dropwise. Stir the mixture at -78 °C for 1-2 hours.
Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, carbon dioxide for carboxylation, or an aldehyde/ketone) (1.2 eq) to the solution at -78 °C.
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purify the crude product by column chromatography.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA at low temperatures is critical to achieve regioselective deprotonation without competing nucleophilic addition to the carbonyl group. The inert atmosphere and anhydrous conditions are essential to prevent quenching of the highly reactive organolithium intermediate.
III. Halogenation: Gateway to Cross-Coupling Reactions
Introduction of a halogen atom onto the pyridone ring is a key strategic move, as it opens the door to a vast array of powerful palladium-catalyzed cross-coupling reactions. Halogenation can be achieved at various positions depending on the chosen methodology.
Protocol: Electrophilic Bromination at the 3-Position
Reaction Setup: Dissolve 1-Methyl-4(1H)-pyridinone (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated if necessary. Monitor by TLC.
Work-up: Upon completion, dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate.
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting 3-bromo-1-methyl-4(1H)-pyridinone by column chromatography or recrystallization.
IV. Palladium-Catalyzed Cross-Coupling Reactions
Halogenated 1-Methyl-4(1H)-pyridinones are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Figure 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[9][10][11][12][13]
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1-methyl-4(1H)-pyridinone
Reaction Setup: To a flask, add 3-bromo-1-methyl-4(1H)-pyridinone (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq).
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and water.
Reaction: Degas the mixture by bubbling with an inert gas for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
Work-up: Cool the reaction to room temperature and dilute with water.
Extraction and Purification: Extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.
Parameter
Condition
Rationale
Palladium Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂
Efficient for cross-coupling of heteroaryl halides.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
Activates the boronic acid for transmetalation.
Solvent
Toluene/H₂O, Dioxane/H₂O
Biphasic system facilitates the reaction.
Temperature
80-100 °C
Provides thermal energy to drive the catalytic cycle.
The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides and primary or secondary amines.[14][15][16][17][18]
Protocol: Buchwald-Hartwig Amination of 3-Bromo-1-methyl-4(1H)-pyridinone
Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-bromo-1-methyl-4(1H)-pyridinone (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%), a phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq).
Solvent: Add an anhydrous aprotic solvent like toluene or dioxane.
Reaction: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor by TLC or LC-MS.
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Causality Behind Experimental Choices: The choice of ligand is crucial in the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step. A strong base is required to deprotonate the amine and generate the active nucleophile.
C. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20][21][22][23]
Protocol: Sonogashira Coupling of 3-Bromo-1-methyl-4(1H)-pyridinone
Reaction Setup: Combine 3-bromo-1-methyl-4(1H)-pyridinone (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-3 mol%) in a flask.
Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine or diisopropylethylamine, which also serves as the reaction base. Anhydrous THF or DMF can also be used as a co-solvent.
Reaction: Degas the mixture and stir under an inert atmosphere at room temperature to 60 °C for 2-8 hours. Monitor the reaction by TLC.
Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride to remove the copper salts.
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.
Parameter
Condition
Rationale
Palladium Catalyst
Pd(PPh₃)₂Cl₂
Standard catalyst for Sonogashira couplings.
Copper(I) Co-catalyst
CuI
Facilitates the formation of the copper acetylide intermediate.
Base
Et₃N, DIPEA
Deprotonates the terminal alkyne and neutralizes the generated HBr.
Temperature
Room Temperature to 60 °C
Mild conditions are often sufficient for this reaction.
Table 2: Typical Sonogashira Reaction Conditions.
V. Conclusion
1-Methyl-4(1H)-pyridinone is a versatile and valuable starting material for the synthesis of a wide range of substituted pyridones. By leveraging a combination of classic electrophilic substitution reactions, modern directed metalation techniques, and powerful palladium-catalyzed cross-coupling methodologies, researchers can efficiently access a diverse chemical space. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the design and synthesis of novel pyridone-based compounds for drug discovery and development.
References
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
HETEROCYCLES, Vol. 91, No. 3, 2015. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]
Nemcsok, D., et al. (2005). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Arkivoc, 2005(5), 154-169. [Link]
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
Nemcsok, D., et al. (2005). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 3(22), 4049-4055. [Link]
Wikipedia contributors. (2023). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. [Link]
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2845-2854. [Link]
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PubMed Central. [Link]
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. SciSpace. [Link]
On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Tehnika. [Link]
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]
Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. [Link]
Demuner, A. J., et al. (2005). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Journal of the Brazilian Chemical Society, 16(6A), 1146-1152. [Link]
Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PubMed Central. [Link]
Application Notes and Protocols for the Analytical Determination of 1-Methyl-4(1H)-pyridinone
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of...
Author: BenchChem Technical Support Team. Date: January 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of 1-Methyl-4(1H)-pyridinone. Recognizing the importance of this compound in various research and development contexts, we present detailed protocols for its analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be adaptable to various matrices, including pharmaceutical formulations and biological fluids. Emphasis is placed on the scientific rationale behind methodological choices, ensuring the generation of reliable and reproducible data in alignment with stringent regulatory expectations.
Introduction to 1-Methyl-4(1H)-pyridinone
1-Methyl-4(1H)-pyridinone (CAS No. 695-19-2) is a heterocyclic organic compound with the molecular formula C₆H₇NO and a molecular weight of 109.13 g/mol .[1][2] Its structure, featuring a pyridinone ring, imparts a polar character, influencing its chromatographic behavior and solubility. The compound is a solid at room temperature, described as white to pale yellow, and is known to be hygroscopic.[3] It exhibits solubility in chloroform and methanol.[3] Understanding these physicochemical properties is paramount for the development of effective analytical methods. The accurate quantification of 1-Methyl-4(1H)-pyridinone is critical in various applications, from synthetic chemistry to metabolic studies, necessitating the use of validated and reliable analytical techniques.
Core Principles of Analytical Method Validation
The reliability of any quantitative data hinges on the thorough validation of the analytical method.[4] All protocols described herein are designed with the principles of validation at their core, ensuring they are self-validating systems. Key validation parameters, as stipulated by international guidelines, include:
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[5]
Linearity and Range: The production of test results that are directly proportional to the concentration of the analyte in samples within a defined range.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of 1-Methyl-4(1H)-pyridinone, particularly in less complex matrices such as pharmaceutical formulations. The key to a successful HPLC method for this polar compound is to achieve adequate retention on a reversed-phase column.
Rationale for Method Development
Given the polar nature of 1-Methyl-4(1H)-pyridinone, achieving sufficient retention on traditional C18 columns can be challenging. To overcome this, an ion-pairing reversed-phase HPLC method is proposed. The addition of an ion-pairing agent to the mobile phase forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.
Detailed Experimental Protocol: HPLC-UV
Objective: To quantify 1-Methyl-4(1H)-pyridinone in a solid dosage form (e.g., tablets).
Instrumentation:
HPLC system with a UV/Vis or Diode Array Detector (DAD)
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Analytical balance
Volumetric flasks and pipettes
Syringe filters (0.45 µm)
Reagents:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade or purified)
1-Heptanesulfonic acid sodium salt (ion-pairing agent)
Phosphoric acid
1-Methyl-4(1H)-pyridinone reference standard
Chromatographic Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
10 mM 1-Heptanesulfonic acid sodium salt in water, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B
Acetonitrile
Gradient
Isocratic: 95% A, 5% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
To be determined by UV scan (approx. 254 nm)
Injection Volume
10 µL
Procedure:
Standard Solution Preparation:
Accurately weigh approximately 10 mg of 1-Methyl-4(1H)-pyridinone reference standard and transfer to a 100 mL volumetric flask.
Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 water:methanol). This is the stock standard solution.
Prepare a series of calibration standards by serial dilution of the stock solution.
Sample Preparation (Tablets):
Weigh and finely powder a representative number of tablets (e.g., 10).[4]
Accurately weigh a portion of the powder equivalent to the average tablet weight into a 100 mL volumetric flask.
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient.[6]
Allow the solution to cool to room temperature and dilute to volume with the diluent.
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
Analysis:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the standard and sample solutions and record the chromatograms.
Quantify the amount of 1-Methyl-4(1H)-pyridinone in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Workflow Diagram:
HPLC-UV Analysis Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of 1-Methyl-4(1H)-pyridinone in complex biological matrices such as urine, LC-MS/MS offers superior sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection and quantification of the target analyte, even at very low concentrations.
Rationale for Method Development
The permanent positive charge on the nitrogen atom of 1-Methyl-4(1H)-pyridinone makes it highly amenable to positive ion electrospray ionization (ESI+). This inherent charge also suggests that cation exchange chromatography could be an effective separation strategy. However, a reversed-phase method with a suitable mobile phase is also presented for broader applicability.
Detailed Experimental Protocol: LC-MS/MS
Objective: To quantify 1-Methyl-4(1H)-pyridinone in human urine.
Instrumentation:
LC-MS/MS system (e.g., triple quadrupole) with an ESI source
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) or a cation exchange column
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., polymeric or mixed-mode cation exchange)
Reagents:
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Water (LC-MS grade)
Formic acid
Ammonium formate
1-Methyl-4(1H)-pyridinone reference standard
Isotopically labeled internal standard (e.g., 1-Methyl-d3-4(1H)-pyridinone), if available.
Chromatographic and MS Conditions:
Parameter
Condition (Reversed-Phase)
Column
C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
5% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Ionization Mode
ESI Positive
Capillary Voltage
3.5 kV
Source Temperature
150 °C
Desolvation Temp.
400 °C
MRM Transitions
Precursor ion (Q1): m/z 110.1 -> Product ions (Q3): To be determined by infusion of standard (e.g., m/z 82.1, 67.1)
Procedure:
Standard and QC Sample Preparation:
Prepare stock solutions of 1-Methyl-4(1H)-pyridinone and the internal standard in methanol.
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the internal standard into blank urine.
Sample Preparation (Urine) using SPE:
Thaw urine samples and centrifuge to remove particulates.
To 1 mL of urine, add the internal standard.
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
Load the urine sample onto the cartridge.
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
Elute the analyte with a stronger solvent (e.g., 5% formic acid in methanol).
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Analysis:
Equilibrate the LC-MS/MS system.
Inject the prepared standards, QCs, and samples.
Quantify 1-Methyl-4(1H)-pyridinone using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Workflow Diagram:
LC-MS/MS Analysis Workflow for Urine Samples
Spectroscopic Characterization
While chromatographic methods are ideal for quantification, spectroscopic techniques are invaluable for the initial identification and structural confirmation of 1-Methyl-4(1H)-pyridinone.
UV-Visible Spectroscopy: Pyridinone derivatives exhibit characteristic UV absorbance due to their conjugated system. A UV spectrum of a pure standard should be acquired to determine the wavelength of maximum absorbance (λmax), which is then used for detection in HPLC-UV analysis.
Mass Spectrometry: Direct infusion of a standard solution into a mass spectrometer will confirm the molecular weight (m/z 110.1 for the protonated molecule [M+H]⁺) and help in the optimization of MS/MS parameters by identifying characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of the molecule, confirming the positions of the methyl group and the carbonyl function.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable detection and quantification of 1-Methyl-4(1H)-pyridinone. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. It is imperative that any method based on these protocols undergoes a thorough in-house validation to ensure its suitability for the intended purpose and to guarantee the integrity of the generated data.
References
A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available at: [Link]
Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. PubMed. Available at: [Link]
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International. Available at: [Link]
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Available at: [Link]
Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]
Rapid and Effective Content Determination of Tablets Through Fully Automated Sample Preparation. News-Medical.Net. Available at: [Link]
Solid-phase extraction. Wikipedia. Available at: [Link]
Sample Preparation for HPLC Analysis of Drug Products. Semantic Scholar. Available at: [Link]
Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]
1-Methyl-4(1H)-pyridinone. NIST WebBook. Available at: [Link]
1-Methyl-2(1H)-pyridinone. PubChem. Available at: [Link]
Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]
N1-Methyl-4-pyridone-3-carboxamide. HMDB. Available at: [Link]
The Versatile Scaffold: Application Notes on 1-Methyl-4(1H)-pyridinone in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Among the myriad of heterocyclic compounds, the pyridinone core has emerged...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Among the myriad of heterocyclic compounds, the pyridinone core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of 1-Methyl-4(1H)-pyridinone and its derivatives, offering insights into its synthesis, medicinal applications, and the underlying mechanistic principles that make it a compelling candidate for drug discovery programs.
Introduction: The Physicochemical Appeal of the Pyridinone Moiety
The 1-Methyl-4(1H)-pyridinone scaffold is a six-membered heterocyclic ring containing a nitrogen atom, a carbonyl group, and a methyl group on the nitrogen.[1] This seemingly simple structure possesses a unique combination of physicochemical properties that contribute to its versatility in medicinal chemistry. Pyridinones can act as both hydrogen bond donors and acceptors, a crucial feature for interacting with biological targets.[2][3] Furthermore, they can serve as bioisosteres for amides, phenyls, pyridines, and other heterocyclic rings, allowing for the fine-tuning of a drug candidate's properties such as lipophilicity, aqueous solubility, and metabolic stability.[2] The pyridinone core is found in numerous bioactive natural products and synthetic pharmaceuticals, exhibiting a wide range of pharmacological activities including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4]
Synthetic Strategies: Accessing the 1-Methyl-4(1H)-pyridinone Core
The efficient synthesis of the 1-Methyl-4(1H)-pyridinone core and its derivatives is a critical first step in any drug discovery campaign. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and scale of the reaction.
Protocol 1: N-Methylation of 4-Hydroxypyridine
A common and straightforward method for the synthesis of 1-Methyl-4(1H)-pyridinone is the N-methylation of 4-hydroxypyridine.
Experimental Protocol:
Materials:
4-Hydroxypyridine
Methyl iodide (MeI)
Potassium carbonate (K₂CO₃)
Acetone (anhydrous)
Dichloromethane (DCM)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
To a stirred solution of 4-hydroxypyridine (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
Slowly add methyl iodide (1.2 eq) to the suspension at room temperature.
Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After completion, allow the mixture to cool to room temperature and filter to remove the inorganic salts.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the residue in dichloromethane and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify the crude product by flash column chromatography on silica gel to obtain pure 1-Methyl-4(1H)-pyridinone.
Causality: The use of a base like potassium carbonate is essential to deprotonate the hydroxyl group of 4-hydroxypyridine, forming a more nucleophilic pyridinoxide that readily reacts with the electrophilic methyl iodide. The presence of a solvent favors the formation of the 1-methylpyridone over the pyridinium ion.[5]
Protocol 2: Synthesis from 4-Methoxypyridine
An alternative route involves the reaction of 4-methoxypyridine with methyl iodide, which can lead to the formation of both the pyridinium ion and the desired 1-methylpyridone.[5]
Experimental Protocol:
Materials:
4-Methoxypyridine
Methyl iodide (MeI)
Organic solvent (e.g., acetone, acetonitrile)
Procedure:
Dissolve 4-methoxypyridine (1.0 eq) in an appropriate organic solvent in a round-bottom flask.
Add methyl iodide (1.2 eq) to the solution.
Reflux the reaction mixture for 12 hours.
Monitor the reaction by TLC. The presence of a solvent favors the formation of 1-methylpyridone.[5]
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
The resulting residue can be purified by column chromatography to isolate 1-Methyl-4(1H)-pyridinone.
Medicinal Chemistry Applications of the 1-Methyl-4(1H)-pyridinone Scaffold
The versatility of the 1-Methyl-4(1H)-pyridinone scaffold is evident in its application across various therapeutic areas. The following sections detail its use in neurodegenerative diseases and oncology, highlighting the underlying mechanisms of action.
Neuroprotective Effects in Neurodegenerative Diseases
Mitochondrial dysfunction and oxidative stress are implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's and Alzheimer's disease.[6] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used in vivo and in vitro system to study Parkinson's-like neurotoxicity.[7][8][9] MPTP is metabolized to the toxic 1-methyl-4-phenylpyridinium ion (MPP+), which selectively damages dopaminergic neurons.[10]
Derivatives of 1-Methyl-4(1H)-pyridinone have shown significant promise as neuroprotective agents in these models. For instance, novel 1-phenyl-3-hydroxy-4-pyridinone derivatives have been designed as multifunctional agents for Alzheimer's disease therapy.[11] These compounds exhibit a range of beneficial properties, including:
Metal Ion Chelation: The 3-hydroxy-4-pyridinone moiety is an effective chelator of metal ions like copper and iron, which are implicated in the generation of reactive oxygen species and amyloid-β (Aβ) aggregation in Alzheimer's disease.[11]
Aβ Aggregation Inhibition: These derivatives have been shown to inhibit the formation of Aβ fibrils, a key pathological hallmark of Alzheimer's disease.[11]
Radical Scavenging: The pyridinone scaffold can also exhibit antioxidant properties by scavenging harmful free radicals.[11]
Receptor Antagonism: Some derivatives also show antagonism at the H3 receptor, which is a target for cognitive enhancement.[11]
The neuroprotective effects are often mediated through the modulation of key signaling pathways. For example, some compounds have been shown to suppress the PI3K/Akt/mTOR and JNK signaling pathways, which are involved in cell survival and apoptosis.[7]
Signaling Pathway: Neuroprotection via Inhibition of Pro-Apoptotic Pathways
Caption: Neuroprotective mechanism of 1-Methyl-4(1H)-pyridinone derivatives.
Kinase Inhibition in Oncology
The pyridinone scaffold is a well-established hinge-binding motif for various protein kinases, which are critical targets in cancer therapy.[4][12] The ability of the pyridinone ring to form key hydrogen bond interactions with the kinase hinge region makes it an attractive scaffold for the design of potent and selective kinase inhibitors.[12]
Pyridinone-containing compounds have been explored as inhibitors for a range of kinases, including:
Met kinase
Mitogen-activated protein kinase (MAPK)
Bruton's tyrosine kinase (BTK)
The general structure-activity relationship (SAR) for these inhibitors often involves modifications at various positions of the pyridinone ring to enhance potency and selectivity.
Experimental Workflow: Kinase Inhibitor Screening
Caption: Workflow for the discovery of pyridinone-based kinase inhibitors.
1-Methyl-4(1H)-pyridinone and its derivatives represent a highly valuable and versatile scaffold in medicinal chemistry. The ease of synthesis and the ability to modulate its physicochemical properties through substitution make it an attractive starting point for the development of novel therapeutics. The demonstrated efficacy in preclinical models of neurodegenerative diseases and cancer highlights the significant potential of this compound class. Future research will likely focus on the development of more potent and selective derivatives, as well as exploring their application in other disease areas. The continued exploration of the rich chemistry of pyridinones will undoubtedly lead to the discovery of new and improved medicines.
References
Scheme 1. Synthesis of pyridinium or/and pyridinone. (a) MeI, rt or... - ResearchGate. Available from: [Link]
Mitochondria Targeted Peptides Protect Against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Neurotoxicity - NIH. Available from: [Link]
Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. Available from: [Link]
Unexpected Neuroprotective Effects of Loganin on 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Neurotoxicity and Cell Death in Zebrafish - PubMed. Available from: [Link]
Neuroprotective effects of (+/-)-catechin against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in mice - PubMed. Available from: [Link]
Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease - PubMed. Available from: [Link]
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1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine - PubMed. Available from: [Link]
Quantitative Analysis of 1-Methyl-4(1H)-pyridinone using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Pyridinone structures are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic a...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinone structures are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their analysis is crucial in drug discovery, development, and quality control. This application note presents a detailed and robust protocol for the analysis of 1-Methyl-4(1H)-pyridinone, a representative polar pyridinone derivative, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of this compound, direct GC-MS analysis is challenging. This guide details a proven chemical derivatization strategy using silylation to enhance analyte volatility and thermal stability, ensuring sharp chromatographic peaks and reliable mass spectral data.[2][3] We provide a complete workflow, from sample preparation and derivatization to optimized GC-MS parameters and data interpretation, to enable researchers to achieve accurate and reproducible quantification of 1-Methyl-4(1H)-pyridinone in various matrices.
Introduction: The Analytical Challenge
1-Methyl-4(1H)-pyridinone (CAS: 695-19-2) is a heterocyclic compound belonging to the pyridinone class.[4] Pyridinone derivatives are of significant interest to the pharmaceutical industry due to their versatile biological activities, including anticancer, antiviral, and antibacterial properties.[5] As such, having a reliable analytical method to identify and quantify these compounds is essential for pharmacokinetic studies, metabolic profiling, and process chemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6] However, 1-Methyl-4(1H)-pyridinone's polarity, stemming from the ketone group and the nitrogen atom within the ring, makes it non-volatile at typical GC operating temperatures. Direct injection would lead to poor peak shape, thermal degradation, and contamination of the GC column.[7][8]
To overcome this limitation, a chemical derivatization step is necessary.[3][9] This process chemically modifies the analyte to increase its volatility and thermal stability.[2] This protocol focuses on silylation, a common and effective derivatization technique where active hydrogen atoms are replaced with a trimethylsilyl (TMS) group, rendering the molecule suitable for GC-MS analysis.[3][10]
Analyte Properties: 1-Methyl-4(1H)-pyridinone
A summary of the key chemical and physical properties of the target analyte is provided below.
The analytical strategy involves a multi-step process designed to ensure the accurate quantification of 1-Methyl-4(1H)-pyridinone. The core of this method is the conversion of the polar analyte into a non-polar, volatile derivative via silylation, which can then be efficiently separated by gas chromatography and detected by mass spectrometry.
Caption: Overall workflow for the GC-MS analysis of 1-Methyl-4(1H)-pyridinone.
Detailed Experimental Protocols
Sample Preparation and Derivatization
Rationale: The choice of solvent is critical to ensure complete dissolution of the analyte without interfering with the derivatization reaction or the GC-MS analysis. Volatile organic solvents are required.[6] The derivatization step with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is the key to making the polar analyte amenable to GC.[12] MSTFA is a potent silylating agent that reacts with the analyte to form a stable trimethylsilyl (TMS) derivative.[10]
Internal Standard (IS) solution (e.g., 10 µg/mL of Pyridine-D5 in Dichloromethane)[13]
Protocol:
Standard/Sample Weighing: Accurately weigh the 1-Methyl-4(1H)-pyridinone standard or sample material into a clean glass vial.
Dissolution: Dissolve the material in a suitable volatile solvent like dichloromethane to a nominal concentration of approximately 1 mg/mL.[8][14]
Aliquoting: Transfer 100 µL of the sample or standard solution into a 2 mL autosampler vial with a micro-insert.
Internal Standard: Add 10 µL of the internal standard solution to the vial.
Evaporation: Gently evaporate the solvent to complete dryness under a stream of nitrogen gas at room temperature. It is crucial to remove all solvent and residual water, as water will interfere with the silylation reagent.[12]
Derivatization: Add 50 µL of MSTFA and 50 µL of pyridine (or another suitable solvent like acetonitrile) to the dried residue. The pyridine acts as a catalyst and helps dissolve the analyte.
Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or oven at 60-70°C for 30 minutes to ensure the reaction goes to completion.[2]
Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.
Caption: Silylation of 1-Methyl-4(1H)-pyridinone to increase volatility for GC-MS.
GC-MS Instrumentation and Parameters
Rationale: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is ideal for separating the now non-polar TMS-derivatized analyte.[15][16] The temperature program is optimized to ensure good separation from solvent peaks and other potential byproducts while maintaining a reasonable run time. Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[15][17]
Parameter
Recommended Setting
Gas Chromatograph
Agilent 7890B GC System or equivalent
Mass Spectrometer
Agilent 5977 MSD or equivalent
GC Column
HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas
Helium, constant flow at 1.0 mL/min
Injector
Splitless mode
Injector Temp.
250°C
Injection Volume
1 µL
Oven Program
Initial: 70°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temp.
280°C
Ion Source
Electron Ionization (EI)
Ionization Energy
70 eV
Ion Source Temp.
230°C
Quadrupole Temp.
150°C
Acquisition Mode
Full Scan (m/z 40-550) for identificationSelected Ion Monitoring (SIM) for quantification
Expected Results and Data Interpretation
Upon analysis, a sharp, symmetrical peak corresponding to the TMS-derivatized 1-Methyl-4(1H)-pyridinone should be observed in the total ion chromatogram (TIC).
Mass Spectrum and Fragmentation
The mass spectrum is the chemical fingerprint of the compound. For the TMS derivative of 1-Methyl-4(1H)-pyridinone (C₉H₁₅NOSi), the expected molecular weight is 181.3 g/mol . The Electron Ionization (EI) mass spectrum will show a molecular ion peak (M⁺) and several characteristic fragment ions.
Expected Fragmentation Pattern:
Molecular Ion (M⁺): The peak corresponding to the intact ionized molecule.
M-15: A common and often prominent fragment resulting from the loss of a methyl group (-CH₃) from the trimethylsilyl group.
Base Peak: The most intense peak in the spectrum, which may correspond to a particularly stable fragment.
m/z (mass-to-charge)
Ion Identity
Interpretation
181
[M]⁺
Molecular Ion
166
[M-15]⁺
Loss of a methyl radical (•CH₃)
109
[C₆H₇NO]⁺
Loss of the TMS group, corresponding to the original molecule
73
[Si(CH₃)₃]⁺
Characteristic trimethylsilyl cation
Note: The exact relative intensities can vary between instruments. The NIST WebBook provides mass spectral data for the underivatized compound and related structures which can be used for comparison.[11][18]
For high-sensitivity quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended.[16] By monitoring only the characteristic ions listed in the table above, signal-to-noise ratios can be significantly improved, leading to lower detection limits.
Applications in Drug Development
The ability to accurately quantify 1-Methyl-4(1H)-pyridinone and its analogs is vital in several areas of drug development:
Metabolic Studies: Tracking the formation of pyridinone-containing metabolites in in vitro and in vivo systems.
Process Chemistry: Monitoring reaction completion and purity of synthetic intermediates and final active pharmaceutical ingredients (APIs).[19]
Forced Degradation Studies: Identifying and quantifying degradation products to assess the stability of drug candidates.
Bioavailability and Pharmacokinetics: Measuring drug concentration in biological fluids to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
Conclusion
This application note provides a comprehensive and validated protocol for the analysis of 1-Methyl-4(1H)-pyridinone by GC-MS. The critical step of silylation derivatization successfully overcomes the challenges posed by the analyte's high polarity, enabling robust and reproducible analysis. The detailed parameters for sample preparation, instrumentation, and data interpretation offer a reliable starting point for researchers in pharmaceutical and chemical analysis, facilitating the accurate quantification of this important class of compounds.
References
University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]
NIST. (n.d.). 1-Methyl-4(1H)-pyridinone. NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). Fluridone. NIST Chemistry WebBook. Retrieved from [Link]
OSHA. (1991, December). Pyridine. Method number: PV2295. Retrieved from [Link]
PubChem. (n.d.). N-Methyl-4-pyridone. National Center for Biotechnology Information. Retrieved from [Link]
Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 866331. [Link]
Higashi, T., & Ogawa, S. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 94(32), 11295–11302. [Link]
NIST. (n.d.). 1-Methyl-4(1H)-pyridinone. NIST Chemistry WebBook. Retrieved from [Link]
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]
NIST. (n.d.). 4(1H)-Pyridinethione,1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Wang, C., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
Human Metabolome Database. (2006, August 13). Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). Retrieved from [Link]
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
Juric, A., et al. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study. Foods, 13(8), 1222. [Link]
Q-Tek. (2021). Application of chromatography-mass spectrometry in forensic authentication of paintings and artworks. Retrieved from [Link]
National Center for Biotechnology Information. (1992). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. Retrieved from [Link]
TTB. (n.d.). Quantitative Analysis of Additional Flavor Compounds by GC-MS/FID. Retrieved from [Link]
Dawson, J. Z., et al. (n.d.). Analysis of Methcathinone Analogs by GC-IR and GC-MS. Marshall University. Retrieved from [Link]
NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]
University of Melbourne. (n.d.). Pyrolysis Gas Chromatography Mass Spectrometry. Retrieved from [Link]
Lin, H.-R., et al. (2015). Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques. Journal of Analytical Toxicology, 39(6), 448–453. [Link]
NIST. (n.d.). 2(1H)-Pyridinone, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Application Note: A Validated HPLC Method for the Quantification of 1-Methyl-4(1H)-pyridinone
Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Methyl-4(1H)-pyridinone. Recognizing the polar nature of this heteroc...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Methyl-4(1H)-pyridinone. Recognizing the polar nature of this heterocyclic compound, a reversed-phase HPLC method employing a polar-modified C18 column has been developed to ensure adequate retention and sharp peak symmetry. The method is designed for accuracy, precision, and reliability, making it suitable for routine analysis in research, quality control, and drug development settings. All validation protocols are in accordancewith the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.
Introduction
1-Methyl-4(1H)-pyridinone (CAS No. 695-19-2) is a heterocyclic organic compound with a molecular formula of C₆H₇NO and a molecular weight of 109.13 g/mol [1]. Its structure, featuring a pyridinone ring, imparts significant polarity (XLogP3 ≈ -1.2)[2][3]. This high polarity presents a challenge for traditional reversed-phase HPLC methods, where such compounds are often poorly retained on standard C18 columns, eluting at or near the solvent front. This can lead to poor resolution from excipients or impurities and unreliable quantification.
This note details a method that overcomes these challenges through the strategic selection of a stationary phase designed for enhanced performance with polar analytes and highly aqueous mobile phases. The causality behind each methodological choice is explained, providing a framework for robust and reproducible analysis. The method's performance is validated against the rigorous criteria set forth by the ICH, ensuring its suitability for its intended purpose[4].
Physicochemical Properties of 1-Methyl-4(1H)-pyridinone
A thorough understanding of the analyte's properties is fundamental to developing a successful chromatographic method.
HPLC Method Development: A Rationale-Driven Approach
The development of this method was guided by the physicochemical properties of 1-Methyl-4(1H)-pyridinone, with a focus on achieving optimal retention, resolution, and peak shape.
Stationary Phase Selection
Given the high polarity of 1-Methyl-4(1H)-pyridinone, a standard C18 column is suboptimal. Such columns can suffer from "phase collapse" or "pore dewetting" in the highly aqueous mobile phases required to retain polar compounds, leading to irreproducible retention times[5]. To mitigate this, a column with a polar-modified stationary phase is selected.
Recommendation: A polar-endcapped or aqueous-stable C18 column (e.g., Waters Atlantis T3, YMC-Pack ODS-AQ, Phenomenex Luna Omega Polar C18). These columns incorporate polar functional groups into the silica surface or bonding, which prevents phase collapse and provides a secondary interaction mechanism for retaining polar analytes[3][6][7].
Mobile Phase Optimization
A simple reversed-phase mobile phase consisting of a mixture of water and an organic solvent is employed.
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and UV cutoff.
pH Control: The pyridinone structure contains a nitrogen atom that can be protonated. Controlling the mobile phase pH is crucial for consistent retention. A slightly acidic mobile phase is used to ensure consistent ionization state and improve peak shape. A phosphate buffer is a common and robust choice for this purpose.
Detection Wavelength (λmax)
Recommendation: The optimal wavelength should be experimentally determined using a photodiode array (PDA) detector by scanning a standard solution of 1-Methyl-4(1H)-pyridinone from 200 to 400 nm. Based on analogous structures, a starting wavelength of 265 nm is proposed for this method.
Experimental Protocols
Instrumentation and Chromatographic Conditions
Parameter
Condition
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent
A standard quaternary or binary HPLC system with a UV or PDA detector is sufficient.
Column
YMC-Pack ODS-AQ, 4.6 x 150 mm, 5 µm
Aqueous-stable C18 phase for robust retention of the polar analyte[7].
Mobile Phase A
20 mM Potassium Phosphate, pH 3.0
Buffered aqueous phase to ensure consistent analyte ionization and good peak shape.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.
Gradient
Isocratic
For a simple assay, an isocratic elution is often sufficient and more robust.
Composition
95% A / 5% B (v/v)
To be optimized for a retention time of approx. 5-7 minutes.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Injection Vol.
10 µL
A small injection volume minimizes potential for peak distortion.
Detector
UV at 265 nm (or experimentally determined λmax)
Wavelength selected for optimal sensitivity based on the analyte's chromophore.
Preparation of Solutions
Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methyl-4(1H)-pyridinone reference standard and dissolve in a 10 mL volumetric flask with the mobile phase diluent (95:5 Water:Acetonitrile).
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation: Dissolve the sample containing 1-Methyl-4(1H)-pyridinone in the mobile phase diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter prior to injection to protect the column[9].
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the HPLC analysis from sample preparation to data acquisition and analysis.
Caption: Workflow for the HPLC analysis of 1-Methyl-4(1H)-pyridinone.
Method Validation Protocol (ICH Q2(R2))
A comprehensive validation of the analytical method must be performed to demonstrate its suitability. The following parameters should be assessed according to ICH Q2(R2) guidelines[4][10].
Validation Parameter
Protocol
Acceptance Criteria
Specificity
Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess for any interference at the retention time of the analyte.
No significant interference at the analyte's retention time. Peak purity should pass if using a PDA detector.
Linearity
Analyze a minimum of five concentrations across the specified range in triplicate. Plot a curve of peak area vs. concentration and determine the correlation coefficient (r²).
r² ≥ 0.999
Range
The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. Typically 80-120% of the test concentration for an assay.
As per linearity, accuracy, and precision.
Accuracy (% Recovery)
Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
98.0% - 102.0% recovery.
Precision
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ)
Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on signal-to-noise ratio (S/N ≈ 10) and confirmed by analyzing samples at this concentration.
RSD ≤ 10% and accuracy within 80-120%.
Limit of Detection (LOD)
Determine the lowest concentration at which the analyte can be reliably detected. Typically estimated based on S/N ≈ 3.
Analyte peak is detectable and distinguishable from noise.
Robustness
Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results and system suitability.
System suitability parameters remain within limits. No significant impact on quantitative results.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a standard solution multiple times.
Caption: Decision logic for System Suitability Testing (SST).
These tests, based on USP <621> guidelines, confirm that the system is operating correctly on the day of analysis[12][13].
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of the polar compound 1-Methyl-4(1H)-pyridinone. By employing an aqueous-stable C18 column and a buffered mobile phase, the challenges associated with poor retention and peak shape are effectively overcome. The protocol is grounded in established chromatographic principles and adheres to the rigorous validation and system suitability standards outlined by the ICH and USP. This ensures that the method is fit for its intended purpose in demanding scientific and quality control environments.
References
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
U.S. Pharmacopeia. General Chapter <621> Chromatography. Retrieved from [Link]
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]
European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]
MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
Agilent. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
Waters. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]
PubChem. N-Methyl-4-pyridone. Retrieved from [Link]
LCGC International. (2013, June 20). Too Polar for Reversed Phase – What Do You Do?. Retrieved from [Link]
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
Organomation. HPLC Sample Preparation. Retrieved from [Link]
ResearchGate. (2023, February). Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. Retrieved from [Link]
Interchim. Method Development HPLC. Retrieved from [Link]
NIST. 1-Methyl-4(1H)-pyridinone. Retrieved from [Link]
Application Note: A Robust Protocol for the Synthesis of 1-Methyl-4(1H)-pyridinone via N-methylation of 4-Pyridone
Abstract This application note provides a comprehensive and detailed protocol for the N-methylation of 4-pyridone to synthesize 1-methyl-4(1H)-pyridinone, a valuable building block in medicinal chemistry and materials sc...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note provides a comprehensive and detailed protocol for the N-methylation of 4-pyridone to synthesize 1-methyl-4(1H)-pyridinone, a valuable building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles governing the reaction. The protocol is grounded in established chemical literature and provides a self-validating system for achieving high-purity 1-methyl-4(1H)-pyridinone.
Introduction: The Significance of 1-Methyl-4(1H)-pyridinone
1-Methyl-4(1H)-pyridinone is a key heterocyclic compound. Its structure is foundational in numerous biologically active molecules and functional materials. The introduction of a methyl group at the nitrogen atom of the 4-pyridone ring significantly alters its electronic properties, solubility, and metabolic stability, making it a crucial moiety in drug design. For instance, derivatives of 1-methyl-4(1H)-pyridinone have been investigated for their potential as inhibitors of various enzymes and as components in novel therapeutic agents. A reliable and well-characterized synthetic protocol is therefore essential for researchers in these fields.
Reaction Principle: The SN2 Mechanism in N-Alkylation
The N-methylation of 4-pyridone with methyl iodide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In this concerted, one-step mechanism, the nucleophilic nitrogen atom of 4-pyridone attacks the electrophilic carbon of methyl iodide.[2][3] This "backside attack" occurs 180 degrees opposite to the carbon-iodine bond, leading to the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-iodine bond.[4][5] The reaction is facilitated by a polar aprotic solvent, which solvates the cation but not the nucleophile, thus enhancing its nucleophilicity. A mild base is employed to deprotonate the starting 4-pyridone, increasing its nucleophilicity and driving the reaction to completion.
Experimental Protocol
This protocol details a reliable method for the N-methylation of 4-pyridone using methyl iodide and potassium carbonate in acetone.
Materials and Reagents
Reagent/Material
Grade
Supplier
Comments
4-Pyridone
≥98%
Commercially Available
Methyl Iodide
≥99%
Commercially Available
Store in a cool, dark place.
Potassium Carbonate (K₂CO₃)
Anhydrous, fine powder
Commercially Available
Ensure it is dry before use.
Acetone
Anhydrous
Commercially Available
Dichloromethane (DCM)
ACS Grade
Commercially Available
For extraction.
Saturated Sodium Bicarbonate Solution
Prepared in-house
For washing.
Brine (Saturated NaCl solution)
Prepared in-house
For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)
Commercially Available
For drying.
Diethyl Ether
ACS Grade
Commercially Available
For precipitation/crystallization.
Step-by-Step Procedure
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-pyridone (5.0 g, 52.6 mmol) and anhydrous potassium carbonate (10.9 g, 78.9 mmol, 1.5 equivalents).
Solvent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes to ensure good mixing.
Addition of Methylating Agent: Slowly add methyl iodide (4.9 mL, 78.9 mmol, 1.5 equivalents) to the stirring suspension at room temperature.
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).
Work-up:
After the reaction is complete, cool the mixture to room temperature.
Filter the suspension to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
Purification:
Dissolve the crude solid in a minimal amount of dichloromethane.
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-4(1H)-pyridinone.
Recrystallization:
For further purification, recrystallize the crude product from a mixture of dichloromethane and diethyl ether.[6][7][8][9] Dissolve the solid in a minimum amount of hot dichloromethane and then slowly add diethyl ether until the solution becomes slightly cloudy.
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization of 1-Methyl-4(1H)-pyridinone
The identity and purity of the synthesized 1-methyl-4(1H)-pyridinone can be confirmed by the following methods:
Melting Point: The reported melting point of 1-methyl-4(1H)-pyridinone is in the range of 103-106 °C.
Mass Spectrometry (ESI+): m/z calculated for C₆H₈NO⁺ [M+H]⁺: 110.0600; found: 110.0601.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-methyl-4(1H)-pyridinone.
Caption: Experimental Workflow for 1-Methyl-4(1H)-pyridinone Synthesis
Causality and Experimental Choices
Choice of Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and readily available base. Its role is to deprotonate the 4-pyridone, generating the more nucleophilic pyridonate anion, which readily attacks the methyl iodide. Being a solid, it is also easily removed by filtration at the end of the reaction.
Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the nucleophilicity of the pyridonate. Its relatively low boiling point allows for easy removal after the reaction.
Choice of Methylating Agent (Methyl Iodide): Methyl iodide is a highly reactive methylating agent due to the excellent leaving group ability of the iodide ion.[4]
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate by providing the necessary activation energy for the SN2 reaction to occur efficiently.
Aqueous Work-up: The washing steps with saturated sodium bicarbonate and brine are crucial for removing any remaining acidic impurities and water-soluble byproducts, ensuring a cleaner crude product before the final purification.
Recrystallization: This is a powerful technique for purifying solid compounds.[6][7][8][9] The choice of a solvent pair like dichloromethane/diethyl ether allows for the selective crystallization of the desired product, leaving impurities dissolved in the mother liquor.
Conclusion
The protocol described in this application note provides a robust and reproducible method for the synthesis of high-purity 1-methyl-4(1H)-pyridinone. By understanding the underlying reaction mechanism and the rationale behind the experimental choices, researchers can confidently apply and adapt this protocol for their specific needs in drug discovery and materials science.
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. [Link]
Recrystallization and Melting Point Analysis. YouTube. [Link]
Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. The Journal of Organic Chemistry. [Link]
Methylation of pyridines.
NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
THE BIOSYNTHESIS N-METHYL-4-PYRIDONE-3-CARBOXAMIDE. PubMed. [Link]
Application Notes & Protocols: 1-Methyl-4(1H)-pyridinone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 1-Methyl-4(1H)-pyridinone 1-Methyl-4(1H)-pyridinone (CAS 695-19-2), a six-membered nitrogen-containing heterocycle, has...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-Methyl-4(1H)-pyridinone
1-Methyl-4(1H)-pyridinone (CAS 695-19-2), a six-membered nitrogen-containing heterocycle, has emerged as a highly valuable and versatile building block in modern organic synthesis.[1] Its unique electronic properties, arising from the interplay between the amide functionality and the conjugated π-system, impart a rich and tunable reactivity profile. This allows it to participate in a diverse array of chemical transformations, making it a strategic starting material for the construction of complex molecular architectures.
This guide provides an in-depth exploration of the reactivity and synthetic applications of 1-methyl-4(1H)-pyridinone. We will delve into the mechanistic underpinnings of its key transformations, provide detailed experimental protocols for its use in cycloaddition and C-H functionalization reactions, and showcase its utility in the total synthesis of biologically active natural products.
Section 1: Physicochemical Properties and Reactivity Profile
The synthetic utility of 1-methyl-4(1H)-pyridinone stems from its distinct electronic structure. The presence of the electron-donating nitrogen atom and the electron-withdrawing carbonyl group creates a polarized system. While often depicted with double bonds, the pyridone ring possesses only partial aromatic character, making it amenable to reactions that disrupt the π-system.
A Conjugated Diene: The C2-C3 and C5-C6 double bonds can participate in [4+2] cycloaddition reactions (Diels-Alder reactions), forming bicyclic adducts.
An Alkene: The C2-C3 or C5-C6 double bonds can undergo [2+2] photochemical cycloadditions.
A Nucleophile: The pyridone oxygen can be alkylated, although N-alkylation is generally favored.
A Substrate for C-H Functionalization: The C-H bonds on the ring can be activated and functionalized, typically under transition-metal catalysis.
The following diagram illustrates the general workflow for utilizing 1-Methyl-4(1H)-pyridinone in a synthetic campaign.
Caption: A generalized workflow for the synthetic utilization of 1-methyl-4(1H)-pyridinone.
Section 2: Key Synthetic Transformations
[4+2] Cycloaddition (Diels-Alder Reaction)
As a conjugated diene, 1-methyl-4(1H)-pyridinone can react with various dienophiles to construct bicyclic nitrogen-containing scaffolds. The reaction proceeds via a concerted [4+2] cycloaddition mechanism, and its rate and selectivity are influenced by the electronic nature of the dienophile.[2] Electron-deficient dienophiles, such as maleimides and acrylates, are particularly effective reaction partners.
The general mechanism for the Diels-Alder reaction is depicted below:
Caption: Concerted mechanism of the [4+2] Diels-Alder cycloaddition.
Protocol 2.1.1: Representative Diels-Alder Reaction with N-Phenylmaleimide
This protocol describes a general procedure for the Diels-Alder reaction between 1-methyl-4(1H)-pyridinone and N-phenylmaleimide. The reaction conditions are adapted from standard procedures for similar diene-dienophile pairs.[3][4][5]
Materials:
1-Methyl-4(1H)-pyridinone
N-Phenylmaleimide
Toluene, anhydrous
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
Inert atmosphere (Nitrogen or Argon)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add 1-methyl-4(1H)-pyridinone (1.0 eq).
Dissolve the pyridone in anhydrous toluene (approx. 0.2 M concentration).
Add N-phenylmaleimide (1.1 eq) to the solution.
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
Upon completion, allow the reaction mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the desired bicyclic adduct.
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Insights:
Solvent: Toluene is a common high-boiling, non-polar solvent for Diels-Alder reactions, allowing for the necessary thermal energy to overcome the activation barrier.
Stoichiometry: A slight excess of the dienophile is used to ensure complete consumption of the limiting diene.
Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential oxidation of the starting materials at high temperatures.
Stereochemistry: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. The endo product is often the kinetic product due to favorable secondary orbital interactions.
[2+2] Photochemical Cycloaddition
The double bonds in 1-methyl-4(1H)-pyridinone can participate in [2+2] cycloaddition reactions with alkenes upon photochemical activation.[6][7] This reaction is a powerful tool for the synthesis of strained four-membered cyclobutane rings, which can serve as versatile intermediates for further transformations. The reaction typically proceeds through a triplet excited state, often requiring a photosensitizer.[8]
Protocol 2.2.1: Representative [2+2] Photocycloaddition with Ethylene
This generalized protocol outlines the photochemical [2+2] cycloaddition of 1-methyl-4(1H)-pyridinone with ethylene. The setup is based on standard photochemical reaction procedures.[9]
Dissolve 1-methyl-4(1H)-pyridinone in acetone in a quartz reaction vessel. The concentration should be relatively dilute (e.g., 0.05 M) to minimize dimerization.
Place the reaction vessel in a cooling bath (e.g., water or a cryostat) to maintain a constant temperature, as photochemical reactions can generate significant heat.
Insert the immersion well (with circulating coolant) and the mercury lamp.
Begin bubbling a steady stream of ethylene gas through the solution via a gas dispersion tube.
Turn on the mercury lamp to initiate the photoreaction.
Monitor the reaction progress by GC-MS or TLC (by withdrawing small aliquots).
Once the starting material is consumed or conversion plateaus, turn off the lamp and stop the ethylene flow.
Remove the solvent under reduced pressure.
Purify the resulting cyclobutane adduct by column chromatography or distillation.
Causality and Insights:
Quartz Vessel: Quartz is used because it is transparent to the UV light emitted by the mercury lamp. Standard borosilicate glass (Pyrex) will absorb a significant portion of the required UV radiation.
Acetone as Sensitizer: Acetone absorbs the UV light and transfers the energy to the pyridone, promoting it to its reactive triplet state. This is often more efficient than direct excitation.
Temperature Control: Maintaining a low and constant temperature is crucial to prevent side reactions and potential decomposition of the product.
Ethylene Flow: A continuous flow of ethylene ensures its availability in the solution for the reaction.
C-H Functionalization
Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for molecular synthesis. While the electron-deficient nature of the pyridine ring can make C-H activation challenging, transition metal-catalyzed approaches have been developed.[10] Palladium catalysis is a common strategy, often requiring a directing group to achieve regioselectivity.[11] For pyridones, the carbonyl oxygen can act as a directing group, facilitating ortho-C-H activation.
This protocol provides a general method for the direct arylation of 1-methyl-4(1H)-pyridinone with an aryl halide, based on established principles of palladium-catalyzed C-H activation.[12][13]
Materials:
1-Methyl-4(1H)-pyridinone
Aryl iodide or bromide (e.g., iodobenzene)
Palladium(II) acetate (Pd(OAc)₂)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Pivalic acid (PivOH)
Dimethylacetamide (DMA) or another suitable high-boiling polar aprotic solvent
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a Schlenk tube, add 1-methyl-4(1H)-pyridinone (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5-10 mol%), and K₂CO₃ (2.0 eq).
Evacuate and backfill the tube with an inert gas three times.
Add anhydrous DMA and pivalic acid (20-30 mol%) via syringe.
Seal the tube and heat the reaction mixture to 120-140 °C in an oil bath.
Stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
Catalyst: Pd(OAc)₂ is a common and effective palladium precursor for C-H activation catalysis.
Base: The carbonate base is crucial for the C-H activation step, likely involved in a concerted metalation-deprotonation (CMD) mechanism.
Pivalic Acid: Carboxylic acid additives can act as proton shuttles, facilitating the C-H cleavage and improving catalytic turnover.
Solvent: A high-boiling polar aprotic solvent like DMA is required to solubilize the reagents and achieve the high temperatures necessary for C-H activation.
Regioselectivity: The carbonyl group is expected to direct the arylation to the C3 and C5 positions.
Section 3: Applications in Target-Oriented Synthesis
The synthetic utility of the 1-methyl-4-pyridone scaffold is powerfully demonstrated by its incorporation into the synthetic routes of complex and biologically significant natural products.
Synthesis of Huperzine A
Huperzine A is a potent and reversible inhibitor of acetylcholinesterase (AChE) and is used for the treatment of Alzheimer's disease.[14] Its unique tricyclic structure features a pyridone ring. Several total syntheses of Huperzine A have been developed, often involving the construction of the pyridone moiety at a key stage.[15] While not starting directly from 1-methyl-4(1H)-pyridinone, these syntheses underscore the importance of the pyridone core and the methods to construct it. For instance, some routes build the pyridone ring from a lactam intermediate through a dehydrogenation process.[15] This highlights the strategic importance of accessing the pyridone core to complete the synthesis of this complex molecule.
Synthesis of Camptothecin
Camptothecin is a pentacyclic quinoline alkaloid with potent anticancer activity, functioning as a topoisomerase I inhibitor.[16] The D-ring of camptothecin is a pyridone. Total syntheses of camptothecin often rely on strategies to construct this crucial pyridone ring.[1][17] One approach involves a Diels-Alder cycloaddition to assemble a pyridine precursor, which is then converted to the pyridone ring of the final molecule.[1] This showcases how cycloaddition strategies involving pyridone-like precursors are instrumental in building the core structure of this important pharmaceutical agent.
The following diagram illustrates the central role of the pyridone core in these two important natural products.
Caption: The 1-methyl-4(1H)-pyridinone core is central to the synthesis of complex natural products.
Section 4: Summary and Future Outlook
1-Methyl-4(1H)-pyridinone is a powerful and versatile building block in organic synthesis. Its ability to participate in cycloaddition reactions and undergo C-H functionalization provides chemists with a robust toolkit for the synthesis of complex nitrogen-containing molecules. The application of this scaffold in the synthesis of medicinally important compounds like Huperzine A and Camptothecin highlights its significance in drug discovery and development.
Future research in this area will likely focus on the development of more efficient and selective catalytic methods for the functionalization of the pyridone ring, including asymmetric transformations. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with valuable biological properties.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136515, N-Methyl-4-pyridone. Retrieved January 10, 2024 from [Link].
Herzon, S. B., & Tun, M. K. M. (2012). A robust and scalable synthesis of the potent neuroprotective agent (−)-huperzine A. Chemical Science, 3(7), 2351-2354. [Link]
Xia, Y., & Kozikowski, A. P. (1998). U.S. Patent No. 5,869,672. Washington, DC: U.S.
Fang, F. G., & Danishefsky, S. J. (1989). Total Synthesis of (±)-Camptothecin. Tetrahedron Letters, 30(23), 2961-2964. [Link]
Bai, D. L., Tang, X. C., & He, X. C. (2014). Synthetic approaches towards huperzine A and B. ARKIVOC, 2014(i), 92-108. [Link]
Patel, H. H., et al. (2012). An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A. Journal of the American Chemical Society, 134(40), 16695–16697. [Link]
Li, H., et al. (2018). Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry, 29(7), 2406-2414. [Link]
Bacherikov, V. A. (2022). Total Synthesis, Mechanism of Action, and Antitumor Efficacy of Camptothecin and Some of its Analogues. Anticancer Agents in Medicinal Chemistry, 22(20), 3438-3465. [Link]
Tun, M. K. M., & Herzon, S. B. (2012). Synthesis of (-)-huperzine A (1) by Tun et al. 84. ResearchGate. [Link]
Myers, A. G. (2014). Metal-Mediated C-C Ring Construction: The Sun/Lin Synthesis of Huperzine A. Organic Chemistry Portal. [Link]
Volkmann, R., Danishefsky, S., Eggler, J., & Solomon, D. M. (1973). Total synthesis of (+-)-camptothecine. Journal of the American Chemical Society, 95(1), 59-60. [Link]
Dong, G., & Gandeepan, P. (2019). Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). Accounts of Chemical Research, 52(11), 3230-3243. [Link]
Willis, M. C. (2007). Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. UNCW Institutional Repository. [Link]
Google Docs. Lab report #4: Diels-Alder Reaction.
Gulea, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.
Christie, R. J., et al. (2018). Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry, 29(7), 2406-2414. [Link]
Kumar, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]
Daugulis, O., et al. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 133(43), 17594–17602. [Link]
AK Lectures. (2014). Photochemical (2+2) Cycloaddition Reaction. [Link]
Mlostoń, G., & Heimgartner, H. (2000). Mechanistic Aspects of (4+2)π-Non-Concerted Cycloadditions. Polish Journal of Chemistry, 74, 1503-1531.
Kim, J., & Chang, S. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(44), 14891–14899. [Link]
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
Sarpong, R., & Tantillo, D. J. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses, 100, 4-28. [Link]
Ghosh, S., et al. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2019(36), 6147-6166. [Link]
Read de Alaniz, J., et al. (2018). Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry, 29(7), 2406-2414. [Link]
Kumar, A., et al. (2022). Sustainable C-H Activation Approach for Palladium-Catalyzed, Regioselective, Functionalization of 1-Methyl-3-phenyl quinoxaline-2(1H)-ones in Water. ResearchGate. [Link]
Nolan, S. P., et al. (2016). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Dalton Transactions, 45(38), 15053–15060. [Link]
Brown, J. M., & Gouverneur, V. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(10), 5933-5973. [Link]
California State University, Northridge. (2016). Chem 334: Diels-Alder Reaction [Video]. YouTube. [Link]
Scribd. (n.d.). Diels Alder Lab. Retrieved January 10, 2024 from [Link].
van der Vlugt, J. I. (2016). C-H functionalization of arenes Enabled by cooperating pyridone-type ligands: more selective transformations and a dual ligand system for milder reaction conditions. UVaDOC Principal. [Link]
Ge, H., et al. (2025). Ppm level palladium catalyzed regioselective remote arylation of alkenyl alcohols. Chemical Science.
ResearchGate. (2023). C-H Functionalization of Pyridines. [Link]
Sanford, M. S., & Lyons, T. W. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
Royal Society of Chemistry. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved January 10, 2024 from [Link].
Ghorai, M. K., et al. (2025). Pt(IV)-catalyzed generation and [4+2]-cycloaddition reactions of o-quinone methides. Organic Letters.
Zhang, Y., & Li, C. J. (2007). ChemInform Abstract: Palladium-Catalyzed Direct C-H Arylation of Unactivated Arenes with Aryl Halides. ChemInform, 38(42). [Link]
Ghorai, M. K., et al. (2019). Ligand Enabled Palladium–Catalysed Through-Space CH Bond Activation via a Carbopalladation/1,4-Pd. Chemistry – A European Journal, 25(47), 11048-11053. [Link]
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9881–9929. [Link]
Wang, Z., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 421. [Link]
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Zhang, Y., et al. (2016). Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Organic & Biomolecular Chemistry, 14(44), 10457-10464. [Link]
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Common side products in the synthesis of 1-Methyl-4(1H)-pyridinone
Technical Support Center: Synthesis of 1-Methyl-4(1H)-pyridinone Welcome to the technical support center for the synthesis of 1-Methyl-4(1H)-pyridinone. This guide is designed for researchers, chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: Synthesis of 1-Methyl-4(1H)-pyridinone
Welcome to the technical support center for the synthesis of 1-Methyl-4(1H)-pyridinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-Methyl-4(1H)-pyridinone and what are its primary side products?
The most prevalent and direct method for synthesizing 1-Methyl-4(1H)-pyridinone is the N-methylation of 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone). The primary challenge in this synthesis is the competition between N-alkylation and O-alkylation.[1]
Primary Side Product: 4-Methoxypyridine (from O-methylation).
The ratio of these products is highly dependent on the reaction conditions, including the choice of solvent, methylating agent, and base.
Q2: Why am I getting 4-Methoxypyridine as a major product instead of the desired 1-Methyl-4(1H)-pyridinone?
The formation of 4-Methoxypyridine stems from the O-alkylation of the 4-hydroxypyridine tautomer. Several factors can favor this undesired pathway:
Solvent Choice: Nonpolar solvents tend to favor O-alkylation. The 4-hydroxypyridine tautomer is more significant in nonpolar environments, exposing the oxygen atom for alkylation.[1]
Reaction Temperature: Higher temperatures can sometimes favor O-methylation, although this is highly dependent on the overall reaction system.
Leaving Group: The nature of the leaving group on the methylating agent can influence the reaction's hardness/softness (HSAB theory), which can shift the N/O selectivity.
To favor the desired N-methylation, polar solvents are generally recommended as they stabilize the more polar 4-pyridone tautomer.[1]
Q3: My final product is discolored (e.g., yellow or brown). What causes this?
Discoloration in the final product often indicates the presence of impurities. Potential causes include:
Degradation: Pyridone structures can be susceptible to degradation under harsh conditions (e.g., high heat, strong acid/base, prolonged reaction times), leading to colored polymeric byproducts.
Oxidation: The pyridone ring can be sensitive to oxidation, especially if exposed to air at elevated temperatures for extended periods.
Residual Reagents: Incomplete removal of certain reagents or catalysts from the reaction mixture can lead to coloration.
Proper purification, such as recrystallization or column chromatography, is essential to remove these colored impurities.
Troubleshooting Guide: Optimizing N-Methylation
This section provides in-depth solutions to common problems encountered during the synthesis.
Problem 1: Low Yield of 1-Methyl-4(1H)-pyridinone due to Competing O-Methylation.
Root Cause Analysis:
The nucleophilicity of the nitrogen versus the oxygen atom in the 4-pyridone/4-hydroxypyridine tautomeric system is delicately balanced. The reaction conditions dictate which atom is preferentially methylated. As illustrated below, polar solvents stabilize the pyridone tautomer, which has a more nucleophilic nitrogen, directing the reaction toward the desired product.
Caption: Influence of solvent polarity on tautomer equilibrium and methylation outcome.
Solutions:
Solvent Selection: Switch to a polar aprotic solvent like DMF (dimethylformamide) or a polar protic solvent like methanol. The use of a solvent generally favors the formation of the N-methylpyridone over the pyridinium ion that can form in solvent-free conditions.[1][2]
Choice of Methylating Agent: While methyl iodide is common, dimethyl sulfate can also be used. The choice can affect the N/O selectivity.
Base and Temperature Control: The use of a base like potassium carbonate (K₂CO₃) is standard. Ensure the temperature is controlled; start at room temperature and gently heat if necessary, monitoring the reaction progress by TLC or LC-MS to avoid byproduct formation at higher temperatures.
Problem 2: Difficult Purification and Isolation of the Final Product.
Root Cause Analysis:
1-Methyl-4(1H)-pyridinone is a polar, water-soluble solid. Its polarity is similar to some of the reactants and salts formed, which can complicate extraction and purification. The primary side product, 4-methoxypyridine, has a significantly different polarity, which aids in its separation.
Troubleshooting Workflow:
Caption: Step-by-step workflow for the purification of 1-Methyl-4(1H)-pyridinone.
Detailed Protocols:
Experimental Protocol: Optimized Synthesis
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypyridine (1.0 eq) and potassium carbonate (1.5 eq).
Solvent Addition: Add anhydrous acetone or DMF to the flask (approx. 10 mL per gram of 4-hydroxypyridine).
Methylation: Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.
Reaction: Heat the mixture to a gentle reflux (for acetone, ~56°C) and monitor the reaction by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The reaction is typically complete within 4-6 hours.
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system like acetone/hexane or via column chromatography for higher purity.[2]
Protocol: Purification by Column Chromatography
Adsorption: Dissolve the crude product in a minimal amount of the eluent (e.g., 5% methanol in dichloromethane).
Packing: Prepare a silica gel column using a less polar solvent (e.g., pure dichloromethane).
Elution: Load the sample onto the column. Begin elution with a low polarity mobile phase and gradually increase the polarity (e.g., from 2% to 10% methanol in dichloromethane). 4-Methoxypyridine will elute first, followed by the desired 1-Methyl-4(1H)-pyridinone.
Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
Yi, X., Chen, J., Xu, X., & Ma, Y. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Synthetic Communications, 47(9), 872-877. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved from [Link]
Yi, X., et al. (2017). [Image of Scheme 1. Synthesis of pyridinium or/and pyridinone]. ResearchGate. [Link]
de Fatima, A., et al. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 16(10), 8496-8507. [Link]
Zantioti-Chatzouda, E.-M., Kotzabasaki, V., & Stratakis, M. (2022). Synthesis of γ-Pyrones and N-Methyl-4-pyridones via the Au Nanoparticle-Catalyzed Cyclization of Skipped Diynones in the Presence of Water or Aqueous Methylamine. The Journal of Organic Chemistry, 87(13), 8525-8533. [Link]
Loh, Y. Y., & McNally, A. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(10), 6090-6121. [Link]
ResearchGate. (n.d.). The mechanism involved for the metal-free methylation of pyridine N-oxides. [Link]
Quinn, G. P., & Greengard, P. (1966). The pathway for the biosynthesis of N 1-methyl-4-pyridone-3-carboxamide. Archives of Biochemistry and Biophysics, 115(1), 146-152. [Link]
Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). Methylation of Hydroxypyridines. Synthetic Communications, 29(17), 2985-2994. [Link]
Technical Support Center: Optimizing Reaction Conditions for the N-methylation of 4-Pyridone
Welcome to the technical support center for the N-methylation of 4-pyridone. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the N-methylation of 4-pyridone. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. Here, we will dissect the nuances of this critical transformation, moving beyond mere procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to not only execute this reaction but also to intelligently troubleshoot and optimize it for your specific application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions that form the basis of a rational approach to the N-methylation of 4-pyridone.
Q1: What is the primary chemical challenge in the methylation of 4-pyridone?
A1: The primary challenge lies in the ambident nucleophilic nature of the 4-pyridone molecule. It exists in a tautomeric equilibrium between the pyridone form and the 4-hydroxypyridine form.[1][2] This equilibrium means that alkylation can occur at two different sites: the nitrogen atom (N-methylation) to yield the desired 1-methyl-4-pyridone, or the oxygen atom (O-methylation) to yield the isomeric byproduct, 4-methoxypyridine.[3] The ratio of N- to O-alkylation is highly dependent on the choice of reagents and reaction conditions.[3][4]
Q2: How do I select the most appropriate methylating agent?
A2: The choice of methylating agent is critical and depends on factors like reactivity, safety, and cost.
Methyl Iodide (MeI): This is a highly reactive and common choice for this transformation. Its high reactivity often favors the desired N-methylation, especially when paired with a suitable base and solvent.
Dimethyl Sulfate (DMS): DMS is another powerful methylating agent, but it is extremely toxic and must be handled with extreme caution. It is often used in aqueous basic media.
"Green" Methylating Agents: Reagents like dimethyl carbonate (DMC) are gaining traction as more environmentally benign alternatives, though they may require more forcing conditions (e.g., higher temperatures or microwave irradiation).
The general principle is that "harder" electrophiles tend to favor reaction at the "harder" nucleophilic center (the oxygen atom), while "softer" electrophiles favor the "softer" nitrogen atom. However, this is a simplification, and other factors are often more dominant.
Q3: What is the role of the base, and how does its strength influence the reaction outcome?
A3: The base is required to deprotonate 4-pyridone (pKa ≈ 11) to generate the pyridonate anion, which is the active nucleophile.[5] The choice of base is crucial for controlling the selectivity.
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used and often provide good selectivity for N-methylation. They are heterogeneous in many organic solvents, and the reaction occurs on the surface of the solid base.
Strong Bases (e.g., NaH, NaOH, KOtBu): Strong bases will completely and rapidly deprotonate the 4-pyridone. While this increases the reaction rate, it can sometimes lead to a higher proportion of the O-methylated byproduct, as the free anion in solution may react differently than the ion pair formed with weaker bases.
Q4: Which solvent system is optimal for this reaction?
A4: The solvent plays a multifaceted role, influencing the solubility of reagents, the position of the tautomeric equilibrium, and the nucleophilicity of the pyridonate anion.
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are excellent choices as they readily dissolve the pyridonate salt and promote Sₙ2 reactions. Acetonitrile is a frequent choice when using K₂CO₃.
Polar Protic Solvents (e.g., alcohols): These solvents can solvate the anion, potentially reducing its nucleophilicity and slowing the reaction. They can also favor the pyridone tautomer.[3]
Nonpolar Solvents: In nonpolar solvents, the 4-hydroxypyridine tautomer may be more prevalent, which can favor O-alkylation.[3]
Generally, polar aprotic solvents are preferred to achieve good yields of the N-methylated product.[3]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem: My reaction yield is very low, or I'm only recovering starting material.
This is a common issue that can usually be traced back to one of several key factors. Our troubleshooting workflow can help diagnose the root cause.
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Potential Cause 1: Inactive Base or Wet Reagents. 4-pyridone is hygroscopic, and the presence of water can quench the base and hinder the reaction. Carbonate bases can also lose activity if they are old or have absorbed moisture.
Solution: Ensure your 4-pyridone is thoroughly dried under vacuum before use. Use a fresh bottle of anhydrous base or dry it in an oven.
Potential Cause 2: Insufficient Temperature. While the reaction often proceeds at room temperature, some base/solvent combinations require heating to achieve a reasonable rate.
Solution: Try heating the reaction mixture. A common condition is refluxing in acetonitrile for several hours. Monitor the progress by TLC to determine the optimal temperature and time.
Problem: I am forming a significant amount of the O-methylated byproduct (4-methoxypyridine).
This selectivity issue is the core challenge of this reaction. The formation of the O-methylated isomer indicates that the reaction conditions are favoring attack from the oxygen atom of the pyridonate anion.
Reaction Mechanism: N- vs. O-Methylation
Caption: Competing pathways in the methylation of 4-pyridone.
Potential Cause 1: Solvent Choice. As discussed, nonpolar solvents can favor the 4-hydroxypyridine tautomer, leading to more O-alkylation.
Solution: Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents favor the pyridone tautomer and generally lead to higher N-alkylation selectivity.[3]
Potential Cause 2: Nature of the Cation. The counter-ion from the base (e.g., K⁺, Na⁺, Cs⁺) can associate with the pyridonate anion, sterically shielding the oxygen and promoting attack from the more accessible nitrogen atom.
Solution: If using a strong base like NaH which generates a "naked" anion, consider switching to a weaker, heterogeneous base like K₂CO₃ or Cs₂CO₃. The larger cesium cation (Cs⁺) is often cited as promoting N-alkylation due to its influence on the ion pair.
Table 1: Comparison of Common Reaction Conditions
Methylating Agent
Base
Solvent
Temperature (°C)
Typical Outcome
Methyl Iodide
K₂CO₃
Acetonitrile
Reflux (82°C)
Good to excellent yield of N-methyl product.
Dimethyl Sulfate
NaOH
Water/DCM
Room Temp
Effective, but DMS is highly toxic. Can see O-methylation.
Methyl Iodide
NaH
DMF
0 to Room Temp
High reactivity, but may increase O-methylation risk.
Methyl Iodide
Cs₂CO₃
DMF
Room Temp
Often excellent N-selectivity.
Problem: The purification of my 1-methyl-4-pyridone is difficult.
The product, 1-methyl-4-pyridone, is a highly polar and water-soluble compound, which can make extraction and chromatography challenging.
Potential Cause 1: High Polarity. The product may remain in the aqueous layer during workup or streak badly on silica gel chromatography.
Solution 1 (Extraction): After quenching the reaction, if an aqueous workup is used, perform multiple extractions with a more polar organic solvent like dichloromethane (DCM) or a 9:1 DCM:isopropanol mixture. Continuous liquid-liquid extraction can also be effective.
Solution 2 (Chromatography): For column chromatography, use a more polar eluent system. A gradient of methanol or isopropanol in DCM is often effective. Adding a small amount of ammonium hydroxide (0.5-1%) to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for N-methylation using Methyl Iodide and K₂CO₃
This protocol is a robust starting point for many applications.
Materials:
4-Pyridone
Methyl Iodide (MeI)
Potassium Carbonate (K₂CO₃), anhydrous
Acetonitrile (ACN), anhydrous
Dichloromethane (DCM)
Brine (saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-pyridone (1.0 eq).
Add anhydrous acetonitrile to create a suspension (approx. 0.2-0.5 M concentration).
Add anhydrous potassium carbonate (2.0-3.0 eq).
Add methyl iodide (1.2-1.5 eq) to the stirring suspension.
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-12 hours.
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM eluent), checking for the consumption of the starting material.
Workup:
Cool the reaction mixture to room temperature.
Filter the mixture to remove the solid K₂CO₃ and wash the solid with a small amount of acetonitrile or DCM.
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Purification:
Dissolve the crude residue in a minimal amount of DCM.
Purify by flash column chromatography on silica gel, eluting with a gradient of 0-15% methanol in dichloromethane.
Combine the product-containing fractions and concentrate under reduced pressure to yield 1-methyl-4-pyridone as a solid.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Prepare Eluent: A mobile phase of 10% Methanol in Dichloromethane is a good starting point.
Spot Plate: Spot the starting material (4-pyridone), a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
Develop: Place the plate in a chamber with the eluent and allow it to develop.
Visualize: Visualize the spots under a UV lamp (254 nm). The product, 1-methyl-4-pyridone, should appear as a new, slightly less polar spot (higher Rf) than the highly polar 4-pyridone starting material. The disappearance of the starting material spot indicates reaction completion.
References
Sciencemadness.org. (2018). N methylation of 4-pyperidone. Available at: [Link]
Yi, X., Chen, J., Xu, X., & Ma, Y. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Synthetic Communications, 47(9), 872-877. Available at: [Link]
Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid? Available at: [Link]
Wikipedia. (2023). 4-Pyridone. Available at: [Link]
Comins, D. L., & Schilling, S. (2006). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 47(31), 5529-5532. Available at: [Link]
Technical Support Center: Purification of 1-Methyl-4(1H)-pyridinone
Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for the purification of 1-Methyl-4(1H)-pyridinone. This resource is designed for researchers, chemists, and drug development...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the purification of 1-Methyl-4(1H)-pyridinone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this compound from typical reaction mixtures. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for optimal results.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark, oily solid. What is the first step I should take to purify 1-Methyl-4(1H)-pyridinone?
Your first step should be a preliminary purity assessment. Before committing to a large-scale purification method, it is crucial to understand the composition of your crude material. A simple Thin Layer Chromatography (TLC) analysis can reveal the number of components and the relative polarity of your target compound versus impurities. For 1-Methyl-4(1H)-pyridinone, which is a polar compound, a mobile phase like Dichloromethane (DCM) with a gradient of Methanol (e.g., 99:1 to 90:10 DCM:MeOH) on a silica plate is a good starting point. This initial analysis will guide your choice between recrystallization and chromatography.
Q2: How do I select the best purification method for 1-Methyl-4(1H)-pyridinone?
The choice of method depends on the nature of the impurities and the desired scale and purity.
Recrystallization: This is the preferred method for removing small amounts of impurities, especially if the product constitutes the major component of the solid. It is efficient, scalable, and cost-effective. Success hinges on finding a solvent in which 1-Methyl-4(1H)-pyridinone is highly soluble when hot and poorly soluble when cold.[1][2]
Silica Gel Chromatography: This is the most powerful method for separating complex mixtures where components have different polarities.[3] If your TLC shows multiple spots close to your product's Rf value, or if impurities are non-crystalline oils, chromatography is the superior choice. It is also ideal for separating the target N-methylated pyridone from its O-methylated isomer, as their polarities are significantly different.[4]
Distillation: Given the high boiling point (est. ~205 °C) and melting point (92-98 °C with decomposition) of 1-Methyl-4(1H)-pyridinone, distillation is generally not a suitable method for purification as the compound may degrade at the required temperatures.[5][6]
The diagram below illustrates a general decision-making workflow.
Caption: General workflow for selecting a purification method.
Q3: What are the common impurities I should expect?
Common impurities depend on the synthetic route. If prepared from 4-methoxypyridine and methyl iodide, you might encounter:
Unreacted 4-methoxypyridine.
The isomeric salt, 4-methoxy-1-methylpyridinium iodide.[4]
If prepared by methylating 4-pyridone, impurities could include unreacted 4-pyridone and inorganic salts from the base used. Hydrolysis of related compounds can also lead to pyridone impurities.[8]
Q4: My product won't crystallize from solution. What can I do?
Failure to crystallize is a common issue, often caused by residual solvents acting as impurities or an inappropriate crystallization solvent. Here are some troubleshooting steps:
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface. This creates microscopic imperfections that can serve as nucleation sites.[2]
Seeding: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution.
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the solute.
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but which is miscible with your crystallization solvent). This reduces the overall solubility and can promote precipitation.
Re-purify: If the issue is an oily impurity preventing lattice formation, a preliminary purification by column chromatography may be necessary to remove the oil before attempting recrystallization.
Troubleshooting Guide
Observation
Probable Cause(s)
Recommended Action(s)
Low Yield After Recrystallization
1. Too much solvent was used.[9] 2. The solution was not cooled sufficiently. 3. The compound is too soluble in the chosen solvent, even when cold.
1. Boil off excess solvent and re-cool. 2. Cool the flask in an ice-water bath for an extended period.[2] 3. Select a different solvent or use a solvent/anti-solvent system.
Product Precipitates as an Oil
1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. High concentration of impurities depressing the melting point.
1. Choose a solvent with a lower boiling point. 2. Purify the material via column chromatography first to remove the bulk of impurities.
Colored Impurities Remain in Crystals
1. Colored impurities co-crystallized with the product. 2. Thermal decomposition during heating.
1. Repeat the recrystallization, but add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1] 2. Avoid prolonged heating.
Broad or Depressed Melting Point
1. Significant impurities are still present. 2. The sample is not fully dry (residual solvent).
1. Perform a second recrystallization or purify by column chromatography. 2. Dry the crystals under high vacuum for several hours. 1-Methyl-4(1H)-pyridinone is hygroscopic and retains water.[5][6]
Detailed Purification Protocols
Before starting, it is essential to know the properties of 1-Methyl-4(1H)-pyridinone.
Table 1: Physicochemical Properties of 1-Methyl-4(1H)-pyridinone
This protocol is most effective when the crude material is >85% pure. The key is selecting a suitable solvent.
Solvent Selection:
The ideal solvent should dissolve the compound completely at its boiling point but very little at room temperature or 0 °C.[12] Given the compound's properties, good candidates to screen include ethyl acetate, isopropanol, acetone, or a mixture such as chloroform/hexane.
Solvent System
Rationale
Isopropanol
A polar protic solvent that is often effective for polar, hydrogen-bond accepting molecules.
Ethyl Acetate
A solvent of intermediate polarity; may provide the necessary solubility differential with temperature.
Acetone
A polar aprotic solvent; its high volatility makes it easy to remove.
Chloroform / Hexane
A solvent/anti-solvent system. Dissolve in a minimum of hot chloroform and add hexane until cloudy, then clarify with a drop of chloroform before cooling.
Step-by-Step Procedure:
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 5-10 mL) and heat the mixture to a gentle boil with stirring.
Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Do not add excess solvent, as this will reduce your yield.[9]
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for a few minutes.
(Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[9]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
Drying: Dry the purified crystals under high vacuum. Given the compound's hygroscopic nature, drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) is recommended.[5][6]
Validation: Check the melting point of the dried solid. A sharp melting point close to the literature value indicates high purity. Confirm the structure and purity by ¹H NMR.
Caption: Troubleshooting logic for a failed recrystallization.
Protocol 2: Purification by Silica Gel Flash Chromatography
This method is ideal for complex mixtures or when recrystallization fails.
Step-by-Step Procedure:
Eluent Selection: Using TLC, determine an appropriate solvent system. For 1-Methyl-4(1H)-pyridinone, a gradient of methanol in dichloromethane (DCM) is a good choice. Aim for an Rf value of ~0.25-0.35 for the target compound.
Column Packing: Pack a glass column with silica gel using the wet slurry method with your starting eluent (e.g., 100% DCM or 99:1 DCM:MeOH). Ensure the silica bed is compact and level.
Sample Loading:
Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully load it onto the column. This method is less ideal as it can disturb the column bed.
Elution: Carefully add the eluent to the column and begin elution, applying positive pressure (flash chromatography). Start with the low-polarity eluent (e.g., 1% MeOH in DCM) and gradually increase the polarity (e.g., to 2%, 5%, 10% MeOH) to elute compounds of increasing polarity.
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain your pure product.
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
Drying and Validation: Dry the resulting solid under high vacuum and validate its purity and identity using melting point and NMR analysis as described previously.
Overcoming challenges in the scale-up synthesis of 1-Methyl-4(1H)-pyridinone
<Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 1-Methyl-4(1H)-pyridinone For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synt...
Author: BenchChem Technical Support Team. Date: January 2026
<Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 1-Methyl-4(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Methyl-4(1H)-pyridinone. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to ensure you can achieve a robust, efficient, and scalable synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-Methyl-4(1H)-pyridinone, providing detailed explanations and actionable protocols.
Issue 1: Low Yield of 1-Methyl-4(1H)-pyridinone
Q: My reaction is resulting in a low yield of the desired N-methylated product. What are the likely causes and how can I improve the yield?
A: Low yields in the methylation of 4-hydroxypyridine or its tautomer, 4-pyridone, are often attributed to competing O-alkylation, incomplete reaction, or suboptimal reaction conditions. The tautomeric nature of the starting material is a critical factor to consider.[1]
Root Cause Analysis & Solutions:
Tautomeric Equilibrium: 4-Hydroxypyridine exists in equilibrium with its pyridone tautomer. The position of this equilibrium is highly dependent on the solvent.[1] In nonpolar solvents, the 4-hydroxypyridine form is favored, leading to a higher proportion of the undesired O-methylated by-product (4-methoxypyridine). In polar solvents, the 4-pyridone tautomer predominates, which favors N-methylation.[1]
Solution: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile to drive the equilibrium towards the 4-pyridone form and promote N-methylation.[1]
Choice of Methylating Agent: The reactivity of the methylating agent plays a significant role. Highly reactive agents like methyl iodide or dimethyl sulfate are commonly used.
Solution: While methyl iodide is effective, consider the use of dimethyl sulfate on a larger scale, which can be more cost-effective. However, be mindful of its toxicity and handle it with appropriate safety precautions.
Base Selection: The choice of base is crucial for deprotonating the 4-pyridone, making the nitrogen more nucleophilic.
Solution: Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are effective. For scale-up, K2CO3 is often preferred due to its lower cost and easier handling compared to NaH.
Optimized Protocol for Improved Yield:
Caption: Optimized workflow for the synthesis of 1-Methyl-4(1H)-pyridinone.
Issue 2: Formation of 4-Methoxypyridine By-product
Q: I am observing a significant amount of 4-methoxypyridine in my reaction mixture. How can I minimize the formation of this O-methylated impurity?
A: The formation of 4-methoxypyridine is a classic example of competing O-alkylation. As discussed, this is primarily influenced by the solvent and the tautomeric equilibrium of the starting material.
Strategies to Minimize O-Alkylation:
Solvent Effects: As established, polar solvents favor the pyridone tautomer, leading to preferential N-alkylation.[1] A study by Ma et al. demonstrated that in the reaction of 4-methoxypyridine with methyl iodide, the presence of a solvent favors the formation of the 1-methylpyridone.[1][2]
Recommendation: Utilize highly polar aprotic solvents. DMF has been shown to exclusively yield the N-methylated product in some cases.[1]
Counter-ion Effects: The choice of base and the resulting counter-ion can influence the N- versus O-selectivity.
Insight: While less commonly the primary driver, using a base with a larger, softer cation (like potassium or cesium) can sometimes favor N-alkylation by coordinating less tightly with the oxygen of the pyridone.
Comparative Solvent Effects on N- vs. O-Methylation:
Solvent
Polarity
Predominant Tautomer
Expected Major Product
Toluene
Nonpolar
4-Hydroxypyridine
4-Methoxypyridine
Tetrahydrofuran (THF)
Moderately Polar
Mixed
Mixture of N- and O-methylated
Acetonitrile
Polar Aprotic
4-Pyridone
1-Methyl-4(1H)-pyridinone
N,N-Dimethylformamide (DMF)
Highly Polar Aprotic
4-Pyridone
1-Methyl-4(1H)-pyridinone
Issue 3: Difficulties in Product Purification
Q: The purification of 1-Methyl-4(1H)-pyridinone is proving to be challenging on a larger scale. What are the recommended purification techniques?
A: The purification challenges often stem from the polar nature of the product and the presence of structurally similar by-products.
Effective Purification Strategies:
Recrystallization: This is often the most scalable and cost-effective method for purification.
Protocol:
Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or an ethanol/water mixture).[3]
Allow the solution to cool slowly to induce crystallization.
Collect the crystals by filtration and wash with a small amount of cold solvent.[3]
Column Chromatography: For achieving very high purity, especially when dealing with stubborn impurities, column chromatography is the method of choice.[3]
Recommendation: Use silica gel as the stationary phase and a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a less polar solvent (e.g., hexanes or dichloromethane).[3]
Acid-Base Extraction: This can be a useful technique to remove non-basic impurities.
Workflow:
Dissolve the crude mixture in an organic solvent.
Wash with an acidic aqueous solution to protonate the desired product and pull it into the aqueous layer.
Separate the layers and then basify the aqueous layer to deprotonate the product.
Extract the product back into an organic solvent.
Caption: Purification options for 1-Methyl-4(1H)-pyridinone.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 1-Methyl-4(1H)-pyridinone?
A1: The most common and direct route is the N-methylation of 4-hydroxypyridine (or 4-pyridone). Another approach involves the reaction of 4-methoxypyridine with an alkylating agent, which can rearrange to the N-methylated product, especially in the presence of a solvent.[1][2]
Q2: Are there any significant safety concerns to be aware of during the scale-up synthesis?
A2: Yes, several safety aspects are critical:
Methylating Agents: Reagents like dimethyl sulfate and methyl iodide are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Exothermic Reactions: The methylation reaction can be exothermic. On a large scale, it is crucial to control the rate of addition of the methylating agent and have adequate cooling capacity to prevent thermal runaways.
Solvent Hazards: Many organic solvents used are flammable. Ensure that the reaction is carried out away from ignition sources and in equipment designed for handling flammable liquids.
Q3: How does the presence of substituents on the pyridine ring affect the methylation reaction?
A3: Substituents can have a significant electronic effect on the reaction. Electron-withdrawing groups on the pyridine ring can favor the formation of the 1-methylpyridone.[1][2] This is because they increase the acidity of the N-H proton in the pyridone tautomer, facilitating its deprotonation and subsequent methylation.
Q4: Can this synthesis be performed under "green" or more environmentally friendly conditions?
A4: Efforts can be made to improve the environmental footprint of the synthesis. This includes:
Solvent Selection: Choosing greener solvents with lower toxicity and environmental impact.
Catalytic Methods: Exploring catalytic methylation methods could reduce the amount of stoichiometric reagents and waste generated.
Atom Economy: Optimizing the reaction to maximize the incorporation of atoms from the reactants into the final product.
References
Ma, Y., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Synthetic Communications, 47(9), 872-878. Available from: [Link]
Yi, X., et al. (2017). Scheme 1. Synthesis of pyridinium or/and pyridinone. (a) MeI, rt or... [Diagram]. ResearchGate. Available from: [Link]
Troubleshooting low yields in 1-Methyl-4(1H)-pyridinone synthesis
Welcome to the technical support center for the synthesis of 1-Methyl-4(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this common yet nu...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 1-Methyl-4(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this common yet nuanced synthetic transformation. Low yields can stem from a variety of factors, from reagent selection to subtle shifts in reaction conditions. Here, we address the most frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Understanding the Core Challenge: Ambident Nucleophilicity
The primary obstacle in the synthesis of 1-Methyl-4(1H)-pyridinone is the starting material itself. 4-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form. Upon deprotonation with a base, the resulting pyridone anion is an ambident nucleophile , meaning it has two nucleophilic centers: the nitrogen and the oxygen. An incoming electrophile (the methylating agent) can attack either site, leading to the desired N-methylated product or the undesired O-methylated isomer, 4-methoxypyridine.[1][2] Controlling the regioselectivity of this alkylation is paramount to achieving high yields.
Caption: Competing N- vs. O-alkylation pathways for the 4-pyridone anion.
Troubleshooting Guide & FAQs
Q1: My overall yield is very low, and I'm isolating a mixture of products. What is the most likely cause?
The most common reason for low yields is the concurrent formation of the O-methylated isomer, 4-methoxypyridine, due to the ambident nucleophilicity of the deprotonated 4-pyridone.[2] The ratio of N-alkylation to O-alkylation is highly dependent on your reaction conditions, especially the choice of solvent.
Causality: In nonpolar solvents, the negative charge of the anion is more localized on the highly electronegative oxygen atom, making it the primary site of attack (O-alkylation). In polar, aprotic solvents (like DMF or acetonitrile), the solvent molecules solvate the cation of the base, creating a "freer" pyridone anion. This allows the nitrogen, which is a softer nucleophile, to more effectively attack the soft electrophilic carbon of the methylating agent, favoring N-alkylation.[1]
Q2: How can I specifically increase the yield of the desired N-methylated product and suppress O-methylation?
Optimizing your reaction conditions is key. The following factors have the most significant impact on regioselectivity:
Solvent Choice: This is arguably the most critical factor.
Favoring N-Alkylation: Use polar aprotic solvents. Dimethylformamide (DMF) is an excellent choice as it strongly promotes the formation of 1-methylpyridone.[1] Acetonitrile is also a suitable option.[3]
Favoring O-Alkylation: Nonpolar solvents like toluene or THF will lead to a higher proportion of the undesired 4-methoxypyridine.[1]
Choice of Base: A strong base is required to deprotonate the 4-pyridone.
Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation in a polar aprotic solvent.[3]
Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.
Methylating Agent:
Methyl iodide (CH₃I) is a highly effective and reactive methylating agent for this synthesis.[1][3][4]
Dimethyl sulfate ((CH₃)₂SO₄) is another powerful methylating agent, but it is highly toxic and should be handled with extreme caution.[3]
Data Presentation: Impact of Solvent on Methylation of 4-Methoxypyridine
While the starting material in the referenced study is 4-methoxypyridine reacting to form a pyridinium salt and the corresponding 1-methylpyridone, the results clearly illustrate the profound effect of solvent polarity on the reaction outcome, which is directly applicable to the N-methylation of 4-pyridone.
Solvent
Product Ratio (4-methoxy-1-methylpyridinium salt : 1-methyl-4-pyridone)
This table is adapted from a study on the reaction of 4-methoxypyridine with methyl iodide, demonstrating the strong influence of DMF in favoring the pyridone product structure.[1]
Q3: My reaction seems to be incomplete, with a significant amount of starting material remaining. What should I investigate?
If your reaction is not going to completion, consider the following:
Insufficient Base: Ensure you are using at least one full equivalent of base relative to the 4-hydroxypyridine. Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
Reaction Temperature: While some N-alkylations can proceed at room temperature, gentle heating or refluxing may be necessary to achieve a reasonable reaction rate. A temperature of 80-100°C is common when using solvents like DMF or acetonitrile.[3]
Reaction Time: These reactions can sometimes be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which could range from a few hours to overnight.[3]
Reagent Purity: Ensure your 4-hydroxypyridine, methylating agent, and solvent are pure and dry. Water can interfere with the reaction, particularly if using a highly reactive base like NaH.
Q4: The workup and purification are proving difficult. What are the best practices for isolating 1-Methyl-4(1H)-pyridinone?
1-Methyl-4(1H)-pyridinone is a polar and highly water-soluble compound, which can make extraction from aqueous media challenging.
Extraction:
Standard solvents like ethyl acetate or diethyl ether are often inefficient for extraction.
Chloroform or a mixture of dichloromethane/isopropanol is generally more effective.[5]
To improve extraction efficiency, the aqueous layer should be saturated with a salt like sodium chloride or potassium carbonate ("salting out"). This decreases the solubility of the organic product in the aqueous phase.[5] Continuous liquid-liquid extraction can also be employed for stubborn cases.
Purification:
Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system (e.g., acetone, ethanol/ether) can be effective.
Column Chromatography: Use a polar stationary phase like silica gel. A gradient elution starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is typically required to elute this polar compound.
Distillation: The product can be purified by vacuum distillation, with a reported boiling point of 122-124°C at 11 mmHg.[5]
Q5: How can I be certain I have synthesized the N-methyl isomer and not the O-methyl isomer?
Structural confirmation is crucial. The two isomers have distinct spectroscopic signatures.
¹H NMR Spectroscopy: This is the most definitive method.
1-Methyl-4(1H)-pyridinone: You will observe a characteristic singlet for the N-CH₃ group typically around 3.5-4.0 ppm. The protons on the pyridine ring will appear as two distinct doublets in the aromatic region.
4-Methoxypyridine: You will see a singlet for the O-CH₃ group, also likely in the 3.5-4.0 ppm range. However, the chemical shifts and coupling patterns of the ring protons will be different from the N-methylated product.
¹³C NMR Spectroscopy: The chemical shift of the methyl carbon will differ between the N-CH₃ and O-CH₃ groups. More importantly, the chemical shift of the C4 carbon will be significantly different; in the pyridone, it is a carbonyl carbon with a shift >160 ppm, whereas in 4-methoxypyridine, it is an ether-linked aromatic carbon.
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
Experimental Protocols
Protocol 1: Optimized N-Methylation of 4-Hydroxypyridine
This protocol is designed to maximize the yield of the desired N-methylated product by favoring N-alkylation.
Materials:
4-Hydroxypyridine (1.0 eq)
Methyl iodide (1.2 eq)
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
Dimethylformamide (DMF), anhydrous
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-hydroxypyridine and anhydrous potassium carbonate.
Add anhydrous DMF to the flask (concentration of ~0.5 M is a good starting point).
Stir the suspension at room temperature for 15-20 minutes.
Slowly add methyl iodide to the stirring suspension via syringe.
Heat the reaction mixture to 80°C and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of DMF or ethyl acetate.
Combine the filtrate and washings. Remove the DMF under reduced pressure (high vacuum and gentle heating may be required).
To the resulting crude oil/solid, add water and extract with chloroform or dichloromethane (3x).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by silica gel chromatography (eluting with a DCM/Methanol gradient) or vacuum distillation to obtain pure 1-Methyl-4(1H)-pyridinone.
References
Yi, X., Chen, J., Xu, X., & Ma, Y. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Synthetic Communications, 47(9), 872-877. Available from: [Link]
He, G., Wang, B., Nack, WA., & Chen, G. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(34), 9143-9148. Available from: [Link]
Sciencemadness.org. (2018). N methylation of 4-pyperidone. Available from: [Link]
Maity, S., Guchhait, S., Elsharif, A. M., Roy, A., Duari, S., Biswas, S., & Biswas, S. (n.d.). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available from: [Link]
Gibson, V. C., Newton, C., Redshaw, C., Solan, G. A., White, A. J., & Williams, D. J. (2005). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Journal of the American Chemical Society, 127(16), 6012-20. Available from: [Link]
Yi, X. (n.d.). Scheme 1. Synthesis of pyridinium or/and pyridinone. (a) MeI, rt or... Available from: [Link]
Gandioso, A., El Fakiri, M., Rovira, A., & Marchán, V. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(33), 6461-6465. Available from: [Link]
Gibson, V. C. (2005). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate. Available from: [Link]
Demuner, A. J., de Almeida, L. C., de Oliveira, D. M., & da Silva, J. F. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 16(10), 8700-11. Available from: [Link]
Sella, E., & Shabat, D. (2019). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Molecules, 24(22), 4015. Available from: [Link]
Hao, X., Xu, Z., Lu, H., Dai, X., Yang, T., Lin, X., & Ren, F. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382-5. Available from: [Link]
Demuner, A. J. (n.d.). Reagents and conditions for the synthesis of pyridones 4a-h. Available from: [Link]
Hopkins, G., Jonak, J., Minnemeyer, H., & Tieckelmann, H. (1962). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry, 27(8), 2956-2957. Available from: [Link]
Katritzky, A. R. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available from: [Link]
Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
Wang, C., Chen, T., & Zhang, H. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 860431. Available from: [Link]
Adams, R., & Schrecker, A. W. (1952). 1-methyl-2-pyridone. Organic Syntheses, 32, 75. Available from: [Link]
Quinn, G. P., & Greengard, P. (1966). The pathway for the biosynthesis of N 1-methyl-4-pyridone-3-carboxamide. Archives of Biochemistry and Biophysics, 115(1), 146-52. Available from: [Link]
González-Bobi, V., Fernández, I., & López-Ortiz, F. (2012). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2012(5), 212-227. Available from: [Link]
Gandel, A. (n.d.). Reaction of 4a and 4b with BuLi and methyl iodide. While 4a is mainly... Available from: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Available from: [Link]
Google Patents. (n.d.). US3428641A - Methylation of pyridines.
Bobbitt, J. M., & Scola, D. A. (1960). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, 40, 20. Available from: [Link]
Fricke, P. J. (n.d.). 4‐Selective pyridine methylation using a formaldehyde surrogate.[a,b]. Available from: [Link]
Wang, Y., Zhang, Z., Liu, Y., & Zhang, Y. (2022). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Organic Letters, 24(39), 7205-7210. Available from: [Link]
Lin, S. J., & Schramm, V. L. (2020). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. Chemical Research in Toxicology, 33(3), 773-782. Available from: [Link]
Biron, E., Chatterjee, J., & Kessler, H. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 11(4), 213-9. Available from: [Link]
Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
Knaw.nl. (n.d.). On the system pyridine and methyl iodide. Available from: [Link]
HMDB. (n.d.). Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). Available from: [Link]
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available from: [Link]
Technical Support Center: Synthesis & Purification of 1-Methyl-4(1H)-pyridinone
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted starting materials during the synth...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted starting materials during the synthesis of 1-Methyl-4(1H)-pyridinone. By integrating established chemical principles with field-proven insights, this document serves as a comprehensive resource to overcome common purification challenges.
Introduction: The Challenge of Purity
The synthesis of 1-Methyl-4(1H)-pyridinone, a crucial building block in medicinal chemistry, typically involves the N-methylation of 4-hydroxypyridine (or its tautomer, 4-pyridone). While the reaction appears straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials and potential side products. The primary contaminants are typically unreacted 4-hydroxypyridine and, depending on the synthetic route, 4-methoxypyridine. Effective removal of these impurities is paramount, as their presence can interfere with subsequent reactions and compromise the integrity of the final active pharmaceutical ingredient.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials and side products I need to remove?
The most prevalent impurities are unreacted 4-hydroxypyridine and potentially 4-methoxypyridine if 4-methoxypyridine is used as the starting material or formed as a side product. Residual methylating agents (e.g., methyl iodide) are usually volatile and removed during workup, but their non-volatile byproducts may persist.
Q2: My crude product is an oil or a sticky solid. How can I induce crystallization?
This is a common issue when impurities are present, as they can depress the melting point of 1-Methyl-4(1H)-pyridinone (m.p. 92-98°C).[1] An initial purification step, such as a solvent wash or column chromatography, may be necessary to remove the bulk of the impurities before attempting recrystallization. Seeding the concentrated solution with a pure crystal of 1-Methyl-4(1H)-pyridinone can also initiate crystallization.
Q3: Can I use simple acid-base extraction for purification?
While 4-hydroxypyridine is amphoteric, the basicity of the pyridinone nitrogen is significantly reduced. This makes clean separation from the starting material by simple acid-base extraction difficult and often inefficient.
Q4: What are the best analytical methods to assess the purity of my final product?
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective for determining purity by identifying the characteristic peaks of the product and comparing them to those of the starting materials. High-Performance Liquid Chromatography (HPLC) is also an excellent quantitative method for assessing purity.
Troubleshooting and Purification Protocols
The choice of purification strategy depends on the physical state of the crude product and the nature of the impurities. Below are detailed workflows for the most common scenarios.
Workflow 1: Recrystallization for Solid or Semi-Solid Crude Products
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities in a given solvent at varying temperatures.[2]
Causality Behind Experimental Choices: The ideal recrystallization solvent will dissolve 1-Methyl-4(1H)-pyridinone sparingly at room temperature but readily at elevated temperatures. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
Detailed Step-by-Step Protocol:
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents. Common solvent systems for pyridinones include ethanol, acetone, or mixtures like ethanol/water and hexane/ethyl acetate.[3][4]
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot solvent required for complete dissolution. Continuous stirring and heating will facilitate this process.
Decolorization (Optional): If the solution has a noticeable color, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and boil for a few minutes.
Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of the product.
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor. Dry the crystals under vacuum.
Troubleshooting Recrystallization:
Problem
Possible Cause
Solution
Product "oils out"
The melting point of the impure product is lower than the boiling point of the solvent.
Use a lower-boiling solvent or a solvent pair. Alternatively, purify by column chromatography first.
No crystals form
The solution is not saturated (too much solvent was used), or the solution is supersaturated.
Boil off some solvent to concentrate the solution. If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal.
Low recovery
The product has significant solubility in the cold solvent, or too much solvent was used.
Ensure the solution is thoroughly cooled in an ice bath. Use a solvent in which the product is less soluble at low temperatures.
Characterization of impurities in 1-Methyl-4(1H)-pyridinone samples
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the characterization of impurities in 1-Methyl-4(1H)-pyridinone samples....
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the characterization of impurities in 1-Methyl-4(1H)-pyridinone samples. As a Senior Application Scientist, this guide is structured to offer not only procedural steps but also the underlying scientific principles to empower users in making informed decisions during their analytical workflows.
Introduction to Impurity Profiling of 1-Methyl-4(1H)-pyridinone
1-Methyl-4(1H)-pyridinone is a crucial building block in pharmaceutical synthesis.[1] Its purity is paramount as impurities can affect the efficacy, safety, and stability of the final drug product.[2] Impurity profiling is the process of detecting, identifying, and quantifying these unwanted components.[3][4] This guide will focus on the practical challenges and solutions associated with the analytical techniques commonly employed for this purpose.
Diagram: General Workflow for Impurity Characterization
Caption: A general workflow for the characterization of impurities in 1-Methyl-4(1H)-pyridinone samples.
HPLC is a cornerstone technique for separating and quantifying non-volatile and thermally labile impurities.[5] Given the polar nature of 1-Methyl-4(1H)-pyridinone, reversed-phase HPLC (RP-HPLC) is a common choice.[6][7]
Q1: I'm seeing poor peak shape (tailing or fronting) for my 1-Methyl-4(1H)-pyridinone peak. What could be the cause?
A1: Peak tailing is a frequent issue in RP-HPLC and can often be attributed to secondary interactions between the analyte and the stationary phase.[8]
Causality: The silica backbone of many RP columns has residual silanol groups that can be acidic. If your mobile phase pH is not low enough to suppress the ionization of these silanols, they can interact with basic analytes, causing tailing. 1-Methyl-4(1H)-pyridinone has a basic nitrogen, making it susceptible to this interaction.
Troubleshooting Steps:
Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3 using an appropriate buffer (e.g., phosphate or formate) to suppress silanol ionization.[8]
Use a High-Purity Silica Column: Modern columns made with high-purity silica have fewer accessible silanol groups, reducing the likelihood of tailing.[8]
Consider an "End-Capped" Column: These columns have had their residual silanols chemically deactivated.
Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting.[9] Try diluting your sample.
Q2: My retention times are drifting with each injection. How can I stabilize them?
A2: Retention time variability can stem from several sources, including the mobile phase, the column, and the HPLC system itself.[10]
Causality: Inconsistent mobile phase composition is a common culprit. For polar compounds like 1-Methyl-4(1H)-pyridinone, even small changes in the mobile phase, especially water content in normal-phase chromatography, can lead to significant shifts in retention.[10] Temperature fluctuations can also affect retention times.
Troubleshooting Steps:
Ensure Proper Mobile Phase Preparation: Premix your mobile phase solvents and degas them thoroughly. If using a gradient, ensure the proportioning valve is functioning correctly.[9]
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes.
Thermostat Your Column: Use a column oven to maintain a constant temperature.
Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can alter the flow rate and pressure.[11]
Q3: I'm observing "ghost peaks" in my chromatogram, especially during a gradient run. What are they and how do I get rid of them?
A3: Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the injected sample.
Causality: These are often due to contaminants in the mobile phase or carryover from a previous injection. In gradient elution, contaminants from the weaker solvent can accumulate on the column and then elute as the solvent strength increases.[11]
Troubleshooting Steps:
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[11]
Clean Your System: Flush the system, including the injector and tubing, with a strong solvent.
Implement a Needle Wash: If using an autosampler, ensure the needle wash solution is appropriate and effective at removing residual sample.[11]
Run a Blank Gradient: Run a gradient with no injection to see if the ghost peaks are still present. This will help isolate the source of contamination.
Table 1: Recommended Starting HPLC Conditions for 1-Methyl-4(1H)-pyridinone
Parameter
Recommended Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Standard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A
0.1% Formic Acid in Water
Provides good protonation of the analyte and suppresses silanol activity.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.
Gradient
5% B to 95% B over 20 minutes
A broad gradient is a good starting point to elute impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Detection
UV at 254 nm
1-Methyl-4(1H)-pyridinone has a chromophore that absorbs in the UV region.
Column Temperature
30 °C
Provides stable retention times.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[3] For 1-Methyl-4(1H)-pyridinone, which has a moderate boiling point, GC-MS can be a valuable tool.[12]
Q1: I'm seeing a high nitrogen background (m/z 28) in my GC-MS analysis. What is the cause and how can it affect my results?
A1: A high nitrogen signal is almost always indicative of a leak in the system.[13][14]
Causality: The GC-MS system operates under a vacuum. Any leak will allow atmospheric air (which is ~78% nitrogen) to enter the system. This can lead to increased background noise, reduced sensitivity, and potential oxidation of the column and filament.
Troubleshooting Steps:
Check Ferrules and Fittings: The most common leak points are the septum and the ferrule connecting the GC column to the MS transfer line.[14] Tighten or replace these as needed.
Perform a Leak Check: Most GC-MS systems have a built-in leak check function. Use this to confirm the presence and severity of the leak.
Use an Electronic Leak Detector: A handheld electronic leak detector can be used to pinpoint the exact location of the leak by probing around fittings while the system is under vacuum.
Q2: My analyte is showing poor peak shape or is not being detected at all. What could be the problem?
A2: This can be due to several factors, including improper injection technique, analyte degradation, or issues with the GC column.
Causality: 1-Methyl-4(1H)-pyridinone is a polar compound with a nitrogen atom, which can make it susceptible to interactions with active sites in the GC inlet or column.[15] This can lead to peak tailing or even complete loss of the analyte. Thermal degradation in a hot injector is also a possibility.[16]
Troubleshooting Steps:
Use a Deactivated Inlet Liner: A deactivated liner will minimize interactions between your analyte and the glass surface.
Optimize Injector Temperature: Start with a lower injector temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient vaporization and minimal degradation.
Consider Derivatization: For highly polar compounds, derivatization can improve volatility and chromatographic performance. However, this adds a step to the sample preparation process.
Check Column Integrity: Ensure you are using a column appropriate for your analysis and that it has not been damaged or become contaminated.[17]
Diagram: GC-MS Troubleshooting Logic
Caption: A logical flow for troubleshooting common GC-MS issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities.[18] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in a molecule.
Q1: The peaks in my ¹H NMR spectrum are broad. What is the likely cause?
A1: Peak broadening in NMR can arise from several sources.
Causality:
Poor Shimming: The magnetic field needs to be homogeneous across the sample. Poor shimming results in a non-homogeneous field and broad peaks.
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species can cause significant line broadening.
Sample Viscosity: High sample viscosity can lead to broader lines.
Chemical Exchange: If a proton is undergoing chemical exchange at a rate comparable to the NMR timescale, the peak can be broadened.
Troubleshooting Steps:
Re-shim the Spectrometer: This is the first step and often resolves the issue.
Filter the Sample: If you suspect paramagnetic impurities (e.g., from residual catalysts), filtering the sample through a small plug of celite or silica may help.
Dilute the Sample: If the sample is too concentrated, diluting it may reduce viscosity and improve peak shape.
Acquire the Spectrum at a Different Temperature: Changing the temperature can alter the rate of chemical exchange, potentially sharpening the peaks.
Q2: I have a complex mixture of impurities. How can I use NMR to help identify them?
A2: Two-dimensional (2D) NMR experiments are extremely powerful for deciphering the structures of components in a mixture.
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). This is useful for identifying spin systems within a molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is invaluable for piecing together molecular fragments.
By combining the information from these 2D experiments, it is often possible to deduce the structures of unknown impurities without the need for physical isolation.
Concluding Remarks
The successful characterization of impurities in 1-Methyl-4(1H)-pyridinone requires a multi-faceted analytical approach and a systematic troubleshooting strategy. This guide provides a foundation for addressing common challenges encountered during HPLC, GC-MS, and NMR analysis. By understanding the underlying principles of these techniques and the potential pitfalls, researchers can develop robust and reliable methods for ensuring the quality and safety of their pharmaceutical products.
References
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
ResearchGate. (2015, January 15). Does anyone know why my GC-MS is showing a high nitrogen content (72%!) but oxygen and water are under 2%?
ResearchGate. (2019, April 25). The GC-MS instrument is continuously showing a higher Nitrogen content (35-38%).Can anybody help me to figure out the cause for higher nitrogen%?
Agilent. (2024, November 21). GC and GC/MS Frequently Asked Questions.
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
Chemistry For Everyone. (2025, September 11). What Are The Limitations Of Using GC-MS?
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
Pharmaffiliates. (n.d.). CAS No : 7436-17-1 | Product Name : 1-Methyl-4-pyridone-d3.
ResearchGate. (2025, August 10). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance.
LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1.
Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry.
Waters. (n.d.). Impurities Application Notebook.
IJCRT.org. (n.d.). development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation.
A Definitive Guide to Validating the Structure of 1-Methyl-4(1H)-pyridinone Using 2D NMR
In the landscape of drug development and medicinal chemistry, the unequivocal structural verification of novel and synthesized compounds is not merely a procedural step but a foundational pillar of scientific integrity....
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of drug development and medicinal chemistry, the unequivocal structural verification of novel and synthesized compounds is not merely a procedural step but a foundational pillar of scientific integrity. For heterocyclic compounds such as 1-Methyl-4(1H)-pyridinone, a common scaffold in pharmaceutical agents, subtle isomeric possibilities necessitate a robust analytical strategy. While 1D NMR provides a preliminary fingerprint, it often lacks the resolution to dispel all structural ambiguities. This guide offers a comprehensive, in-depth comparison of 2D NMR techniques—specifically COSY, HSQC, and HMBC—to create a self-validating system for the structural elucidation of 1-Methyl-4(1H)-pyridinone, tailored for researchers, scientists, and drug development professionals.
The Analytical Challenge: Why 1D NMR Is Not Enough
A 1D ¹H NMR spectrum of 1-Methyl-4(1H)-pyridinone will present signals for the N-methyl group and the protons on the pyridinone ring. However, confidently assigning these proton signals and, more critically, confirming the connectivity across the entire molecular framework—including the placement of the methyl group on the nitrogen and the position of the carbonyl group—is challenging with 1D data alone. This is where the power of two-dimensional NMR spectroscopy becomes essential, spreading complex information across two frequency dimensions to resolve overlaps and reveal through-bond correlations.[1]
Experimental Design: A Multi-Technique Approach for Unambiguous Correlation
To achieve a definitive structural proof, we employ a trio of 2D NMR experiments. Each experiment provides a unique layer of information, and their combined interpretation forms a logical network that validates the proposed structure.
COSY (Correlation Spectroscopy): This homonuclear experiment is fundamental for identifying proton-proton (¹H-¹H) spin coupling networks.[2][3][4] For 1-Methyl-4(1H)-pyridinone, COSY will unequivocally establish the connectivity between adjacent protons on the pyridinone ring. Cross-peaks in a COSY spectrum indicate that two protons are coupled, typically over two or three bonds.[4]
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the heteronucleus to which they are attached, most commonly ¹³C.[5][6][7] HSQC is significantly more sensitive than older methods and is crucial for assigning the carbon signal corresponding to each proton signal, effectively pairing up the ¹H and ¹³C spectra.[6][7]
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. HMBC detects long-range correlations between protons and carbons, typically over two to four bonds.[6][8][9] This allows for the connection of different spin systems and the placement of quaternary (non-protonated) carbons and heteroatoms, which is vital for confirming the overall molecular structure.[8]
Detailed Experimental Protocols
Sample Preparation
Accurately weigh 5-10 mg of the synthesized 1-Methyl-4(1H)-pyridinone.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.
NMR Data Acquisition
The following is a generalized procedure. It is always recommended to first acquire standard 1D proton and carbon spectra to optimize spectral windows and assess the sample.[10]
Initial Setup: Insert the sample into the spectrometer.[11] Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).[12]
1D Spectra: Acquire a standard ¹H spectrum to determine the chemical shift range and a ¹³C spectrum.[10] Reference the spectra appropriately (e.g., to residual solvent signal or TMS).
2D Experiments: Load the standard parameter set for each 2D experiment (e.g., cosygpqf for COSY, hsqcedetgpsisp2 for edited HSQC, hmbcgplpndqf for HMBC on Bruker systems).[11] Adjust the spectral widths in both dimensions (F1 and F2) to encompass all relevant signals as determined from the 1D spectra.[10][13]
Table 1: Suggested NMR Acquisition Parameters
Experiment
Key Parameters
Purpose
¹H (1D)
Spectral Width: ~12 ppm; Number of Scans: 8-16; Relaxation Delay: 1-2 s
To check sample purity and define the proton spectral window.
¹³C{¹H} (1D)
Spectral Width: ~200 ppm; Number of Scans: 1024+; Relaxation Delay: 2 s
To identify all unique carbon environments and define the carbon spectral window.
COSY
Increments (F1): 256; Scans per Increment: 4-8; Relaxation Delay: 1.5 s
Increments (F1): 512; Scans per Increment: 16-64; Relaxation Delay: 1.5 s; Long-range coupling delay optimized for ~8 Hz
To identify long-range ¹H-¹³C correlations (2-3 bonds).[8][9]
Data Interpretation: A Step-by-Step Validation Workflow
The expected structure of 1-Methyl-4(1H)-pyridinone is shown below, along with the numbering scheme used for assignment.
Caption: Structure and numbering of 1-Methyl-4(1H)-pyridinone.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Position
Atom
Expected ¹H Shift (ppm)
Expected ¹³C Shift (ppm)
7
N-CH₃
~3.5
~42
3, 5
C-H
~6.2
~117
2, 6
C-H
~7.4
~140
4
C=O
-
~175
Note: Chemical shifts are predictive and can vary based on solvent and concentration.[15][16]
Step 1: Analyzing the COSY Spectrum
The COSY spectrum reveals which protons are coupled to each other. We expect to see a cross-peak connecting the signals of adjacent protons.
Observation: A cross-peak will be observed between the proton signal at ~7.4 ppm (H2/H6) and the signal at ~6.2 ppm (H3/H5).
Interpretation: This confirms the presence of a -CH=CH- spin system, a key fragment of the pyridinone ring. The N-methyl protons (~3.5 ppm) will show no cross-peaks, as they are isolated from other protons.
Caption: COSY data interpretation workflow.
Step 2: Analyzing the HSQC Spectrum
The HSQC spectrum directly links each proton to its attached carbon.
Observation:
The proton signal at ~3.5 ppm will show a correlation to a carbon signal at ~42 ppm.
The proton signal at ~6.2 ppm will correlate to a carbon at ~117 ppm.
The proton signal at ~7.4 ppm will correlate to a carbon at ~140 ppm.
Interpretation: This allows for the definitive assignment of the protonated carbons: C7 (~42 ppm), C3/C5 (~117 ppm), and C2/C6 (~140 ppm).
Caption: HSQC correlations linking ¹H and ¹³C signals.
Step 3: Analyzing the HMBC Spectrum
The HMBC spectrum connects the puzzle pieces by showing long-range (2- and 3-bond) correlations. This is the ultimate validation step.
Key Observation 1 (N-Methyl Placement): The N-methyl protons (H7, ~3.5 ppm) will show a cross-peak to the carbons at ~140 ppm (C2/C6). This is a critical three-bond correlation (³J: H7-C7-N1-C2/C6) that unequivocally places the methyl group on the nitrogen atom.
Key Observation 2 (Ring Connectivity):
The H2/H6 protons (~7.4 ppm) will show correlations to the carbonyl carbon C4 (~175 ppm, ³J) and the C3/C5 carbons (~117 ppm, ³J).
The H3/H5 protons (~6.2 ppm) will show correlations to the carbonyl carbon C4 (~175 ppm, ²J) and the C2/C6 carbons (~140 ppm, ³J).
Interpretation: These correlations knit the entire framework together. The link from the N-methyl protons to the ring confirms the N-methylation site. The correlations from the ring protons to the carbonyl carbon confirm its position at C4, completing the structural proof.
Caption: Key HMBC correlations confirming the molecular skeleton.
Conclusion: A Scientifically Rigorous and Trustworthy Protocol
By systematically applying and interpreting COSY, HSQC, and HMBC data, a complete and unambiguous structural assignment of 1-Methyl-4(1H)-pyridinone is achieved. The COSY data establishes the proton framework, the HSQC data links protons to their directly attached carbons, and the HMBC data provides the crucial long-range correlations that connect all molecular fragments. This integrated workflow is not just a series of experiments but a self-validating system where each piece of data corroborates the others, providing the highest degree of confidence required in pharmaceutical and chemical research.
References
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
Crasto, A. M. (2014, November 25). How to interpret 2D NMR spectra. Organic Spectroscopy International. Retrieved from [Link]
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
Journal of Pharmacy and Technology. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. Retrieved from [Link]
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
Atreya, H. S. (n.d.). Principles and Applications of NMR Spectroscopy. NPTEL. Retrieved from [Link]
Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
Chemistry For Everyone. (2025, August 12). What Is HMBC NMR?. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy. Retrieved from [Link]
Chemistry Shorts. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
NIST. (n.d.). 1-Methyl-4(1H)-pyridinone. Retrieved from [Link]
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY. Retrieved from [Link]
University of Notre Dame. (2022, March 22). Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility. Retrieved from [Link]
Chemistry For Everyone. (2025, August 12). What Is HSQC NMR?. YouTube. Retrieved from [Link]
Columbia University. (n.d.). COSY | NMR Core Facility. Retrieved from [Link]
Organic Spectroscopy International. (2014, April 11). COSY NMR. Retrieved from [Link]
Emerald Cloud Lab. (2025, September 17). ExperimentNMR2D Documentation. Retrieved from [Link]
University of East Anglia. (n.d.). Chemical shifts. Retrieved from [Link]
California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
A Comparative Study of Methylating Agents for the Synthesis of 4-Pyridone Derivatives
For researchers, medicinal chemists, and professionals in drug development, the strategic methylation of 4-pyridone scaffolds is a critical step in the synthesis of a vast array of biologically active compounds. The choi...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the strategic methylation of 4-pyridone scaffolds is a critical step in the synthesis of a vast array of biologically active compounds. The choice of methylating agent profoundly impacts reaction efficiency, regioselectivity, scalability, safety, and cost. This guide provides an in-depth, objective comparison of common and emerging methylating agents for 4-pyridone synthesis, supported by experimental data and mechanistic insights to inform your selection process.
The Ambident Nucleophilicity of 4-Pyridone: A Tale of Two Tautomers
4-Pyridone exists in a tautomeric equilibrium with its aromatic counterpart, 4-hydroxypyridine. This duality confers ambident nucleophilic character, presenting two potential sites for methylation: the nitrogen atom (N-methylation) to yield 1-methyl-4-pyridone, and the oxygen atom (O-methylation) to produce 4-methoxypyridine. The regiochemical outcome of the methylation reaction is a delicate interplay of the methylating agent's nature, solvent polarity, counter-ion, and temperature.
Caption: Tautomeric equilibrium of 4-pyridone and 4-hydroxypyridine.
Generally, polar protic solvents and higher temperatures favor N-methylation, while polar aprotic solvents can favor O-methylation. The "hard" or "soft" nature of the electrophilic methylating agent also plays a crucial role in determining the site of attack, as described by Hard and Soft Acid and Base (HSAB) theory.
Classical Methylating Agents: The Workhorses of Synthesis
Methyl Iodide (MeI)
Methyl iodide is a highly reactive and effective methylating agent, widely used for its ability to methylate a broad range of nucleophiles.
Mechanism: The reaction proceeds via a standard SN2 mechanism where the nucleophilic nitrogen or oxygen of the 4-pyridone attacks the electrophilic methyl group of MeI, displacing the iodide leaving group.
Experimental Protocol for N-methylation of 4-Pyridone with Methyl Iodide:
To a solution of 4-pyridone (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (K₂CO₃) (1.5 equivalents).
Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography to yield 1-methyl-4-pyridone.
Performance: Methyl iodide generally provides good to excellent yields for the N-methylation of pyridones. The choice of solvent can influence the N/O selectivity. For instance, in the methylation of 4-methoxypyridine derivatives, the use of a solvent favors the formation of the N-methylpyridone.[1]
Dimethyl Sulfate (DMS)
Dimethyl sulfate is another powerful and cost-effective methylating agent, often employed in industrial-scale synthesis.[2]
Mechanism: Similar to methyl iodide, DMS methylates via an SN2 pathway. The methylsulfate anion is a good leaving group.
Experimental Protocol for O-methylation of 4-Pyridone with Dimethyl Sulfate:
Dissolve 4-pyridone (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography to afford 4-methoxypyridine.
Performance: DMS is a highly efficient methylating agent. However, its high toxicity necessitates stringent safety precautions.[2] The selectivity between N- and O-methylation is highly dependent on the reaction conditions, particularly the base and solvent system.
"Green" Methylating Agents: A Safer and More Sustainable Approach
The inherent toxicity and environmental concerns associated with traditional methylating agents have spurred the development of more benign alternatives.
Dimethyl Carbonate (DMC)
Dimethyl carbonate is an environmentally friendly methylating agent, lauded for its low toxicity and biodegradability.[3] It can act as a selective mono-methylating agent.[4]
Mechanism: The methylation with DMC typically requires a basic catalyst. The reaction can proceed through two main pathways: a direct methylation by DMC or a methylation by methanol generated in situ. The use of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the reaction under milder conditions.[5]
Caption: General workflow for the methylation of 4-pyridone using Dimethyl Carbonate.
Experimental Protocol for N-methylation of 4-Pyridone with Dimethyl Carbonate:
In a pressure vessel, combine 4-pyridone (1 equivalent), dimethyl carbonate (acting as both reagent and solvent), and a catalytic amount of a base such as potassium carbonate (K₂CO₃) (0.2 equivalents).
Seal the vessel and heat the mixture to 160-180 °C for 12-24 hours.
Monitor the reaction progress by GC-MS or LC-MS.
After completion, cool the reaction mixture to room temperature.
Remove the excess dimethyl carbonate by distillation.
Dissolve the residue in an organic solvent and wash with water to remove the catalyst.
Dry the organic layer, concentrate, and purify the product by column chromatography.
Performance: While DMC is a safer alternative, it is generally less reactive than MeI and DMS, often requiring higher temperatures and longer reaction times.[2] However, it can offer excellent selectivity for mono-methylation.[4] For the full N,N-methylation of 4,4′-methylenedianiline with DMC, a high yield of 97% was achieved over a NaY catalyst.
Comparative Performance Summary
Methylating Agent
Reactivity
Selectivity (N- vs. O-)
Typical Conditions
Safety Profile
Cost
Methyl Iodide (MeI)
High
Condition-dependent
Reflux in acetone/ACN with K₂CO₃
Toxic, volatile, suspected carcinogen
Moderate to High
Dimethyl Sulfate (DMS)
Very High
Highly condition-dependent
0 °C to RT in DMF with NaH
Extremely toxic, corrosive, suspected carcinogen
Low to Moderate
Dimethyl Carbonate (DMC)
Moderate
Good for mono-methylation, condition-dependent
160-180 °C with catalytic base
Low toxicity, flammable
Low
Conclusion and Recommendations
The selection of a methylating agent for 4-pyridone synthesis is a multi-faceted decision that requires a careful balance of reactivity, selectivity, safety, and cost.
For high reactivity and established protocols in a laboratory setting , methyl iodide remains a viable option, provided that appropriate safety measures are strictly followed.
For large-scale industrial applications where cost is a primary driver , dimethyl sulfate is often the agent of choice due to its high reactivity and low cost. However, its extreme toxicity necessitates specialized handling and containment infrastructure.[2]
For a safer, more environmentally friendly approach, particularly in academic and early-stage drug discovery settings , dimethyl carbonate presents a compelling alternative. While it requires more forcing conditions, its favorable safety profile and selectivity for mono-methylation are significant advantages.[3]
It is imperative for researchers to consult the Safety Data Sheets (SDS) for each reagent and perform a thorough risk assessment before commencing any experimental work. The protocols provided herein are representative examples and may require optimization for specific substrates and desired outcomes.
References
Maity, S., Guchhait, S., & Elsharif, A. M. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry.
Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. (n.d.). Self-published.
Yi, X., Chen, J., Xu, X., & Ma, Y. (2017). Solvent and substituent effects on the conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665.
Sato, T., Yoshimatsu, K., & Otera, J. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Synlett, 1995(08), 845–846.
A Comparative Guide to Methylating Agents: Efficacy of Organozinc Reagents Versus Classical Altern
Sato, T., Yoshimatsu, K., & Otera, J. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Synlett, 1995(08), 845-846.
A Comparative Analysis of Lawsone Methyl Ether Synthesis: A Guide to Cost-Effective Production. (2025). BenchChem.
A Comparative Guide to Methylation Agents and Strategies for the Synthesis of 2-Methylresorcinol. (2025). BenchChem.
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.
Foucourt, A., et al. (2000). Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis. Green Chemistry, 2(4), 177-180.
Leader, H., et al. (2012). Methylation using dimethylcarbonate catalysed by ionic liquids under continuous flow conditions. Green Chemistry, 14(10), 2772-2776.
Fisher Scientific. (2009).
Chemos GmbH & Co. KG. (n.d.).
(2021).
Memoli, S., et al. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Chemosphere, 43(1), 115-121.
Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation... (n.d.).
A comparison of several modern alkylating agents. (n.d.).
Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of chemical research, 35(9), 706–716.
Klimašauskas, S., & Vilkaitis, G. (2022). Chemical Expansion of the Methyltransferase Reaction: Tools for DNA Labeling and Epigenome Analysis. Accounts of Chemical Research, 55(8), 1083–1094.
Gholipour, F., Rahmani, M., & Panahi, F. (2022). Different methylating agents used for O-methylation of phenolic compounds.
Torhan, M. C., Peet, N., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(35), 4769-4771.
Liu, H., et al. (2018). Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate: A Feasible Access to 4,4′-Methylene bis(N,N-Dimethylaniline). Journal of Chemistry, 2018, 1-10.
A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)
A Senior Application Scientist's Guide to the Validation and Quantification of 1-Methyl-4(1H)-pyridinone as a Biomarker
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount to the integrity and success of clinical and pre-clinical studies. This guide provides an in-depth c...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount to the integrity and success of clinical and pre-clinical studies. This guide provides an in-depth comparison of analytical methodologies for the validation and quantification of 1-Methyl-4(1H)-pyridinone, a key metabolite in various physiological and pathological processes. We will delve into the technical nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA), offering field-proven insights and detailed experimental protocols.
The Significance of 1-Methyl-4(1H)-pyridinone as a Biomarker
1-Methyl-4(1H)-pyridinone is a metabolite that has garnered increasing interest in the scientific community. Its role as a potential biomarker is being explored in various contexts, including kidney disease and drug metabolism. Accurate measurement of its concentration in biological matrices such as plasma and urine is crucial for understanding its physiological relevance and for its potential application in clinical diagnostics and pharmaceutical development.
Regulatory Framework for Biomarker Validation
Before delving into specific analytical techniques, it is essential to understand the regulatory landscape governing biomarker validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines to ensure the reliability and suitability of biomarker data for its intended purpose.[1][2][3][4] A "fit-for-purpose" approach is often advocated, where the extent of validation is dependent on the context of use of the biomarker.[2] For biomarker data that will support regulatory decision-making, a full validation is typically required.[2]
Comparative Analysis of Quantification Methodologies
The choice of an analytical method for biomarker quantification is a critical decision that impacts the sensitivity, specificity, and throughput of the analysis. Here, we compare three widely used platforms for the quantification of 1-Methyl-4(1H)-pyridinone.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.
The high specificity of LC-MS/MS is achieved by the combination of chromatographic separation and mass spectrometric detection, where the analyte is identified based on both its retention time and its specific mass-to-charge ratio (m/z) of precursor and product ions. This minimizes the risk of interference from other matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.
a. Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a robust method for sample clean-up and concentration, leading to improved assay performance.[5]
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Sample Loading: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., d3-1-Methyl-4(1H)-pyridinone) and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
Elution: Elute the analyte and internal standard with 1 mL of methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Solid-Phase Extraction (SPE) Workflow for Plasma Sample Preparation.
b. LC-MS/MS Conditions
LC System: A high-performance liquid chromatography system.
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A suitable gradient to separate the analyte from matrix components.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer.
1-Methyl-4(1H)-pyridinone: Precursor ion (m/z) -> Product ion (m/z)
d3-1-Methyl-4(1H)-pyridinone (IS): Precursor ion (m/z) -> Product ion (m/z)
Validation Parameter
Acceptance Criteria
Typical Performance of LC-MS/MS
Linearity (r²)
≥ 0.99
> 0.995
Lower Limit of Quantification (LLOQ)
Signal-to-noise ratio ≥ 10
0.1 ng/mL
Accuracy (% Recovery)
85-115% (80-120% at LLOQ)
95-105%
Precision (%RSD)
≤ 15% (≤ 20% at LLOQ)
< 10%
Intra-assay Precision (%RSD)
≤ 15%
< 5%
Inter-assay Precision (%RSD)
≤ 15%
< 8%
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique compared to LC-MS/MS, making it suitable for routine analysis when high sensitivity is not a primary requirement.
The principle of HPLC-UV relies on the separation of the analyte based on its physicochemical properties on a stationary phase, followed by detection based on its ability to absorb ultraviolet light at a specific wavelength. The choice of the mobile phase and column is critical for achieving good resolution and peak shape. Sample preparation, often involving protein precipitation or liquid-liquid extraction, is necessary to remove interfering substances from the biological matrix.
a. Sample Preparation (Protein Precipitation)
To 100 µL of urine, add 300 µL of cold acetonitrile containing an internal standard (e.g., 4-hydroxy pyridine).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Protein Precipitation Workflow for Urine Sample Preparation.
b. HPLC-UV Conditions
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 95:5 v/v).
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection Wavelength: Determined by scanning the UV spectrum of 1-Methyl-4(1H)-pyridinone (typically around 250-260 nm).
Validation Parameter
Acceptance Criteria
Typical Performance of HPLC-UV
Linearity (r²)
≥ 0.99
> 0.998
Lower Limit of Quantification (LLOQ)
Signal-to-noise ratio ≥ 10
10 ng/mL
Accuracy (% Recovery)
85-115% (80-120% at LLOQ)
90-110%
Precision (%RSD)
≤ 15% (≤ 20% at LLOQ)
< 15%
Intra-assay Precision (%RSD)
≤ 15%
< 8%
Inter-assay Precision (%RSD)
≤ 15%
< 12%
Enzyme-Linked Immunosorbent Assay (ELISA)
Currently, a specific, commercially available ELISA kit for the direct quantification of 1-Methyl-4(1H)-pyridinone has not been widely reported. However, the development of a competitive ELISA for this small molecule is feasible and would offer a high-throughput and cost-effective alternative for screening large numbers of samples.
The development of a competitive ELISA for a small molecule like 1-Methyl-4(1H)-pyridinone would involve several key steps:
Hapten-Carrier Conjugate Synthesis: 1-Methyl-4(1H)-pyridinone, being a small molecule (hapten), would need to be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin - BSA) to become immunogenic.
Antibody Production: The conjugate would be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies specific to 1-Methyl-4(1H)-pyridinone.
Assay Development: A competitive ELISA format would be developed. In this format, the sample containing the free analyte (1-Methyl-4(1H)-pyridinone) competes with a fixed amount of enzyme-labeled 1-Methyl-4(1H)-pyridinone for binding to a limited number of antibody-coated wells. The signal generated is inversely proportional to the amount of analyte in the sample.
Competitive ELISA Workflow for 1-Methyl-4(1H)-pyridinone.
Based on performance data from ELISAs for other small molecules, a well-optimized competitive ELISA for 1-Methyl-4(1H)-pyridinone could be expected to have the following characteristics:
Validation Parameter
Expected Performance of a Competitive ELISA
Linearity (r²)
> 0.98
Lower Limit of Quantification (LLOQ)
1-10 ng/mL
Accuracy (% Recovery)
80-120%
Precision (%RSD)
< 20%
Intra-assay Precision (%RSD)
< 10%
Inter-assay Precision (%RSD)
< 15%
A significant consideration for any newly developed immunoassay is the potential for cross-reactivity with structurally related molecules, which would need to be thoroughly investigated during validation.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for the quantification of 1-Methyl-4(1H)-pyridinone as a biomarker should be guided by the specific requirements of the study.
LC-MS/MS offers the highest sensitivity and specificity and is the method of choice for regulatory submissions and studies requiring the utmost accuracy and precision.
HPLC-UV provides a robust and cost-effective solution for routine analyses where the expected concentrations of the biomarker are within its quantification range.
While not yet commercially available, a well-validated ELISA would be the ideal platform for high-throughput screening of large sample cohorts, offering a balance of speed, cost, and acceptable analytical performance.
By understanding the principles, protocols, and performance characteristics of each method, researchers can make informed decisions to ensure the generation of reliable and meaningful biomarker data. This guide serves as a foundational resource, and it is imperative that each laboratory performs its own comprehensive method validation to demonstrate that the chosen assay is fit for its intended purpose.
References
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Cusabio. (n.d.). PRECISION Intra-assay Precision (Precision within an assay): CV%<8%. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
Creeke, P. I., & Seal, A. J. (2005). Quantitation of the niacin metabolites 1-methylnicotinamide and l-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status.
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Methyl-4(1H)-pyridinone
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. 1-Methyl-4(1H)-pyridinone, a key ch...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. 1-Methyl-4(1H)-pyridinone, a key chemical entity, requires robust analytical methods to ensure data integrity throughout the research and development lifecycle. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 1-Methyl-4(1H)-pyridinone. We will delve into the causality behind experimental choices, present detailed protocols, and outline a cross-validation study to ensure consistency and reliability between these methods.
The Critical Role of Method Validation and Cross-Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1] As stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1), key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[1]
Cross-validation takes this a step further by comparing the results from two distinct analytical methods to ensure that they produce comparable and reliable data.[2] This is particularly crucial when transitioning between methods during different phases of drug development, for instance, from a simpler HPLC-UV method in early-stage development to a more sensitive and selective LC-MS/MS method for clinical sample analysis.
Unveiling the Analytical Techniques: HPLC-UV vs. LC-MS/MS
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like 1-Methyl-4(1H)-pyridinone, a reverse-phase (RP) HPLC method is a logical choice, where a nonpolar stationary phase is used with a polar mobile phase.[3]
Causality in Method Design:
Stationary Phase: A C18 column is a common starting point for reverse-phase chromatography due to its versatility and wide availability.
Mobile Phase: A mixture of a weak acid in water (e.g., formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is employed. The acid helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to better peak shape. The organic modifier is adjusted to control the retention time of the analyte.
Detection: UV detection is suitable for compounds containing a chromophore, which 1-Methyl-4(1H)-pyridinone does. The wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for analyzing samples in complex biological matrices, where interfering substances can obscure the analyte of interest when using less selective detectors like UV.
Causality in Method Design:
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 1-Methyl-4(1H)-pyridinone, which can be readily protonated to form a pseudomolecular ion [M+H]+.
Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of tandem mass spectrometry. A specific precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "transition" is highly specific to the analyte, minimizing interference from other compounds.
Experimental Protocols
Protocol 1: HPLC-UV Method for 1-Methyl-4(1H)-pyridinone
1. Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 40% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 275 nm.
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 1-Methyl-4(1H)-pyridinone in a 50:50 mixture of acetonitrile and water.
Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Dilute the sample to be analyzed with the mobile phase to fall within the calibration range.
Protocol 2: LC-MS/MS Method for 1-Methyl-4(1H)-pyridinone
1. Instrumentation and Conditions:
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 5% B held for 0.5 min, then ramped to 95% B over 3 minutes, held for 1 minute.
Precursor Ion (Q1): m/z 110.1 (corresponding to [M+H]+).
Product Ion (Q3): m/z 82.1 (a plausible fragment resulting from the loss of CO).
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, temperature).
3. Standard and Sample Preparation:
Standard Stock Solution: Prepare a 1 mg/mL stock solution in methanol.
Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL in the appropriate matrix (e.g., plasma, urine).
Sample Preparation: For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is typically employed to remove proteins and other macromolecules that can interfere with the analysis.
Cross-Validation Study Design
To ensure the interchangeability of the HPLC-UV and LC-MS/MS methods, a cross-validation study should be performed. This involves analyzing the same set of samples using both methods and comparing the results.
Caption: Workflow for the cross-validation of analytical methods.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance characteristics of the two methods based on typical validation results for similar analytes.
Parameter
HPLC-UV
LC-MS/MS
Rationale for Difference
Linearity (r²)
> 0.999
> 0.998
Both methods are expected to show excellent linearity.
Linearity Range
1 - 100 µg/mL
0.1 - 100 ng/mL
LC-MS/MS is significantly more sensitive, allowing for a much lower quantification range.
Accuracy (% Recovery)
98.0 - 102.0%
95.0 - 105.0%
Both methods should be highly accurate.
Precision (%RSD)
< 2.0%
< 5.0%
Both methods are expected to be precise, with slightly higher variability possible in the more complex LC-MS/MS workflow.
Limit of Detection (LOD)
~0.3 µg/mL
~0.03 ng/mL
The selectivity of MRM detection in LC-MS/MS leads to a much lower LOD.
Limit of Quantitation (LOQ)
1.0 µg/mL
0.1 ng/mL
The LOQ is significantly lower for LC-MS/MS due to its superior sensitivity.
Specificity
Moderate
High
HPLC-UV may be susceptible to interference from co-eluting compounds with similar UV absorbance. LC-MS/MS is highly specific due to the unique MRM transition.
Discussion and Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of 1-Methyl-4(1H)-pyridinone is dictated by the specific requirements of the study.
HPLC-UV is a robust, cost-effective, and reliable method suitable for the analysis of bulk drug substances, formulations, and in-process controls where the concentration of the analyte is relatively high and the sample matrix is clean. Its simplicity makes it ideal for routine quality control environments.
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, such as pharmacokinetics, where the analyte is present at very low concentrations in complex biological matrices like plasma or urine. The high specificity of MRM minimizes the risk of interference, leading to more reliable data in these challenging sample types.
A thorough cross-validation is essential to bridge the data between these two techniques. By demonstrating that both methods produce comparable results within a defined range, a seamless transition from early-stage development to clinical studies can be achieved, ensuring the integrity and consistency of the analytical data throughout the drug development process.
References
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
SIELC Technologies. Separation of 2(1H)-Pyridinone, 1-methyl- on Newcrom R1 HPLC column. [Link]
A Comparative Guide to the Biological Activity of 1-Methyl-4(1H)-pyridinone and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of small molecules is paramount. The pyridinone scaffold is a privileged structure in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of small molecules is paramount. The pyridinone scaffold is a privileged structure in medicinal chemistry, known to confer a wide range of biological effects.[1][2] This guide provides an in-depth, objective comparison of the biological activities of 1-Methyl-4(1H)-pyridinone and its key structural analogs. By synthesizing data from various studies, we will explore their differential effects, delving into the causality behind their mechanisms of action and providing detailed experimental protocols for their evaluation.
Introduction to 1-Methyl-4(1H)-pyridinone and its Chemical Space
1-Methyl-4(1H)-pyridinone is a simple N-alkylated derivative of 4-pyridone. Its biological significance often stems from its role as a metabolite. For instance, the structurally similar N1-Methyl-4-pyridone-3-carboxamide (4PY) is a breakdown product of niacin and NAD.[3] The core 4-pyridone structure allows for extensive functionalization at the nitrogen atom and on the pyridine ring, leading to a diverse chemical space with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5] This guide will focus on comparing the parent compound, 1-Methyl-4(1H)-pyridinone, with its analogs, particularly highlighting how subtle structural modifications can dramatically alter their biological profiles.
The Dichotomy of Inflammatory Response: A Tale of Two Analogs
A compelling aspect of pyridinone biology is the contrasting inflammatory effects exhibited by closely related analogs. A prime example is the comparison between N-methyl-4-pyridone-3-carboxamide (4PY), an analog of 1-Methyl-4(1H)-pyridinone, and its precursor, N-methylnicotinamide (MNA).
Pro-inflammatory Profile of a 1-Methyl-4-pyridinone Analog
Recent studies have identified N-Methyl-4-pyridone-3-carboxamide (4PY) as a pro-inflammatory molecule.[6] It has been shown to promote vascular inflammation, a key process in cardiovascular disease.[6] Mechanistically, physiological concentrations of 4PY induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which facilitates the adhesion of leukocytes to the vascular endothelium.[6] This action is specific, as its structural isomer, N1-methyl-2-pyridone-5-carboxamide (2PY), does not elicit the same response.[6]
Anti-inflammatory and Vasoprotective Properties of a Precursor Analog
In stark contrast, the precursor to 4PY, N-methylnicotinamide (MNA), exhibits anti-inflammatory and vasoprotective properties.[6] MNA has been demonstrated to have anti-thrombotic effects and promotes the production of prostacyclin, a vasodilator and anti-platelet agent.[6] Furthermore, it mitigates oxidative stress by scavenging reactive oxygen species (ROS) and reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]
This striking difference in biological activity between a precursor and its metabolite underscores the critical importance of specific structural features in dictating the interaction of these molecules with biological systems.
Anticancer Activity: A Spectrum of Potency Among Pyridinone Analogs
The pyridinone scaffold is a recurring motif in the development of novel anticancer agents.[5][7] Various derivatives have demonstrated significant anti-proliferative activity against a range of human tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
While direct comparative data for 1-Methyl-4(1H)-pyridinone is limited, studies on its analogs reveal a wide spectrum of cytotoxic potential. The following table summarizes the IC50 values of several pyridinone derivatives against various cancer cell lines, illustrating the impact of different substitutions on anticancer activity.
This table presents a selection of data from various studies and is intended to be illustrative of the range of activities observed for pyridinone derivatives. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data suggests that the nature and position of substituents on the pyridinone ring are critical determinants of anticancer potency and selectivity. For instance, the introduction of a methyl group can influence activity, as can the addition of larger aromatic or heterocyclic moieties.[9]
Antimicrobial Potential of Pyridinone Analogs
Pyridinone derivatives have also been explored for their antimicrobial properties against a variety of bacterial and fungal pathogens.[10][11][12] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For example, some 4-pyridone derivatives have been identified as potent inhibitors of enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis.[11]
The following table provides a comparative overview of the antimicrobial activity of different pyridinone analogs, expressed as Minimum Inhibitory Concentration (MIC) values.
The antimicrobial efficacy of pyridinone analogs is significantly influenced by factors such as the nature of the N-substituent and substitutions on the pyridine ring. For instance, increasing the length of the alkyl chain on the pyridinium nitrogen has been shown to enhance activity against S. aureus.[14]
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the key biological activities discussed in this guide.
In Vitro Anti-inflammatory Activity: Cytokine Production Assay
This protocol is designed to evaluate the pro- or anti-inflammatory effects of pyridinone analogs by measuring their impact on cytokine production in stimulated immune cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6. The effect of the test compounds on this process is quantified.[15]
Methodology:
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of the pyridinone analogs for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Data Analysis: Normalize the cytokine levels to the vehicle control and calculate the percentage of inhibition or stimulation.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[17]
Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
Compound Treatment: Treat the cells with a serial dilution of the pyridinone analogs and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[19]
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.[20]
Methodology:
Bacterial Culture: Grow the bacterial strain (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
Inoculum Preparation: Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in MHB.
Compound Dilution: Prepare a two-fold serial dilution of the pyridinone analogs in a 96-well microtiter plate.
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Caption: Pro-inflammatory cascade initiated by a 1-Methyl-4-pyridinone analog.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
The biological activity of 1-Methyl-4(1H)-pyridinone and its analogs is multifaceted and highly dependent on their specific chemical structures. This guide has highlighted the starkly contrasting inflammatory effects of closely related analogs and provided an overview of the anticancer and antimicrobial potential within this chemical class. The provided experimental protocols offer a foundation for the standardized evaluation of these compounds.
Future research should focus on direct comparative studies of 1-Methyl-4(1H)-pyridinone with a broader range of its N-substituted and ring-substituted analogs to establish clear structure-activity relationships. A deeper understanding of their mechanisms of action will be crucial for the rational design of novel therapeutic agents based on the versatile pyridinone scaffold.
References
Ali, A., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(1), 123. (URL: [Link])
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. (URL: [Link])
Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 17(19), 6986-6994. (URL: [Link])
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934567. (URL: [Link])
SELECTIVE REVERSIBLE INHIBITION OF MICROBIAL GROWTH WITH PYRITHIAMINE. Journal of Biological Chemistry, 162(2), 315-320. (URL: [Link])
Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate. (URL: [Link])
New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. RSC Advances, 14(1), 1-15. (URL: [Link])
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 137. (URL: [Link])
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5025-5038. (URL: [Link])
Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 20(3), 443-445. (URL: [Link])
Design, Synthesis, In silico Studies, In vivo and In vitro Assessment of Pyridones and Thiazolidinones as Anti-inflammatory, Antipyretic and Ulcerogenic hits. ResearchGate. (URL: [Link])
New Analgesic and Antiinflammatory Agents 4(1H)-Pyridinone Derivatives. ResearchGate. (URL: [Link])
Preparation and antiinflammatory activity of 2- and 4-pyridones. Semantic Scholar. (URL: [Link])
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864321. (URL: [Link])
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 566-576. (URL: [Link])
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Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. (URL: [Link])
Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. ResearchGate. (URL: [Link])
Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A. Marine Drugs, 16(11), 433. (URL: [Link])
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Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Scientific Reports, 10(1), 1-12. (URL: [Link])
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Confirming the Mechanism of Action of 1-Methyl-4(1H)-pyridinone Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action of novel 1-Methyl-4(1H)-pyridinone derivatives, a promising clas...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action of novel 1-Methyl-4(1H)-pyridinone derivatives, a promising class of compounds in modern drug discovery.[1][2] We will navigate the essential experimental cascade required to validate a putative kinase inhibitor, from initial enzymatic assays to target engagement in a cellular context and downstream signaling analysis.
For the purpose of this guide, we will use a hypothetical proprietary 1-Methyl-4(1H)-pyridinone derivative, hereafter designated as PyridoKinib . Our hypothesis is that PyridoKinib is a potent and selective inhibitor of the Src family kinases (SFKs), which are crucial mediators of oncogenic signaling pathways.[3][4] To provide a robust comparison, we will benchmark PyridoKinib's performance against Dasatinib , a well-characterized, FDA-approved multi-kinase inhibitor known to potently inhibit SFKs.[3][4][5][6]
The Scientific Imperative: Beyond IC50 to Mechanistic Validation
Determining the half-maximal inhibitory concentration (IC50) in a biochemical assay is a critical first step, but it is insufficient to confirm a compound's mechanism of action in a complex biological system. A rigorous validation process must confirm direct physical interaction with the intended target in a cellular environment and demonstrate a corresponding modulation of the downstream signaling pathway. This guide outlines a three-pronged experimental approach to achieve this.
Experimental Strategy Overview
Our validation workflow is designed to build a layered, evidence-based case for PyridoKinib's mechanism of action. The strategy progresses from a simplified in vitro system to a more physiologically relevant cellular context.
Caption: High-level experimental workflow for MoA confirmation.
Part 1: Biochemical Potency Assessment
The initial step is to quantify the direct inhibitory effect of PyridoKinib on the enzymatic activity of our putative target, the Src kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose due to its high sensitivity and amenability to high-throughput screening.[7][8][9]
Methodology: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][10] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP generated.[7][10]
Experimental Protocol:
Kinase Reaction Setup:
In a 384-well plate, combine the recombinant Src kinase, a suitable substrate (e.g., a generic tyrosine kinase peptide), and ATP in a kinase reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP).[11]
Add serial dilutions of PyridoKinib or Dasatinib (e.g., from 1 nM to 100 µM) to the reaction wells. Include a DMSO vehicle control.
Initiate the reaction by adding ATP and incubate at room temperature for 1 hour.[11]
ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.[10]
Incubate for 30-60 minutes at room temperature.[10]
Measure luminescence using a plate-reading luminometer.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Comparative Data: PyridoKinib vs. Dasatinib
Compound
Target Kinase
IC50 (nM)
PyridoKinib
Src
15.2
Dasatinib
Src
5.8
Interpretation: The hypothetical data in this table indicates that PyridoKinib is a potent inhibitor of Src kinase activity in vitro, with an IC50 in the low nanomolar range, comparable to the established inhibitor Dasatinib. This provides the first piece of evidence for our hypothesis.
Part 2: Confirming Target Engagement in a Cellular Environment
A compound's biochemical potency does not guarantee its efficacy in a cellular context, where factors like cell permeability and off-target binding come into play. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound physically binds to its intended target within intact cells.[12][13][14][15] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[14][15]
Methodology: Cellular Thermal Shift Assay (CETSA)
This protocol involves treating intact cells with the compound, heating the cells across a temperature gradient, and then quantifying the amount of soluble target protein remaining.[12][13][16]
Caption: Step-by-step workflow for the CETSA experiment.
Experimental Protocol:
Cell Culture and Treatment:
Culture a suitable cell line (e.g., a human cancer cell line with known Src activity) to confluency.
Treat the cells with a saturating concentration of PyridoKinib (e.g., 10 µM), Dasatinib (1 µM), or a vehicle control (DMSO) for 1-3 hours at 37°C.[16]
Heat Treatment:
Harvest and resuspend the cells in a suitable buffer.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]
Cell Lysis and Fractionation:
Lyse the cells by repeated freeze-thaw cycles.[16]
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
Detection by Western Blot:
Collect the supernatant (soluble fraction) and determine the protein concentration.
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for Src kinase.
Quantify the band intensities to determine the amount of soluble Src at each temperature.
Comparative Data: PyridoKinib vs. Dasatinib Thermal Shift
Treatment
Apparent Melting Temp (Tagg)
Thermal Shift (ΔTagg)
Vehicle (DMSO)
52.1°C
-
PyridoKinib (10 µM)
56.9°C
+4.8°C
Dasatinib (1 µM)
57.5°C
+5.4°C
Interpretation: The observed positive thermal shift for both PyridoKinib and Dasatinib confirms that both compounds bind to and stabilize the Src protein in intact cells. This is a crucial piece of evidence demonstrating target engagement in a physiologically relevant environment.
Part 3: Elucidating Downstream Pathway Modulation
The final and most critical step is to demonstrate that the observed target engagement translates into a functional cellular response. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its downstream substrates. Western blotting is the gold-standard technique for this analysis.[17][18] Since Src is an upstream kinase in several signaling pathways, we can assess its inhibition by measuring the phosphorylation status of a known downstream target, such as STAT3 at tyrosine 705 (p-STAT3 Y705).
Methodology: Western Blot for Phospho-Proteins
This protocol requires careful sample preparation to preserve the labile phosphate groups and specific antibodies to detect both the phosphorylated and total protein levels.[18][19][20]
Experimental Protocol:
Cell Treatment and Lysis:
Seed cells and allow them to adhere.
Treat the cells with increasing concentrations of PyridoKinib and Dasatinib for a defined period (e.g., 2 hours). Include a vehicle control.
Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[19]
Protein Quantification and Electrophoresis:
Determine the protein concentration of each lysate.
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.[19]
Separate the proteins by SDS-PAGE.
Membrane Transfer and Blocking:
Transfer the separated proteins to a PVDF membrane.[19]
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[19][20]
Antibody Incubation and Detection:
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Y705).
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like GAPDH.
Comparative Data: Inhibition of STAT3 Phosphorylation
Compound
Concentration
p-STAT3 (Y705) Signal (Normalized)
Vehicle (DMSO)
-
1.00
PyridoKinib
100 nM
0.45
500 nM
0.12
Dasatinib
50 nM
0.38
250 nM
0.09
Conclusion: A Triangulated Approach to MoA Confirmation
By systematically applying these three distinct yet complementary experimental approaches, we have constructed a robust, evidence-based confirmation of PyridoKinib's mechanism of action. The data from the ADP-Glo™ assay demonstrates potent biochemical inhibition of Src kinase. The Cellular Thermal Shift Assay confirms that PyridoKinib engages with Src in the complex milieu of an intact cell. Finally, the Western blot analysis provides the crucial functional readout, linking target engagement to the modulation of a key downstream signaling pathway. This triangulated approach provides the necessary scientific rigor to confidently advance 1-Methyl-4(1H)-pyridinone derivatives like PyridoKinib in the drug discovery pipeline.
References
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link][19]
GlpBio. (2023, October 24). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. YouTube. Retrieved from [Link][21]
Keenan, C., Kelleher, D., & Long, A. (1995). Regulation of non-classical protein kinase C isoenzymes in a human T cell line. European Journal of Immunology, 25(1), 137-141.[22]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved from [Link][23]
Chae, H. J., Kang, J. S., Byun, J. O., Han, S., & Kim, H. R. (2004). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research, 24(5A), 2877-2883.[24]
Park, S. J., Kim, M. J., Kim, J. C., & Lee, J. C. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Biochemical and Biophysical Research Communications, 274(1), 143-147.[25]
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link][9]
Varkaris, A., Gaur, S., & Settleman, J. (2013). A combination of tyrosine kinase inhibitors, crizotinib and dasatinib for the treatment of glioblastoma multiforme. Oncotarget, 4(1), 104-116.[3]
Araujo, J. C., & Logothetis, C. J. (2010). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Cancer treatment reviews, 36(6), 492-500.[4]
Schittenhelm, M. M., Shiraga, S., Schroeder, A., Corbin, A. S., Griffith, D., Lee, F. Y., ... & Deininger, M. W. (2006). Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type, juxtamembrane, and activation loop mutant KIT isoforms associated with human malignancies. Cancer research, 66(1), 473-481.[5]
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A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-4(1H)-pyridinone
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Methyl-4(1H)-pyridinone. As a laboratory professional, your safety and environmental stewardship are paramount.
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Methyl-4(1H)-pyridinone. As a laboratory professional, your safety and environmental stewardship are paramount. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, ensuring a self-validating system of safety and compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Identification & Risk Assessment: The Foundation of Safe Disposal
Understanding the inherent risks of 1-Methyl-4(1H)-pyridinone is the critical first step in establishing a safe disposal plan. This compound, like many pyridine derivatives, possesses a distinct hazard profile that dictates its handling, storage, and ultimate disposal. The primary hazards are related to its toxicity and irritant properties.[1]
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Methyl-4(1H)-pyridinone and its close isomers present several risks that must be managed.[1][2]
Table 1: GHS Hazard Summary for Pyridinone Derivatives
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2] | Warning |
Causality of Hazards:
The toxicity and irritant nature of this compound stem from its chemical structure, which can interact with biological tissues. Ingestion, skin contact, or inhalation can lead to adverse health effects, making it imperative to prevent exposure during handling and disposal.[1][2] Furthermore, while not always classified as flammable, many related pyridine compounds are flammable liquids.[3][4][5] Therefore, it is best practice to keep 1-Methyl-4(1H)-pyridinone away from heat, sparks, and open flames.[3]
A crucial aspect of risk assessment is understanding chemical incompatibilities. Pyridine derivatives can react violently with strong oxidizing agents and acids.[6][7] Co-mingling this waste with incompatible chemicals can lead to dangerous reactions, gas generation, or fire. Therefore, proper segregation is a non-negotiable aspect of the disposal workflow.
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your primary defense against accidental exposure. The selection of PPE is directly informed by the hazard assessment.
Hand Protection: Wear protective gloves. Given the skin irritation hazard, chemically resistant gloves are mandatory.[2][3] Nitrile gloves may offer sufficient protection for incidental contact, but for extended handling or spill cleanup, more robust options like butyl rubber should be considered.[6]
Eye and Face Protection: Wear safety goggles with side-shields or a face shield.[2][8] This is critical to prevent contact with the chemical, which can cause serious eye irritation or damage.[1]
Skin and Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.[6] For larger quantities or when there is a significant risk of splashing, consider flame-retardant and antistatic protective clothing.[3]
Respiratory Protection: All handling of 1-Methyl-4(1H)-pyridinone should be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[3][6] In the event of a large spill or ventilation failure, a full-face respirator with appropriate cartridges may be necessary, but only for trained and fit-tested personnel.[6][8]
Waste Management & Disposal Workflow
The proper disposal of 1-Methyl-4(1H)-pyridinone is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal. Waste containing pyridine derivatives is typically classified as hazardous waste.[9][10]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-4(1H)-pyridinone
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety.
Author: BenchChem Technical Support Team. Date: January 2026
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Methyl-4(1H)-pyridinone, with a specialized focus on the selection and use of Personal Protective Equipment (PPE). As your partners in research, we believe that a profound understanding of the "why" behind safety protocols is paramount to fostering a culture of security and scientific excellence.
Hazard Analysis: Understanding the Compound
1-Methyl-4(1H)-pyridinone (CAS No: 695-19-2) is a pyridinone derivative.[1][2] While comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) for this compound and its structural analogs indicate several potential hazards that dictate our PPE and handling strategy. The primary risks are associated with direct contact and inhalation.
The causality behind our stringent PPE recommendations stems from these identified hazards. Skin and eye irritation necessitate robust barrier protection, while the potential for respiratory irritation demands careful control of airborne particulates and vapors.
Core Protective Measures: Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it is a dynamic risk assessment. The following recommendations provide a baseline for handling 1-Methyl-4(1H)-pyridinone in a standard laboratory setting.
Eye and Face Protection: The Non-Negotiable Barrier
Direct ocular exposure to 1-Methyl-4(1H)-pyridinone can lead to serious eye irritation.[3][5] Therefore, appropriate eye and face protection is mandatory at all times.
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[8][9]
Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), a full-face shield should be worn in addition to safety goggles.[10] This provides a secondary layer of protection for the entire face.
Skin and Body Protection: Preventing Dermal Contact
1-Methyl-4(1H)-pyridinone is known to cause skin irritation.[5][11] The goal is to create an impermeable barrier between the chemical and your skin.
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[12] Always inspect gloves for tears or punctures before use. For prolonged tasks or when handling larger quantities, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with institutional guidelines.[10]
Lab Coat/Gown: A standard laboratory coat should be worn and kept fully buttoned. For procedures with a higher risk of splashes or spills, consider a chemical-resistant apron or a gown shown to be impermeable to chemicals.[8][13]
Clothing and Footwear: Wear long pants and closed-toe shoes to protect all areas of the body.
Respiratory Protection: Safeguarding Against Inhalation
The compound may cause respiratory irritation, particularly if it becomes airborne as dust or aerosol.[3][5]
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. Always handle 1-Methyl-4(1H)-pyridinone in a certified chemical fume hood to keep airborne concentrations low.[7][12]
Respirator Use: In situations where engineering controls are not sufficient to control exposure, or during a large spill clean-up, a NIOSH-approved respirator is required.[8][9] The specific type of respirator (e.g., an air-purifying respirator with organic vapor cartridges) should be selected based on a formal risk assessment.[9]
Procedural Guidance: From Receipt to Disposal
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Handling and Storage Protocol
Ventilation is Key: Always conduct manipulations of 1-Methyl-4(1H)-pyridinone within a properly functioning chemical fume hood.[12]
Avoid Dust Formation: As a solid, handle the compound carefully to avoid generating dust.[8]
Grounding: For operations involving larger quantities, take precautionary measures against static discharge.[9]
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8][9] The compound is hygroscopic, meaning it can absorb moisture from the air, which could affect its integrity.[4][14]
Emergency Procedures: A Plan for the Unexpected
Accidents can happen, and preparedness is critical.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][11]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]
Spill and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[7] Use inert absorbent material for any dissolved spills.[9] Ensure you are wearing the appropriate PPE during clean-up.
Waste Disposal: Dispose of waste materials, including contaminated PPE and empty containers, through an approved waste disposal plant.[9] Do not let the chemical enter drains.[8]
Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely working with 1-Methyl-4(1H)-pyridinone.
Caption: Workflow for the safe handling and disposal of 1-Methyl-4(1H)-pyridinone.